Tagtociclib hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
2733575-91-0 |
|---|---|
Molecular Formula |
C19H30N6O5 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
[(1R,3S)-3-[3-[[3-(methoxymethyl)-1-methylpyrazole-5-carbonyl]amino]-1H-pyrazol-5-yl]cyclopentyl] N-propan-2-ylcarbamate;hydrate |
InChI |
InChI=1S/C19H28N6O4.H2O/c1-11(2)20-19(27)29-14-6-5-12(7-14)15-9-17(23-22-15)21-18(26)16-8-13(10-28-4)24-25(16)3;/h8-9,11-12,14H,5-7,10H2,1-4H3,(H,20,27)(H2,21,22,23,26);1H2/t12-,14+;/m0./s1 |
InChI Key |
CFGMPDNYFGKCIR-DSHXVJGRSA-N |
Isomeric SMILES |
CC(C)NC(=O)O[C@@H]1CC[C@@H](C1)C2=CC(=NN2)NC(=O)C3=CC(=NN3C)COC.O |
Canonical SMILES |
CC(C)NC(=O)OC1CCC(C1)C2=CC(=NN2)NC(=O)C3=CC(=NN3C)COC.O |
Origin of Product |
United States |
Foundational & Exploratory
Tagtociclib Hydrate: A Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tagtociclib hydrate (PF-07104091) is an investigational, potent, and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] Its development is primarily focused on addressing cancers with specific molecular drivers, such as Cyclin E1 (CCNE1) amplification, and overcoming resistance to existing CDK4/6 inhibitors.[2][4] This document provides an in-depth technical overview of the core mechanism of action of this compound, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action: Selective CDK2 Inhibition
The primary mechanism of action of Tagtociclib is the selective binding to and inhibition of CDK2, a key regulator of cell cycle progression.[1][3] CDK2 forms complexes primarily with Cyclin E and Cyclin A to orchestrate the transition from the G1 to the S phase and progression through the S phase of the cell cycle.
In cancer cells, particularly those with amplification of the CCNE1 gene, the CDK2/Cyclin E1 complex is often hyperactive, leading to uncontrolled cell proliferation.[2][4] Tagtociclib directly targets the ATP-binding pocket of CDK2, preventing the phosphorylation of its downstream substrates. A critical substrate of the CDK2/Cyclin E complex is the Retinoblastoma tumor suppressor protein (Rb).[3][5] By inhibiting CDK2, Tagtociclib prevents the hyperphosphorylation of Rb, which in its hypophosphorylated state, remains bound to the E2F transcription factor.[5] This sequestration of E2F prevents the transcription of genes required for S-phase entry, thereby inducing cell cycle arrest and inhibiting tumor growth.[1][5]
Overcoming Resistance to CDK4/6 Inhibition
A significant rationale for the development of Tagtociclib is its potential to overcome both intrinsic and acquired resistance to CDK4/6 inhibitors.[3] In hormone receptor-positive (HR+) breast cancer, for instance, resistance to CDK4/6 inhibitors can emerge through the upregulation of Cyclin E1, which activates CDK2 and provides an alternative pathway for Rb phosphorylation and cell cycle progression, independent of CDK4/6 activity.[5][6] By potently inhibiting CDK2, Tagtociclib can block this escape mechanism, suggesting a synergistic effect when used in combination with CDK4/6 inhibitors or as a subsequent line of therapy.[5][6]
Quantitative Data: Kinase Inhibitory Profile
This compound demonstrates high potency for CDK2 and significant selectivity over other cyclin-dependent kinases and Glycogen Synthase Kinase 3 Beta (GSK3β). The inhibitory constants (Ki) are summarized below.
| Target Kinase Complex | Ki (nM) | Selectivity vs. CDK2/cyclin E1 |
| CDK2/cyclin E1 | 1.16 [2][4][7][8] | - |
| CDK1/cyclin A2 | 110[4][7][8] | ~95-fold |
| CDK9 | 117[4][7] | ~101-fold |
| CDK4/cyclin D1 | 238[4][7][8] | ~205-fold |
| CDK6/cyclin D3 | 465[4][7][8] | ~401-fold |
| GSK3β | 537.81[4][7][8] | ~464-fold |
Data compiled from multiple sources.[2][4][7][8] Selectivity is calculated based on the provided Ki values.
Signaling Pathway Visualization
The following diagram illustrates the central role of CDK2 in cell cycle progression and the mechanism of Tagtociclib's inhibitory action, particularly in the context of CDK4/6 activity and resistance.
Caption: The CDK/Rb signaling pathway for G1/S transition.
Experimental Protocols and Methodologies
Detailed experimental protocols for kinase inhibition assays are often proprietary. However, a generalized workflow for determining the inhibitory activity of Tagtociclib can be outlined. Furthermore, specific instructions for the preparation of Tagtociclib solutions for in vitro and in vivo use have been documented.
1. General Workflow: Kinase Inhibition Assay (Biochemical)
This workflow describes a common method, such as a fluorescence-based assay, to determine the Ki of an inhibitor.
Caption: Generalized workflow for a biochemical kinase inhibition assay.
2. Preparation of this compound Solutions
The proper solubilization of Tagtociclib is critical for experimental reproducibility.
-
In Vitro Stock Solution Preparation :
-
Solvent : Use fresh, anhydrous Dimethyl Sulfoxide (DMSO).[1]
-
Concentration : Prepare a high-concentration stock solution, for example, 81 mg/mL (200.26 mM).[1]
-
Procedure : Add the appropriate volume of DMSO to the vial of this compound powder. Vortex or sonicate gently if needed to ensure complete dissolution.
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[4][8]
-
-
In Vivo Formulation Preparation : A common formulation for oral or parenteral administration in preclinical models involves a multi-component vehicle.[5]
-
Components : DMSO, PEG300, Tween 80, and sterile water (ddH2O).[1][5]
-
Example Protocol : To prepare a 1 mL working solution, the following steps can be taken: a. Start with a high-concentration stock in DMSO (e.g., 81 mg/mL).[1] b. To 400 µL of PEG300, add 50 µL of the DMSO stock solution. Mix until clear.[1] c. Add 50 µL of Tween 80 to the mixture. Mix until clear.[1] d. Add 500 µL of ddH2O to bring the final volume to 1 mL.[1]
-
Administration : This formulation should be prepared fresh on the day of use for optimal results.[1][4]
-
Conclusion
This compound is a potent and selective CDK2 inhibitor that acts by inducing cell cycle arrest through the Rb-E2F pathway.[1][3] Its high selectivity for CDK2 over other kinases, particularly CDK4/6, defines its therapeutic rationale for treating cancers with CCNE1 amplification and for overcoming resistance to CDK4/6 inhibitors.[2][5] The quantitative data underscore its potency, while established protocols for its formulation enable its continued investigation in preclinical and clinical settings.[1][4][9] As Tagtociclib progresses through clinical trials, its precise role in the oncology treatment landscape will be further elucidated.[4][10]
References
- 1. Tagtociclib (PF-07104091) | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. This compound (PF-07104091, Tegtociclib | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Combined treatment with CDK4/6, CDK2, and CXCR1/2 inhibitors effectively halts the growth of BRAF wild-type melanoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-Human Phase I/IIa Study of the First-in-Class CDK2/4/6 Inhibitor PF-06873600 Alone or with Endocrine Therapy in Patients with Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound | GSK-3 | 2733575-91-0 | Invivochem [invivochem.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]
Tagtociclib Hydrate: A Deep Dive into its CDK2 Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tagtociclib (PF-07104091) is a potent, orally bioavailable, and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2] The CDK2/cyclin E complex, in particular, governs the G1 to S phase transition, and its hyperactivation is a known driver in various cancers, including those with Cyclin E1 (CCNE1) amplification.[1][3] This makes selective CDK2 inhibition a compelling therapeutic strategy. Tagtociclib's efficacy is rooted in its ability to selectively bind to and inhibit CDK2, leading to cell cycle arrest and apoptosis in tumor cells.[4] This technical guide provides an in-depth analysis of the CDK2 selectivity profile of Tagtociclib, detailing the quantitative biochemical data, the experimental protocols used for its determination, and the signaling context of its mechanism of action.
Quantitative Selectivity Profile
The selectivity of Tagtociclib has been rigorously characterized using biochemical assays against a panel of cyclin-dependent kinases and other related kinases. The inhibitor constant (Kᵢ) is a measure of the concentration required to produce half-maximum inhibition, with lower values indicating higher potency.
Data compiled from biochemical assays demonstrates that Tagtociclib is a highly potent inhibitor of the CDK2/cyclin E1 complex with a Kᵢ of 1.16 nM.[5][6][7] Its selectivity is pronounced when compared to other key cell cycle CDKs.[5][7]
| Target Kinase Complex | Kᵢ (nM) | Selectivity Fold (vs. CDK2/cyclin E1) |
| CDK2/cyclin E1 | 1.16 | 1x |
| CDK1/cyclin A₂ | 110 | ~95x |
| CDK9 | 117 | ~101x |
| CDK4/cyclin D₁ | 238 | ~205x |
| CDK6/cyclin D₃ | 465 | ~401x |
| GSK3β | 537.81 | ~464x |
| Table 1: Biochemical Inhibition Constants (Kᵢ) and Selectivity of Tagtociclib against a Panel of Kinases. Data sourced from patent WO2020157652A2.[5][7] |
As the data indicates, Tagtociclib exhibits over 95-fold selectivity for CDK2 against CDK1 and over 200-fold selectivity against CDK4 and CDK6, highlighting its specificity for the intended target and minimizing the potential for off-target effects related to the inhibition of other primary cell cycle CDKs.[7]
Mechanism of Action: CDK2 Signaling Pathway
CDK2 plays a pivotal role in the progression of the cell cycle from the G1 (Gap 1) phase to the S (Synthesis) phase. This transition is a critical checkpoint that ensures cells are ready for DNA replication. The activity of CDK2 is tightly regulated by its association with cyclin partners, primarily Cyclin E and Cyclin A.[3] Tagtociclib exerts its therapeutic effect by directly inhibiting the kinase activity of the CDK2/Cyclin E complex.
Experimental Protocols
The determination of Tagtociclib's kinase selectivity relies on robust biochemical assays. The Kᵢ values presented were derived from a fluorescence-based microfluidic mobility shift assay, as detailed in patent WO2020157652A2.[8]
Protocol: Microfluidic Mobility Shift Kinase Assay
This assay measures the enzymatic activity of a kinase by quantifying the conversion of a substrate peptide to a phosphorylated product peptide. The separation and quantification are achieved via microfluidic capillary electrophoresis.
1. Reagents and Materials:
-
Kinase Buffer: 25 mM HEPES (pH 7.5), 4 mM MgCl₂, 1 mM DTT, 0.005% Tween-20.
-
Enzymes: Recombinant human CDK-cyclin complexes (e.g., CDK2/cyclin E1, CDK1/cyclin A2, etc.).
-
Substrate: Fluorescently labeled peptide substrate (e.g., 5-FAM-RRRFRPASPLRGPPK).
-
Cofactor: Adenosine triphosphate (ATP), prepared at a concentration near its Kₘ for the specific kinase.
-
Inhibitor: Tagtociclib hydrate, serially diluted in 100% DMSO.
-
Stop Solution: 80 mM EDTA.
-
Instrumentation: LabChip EZ Reader or similar microfluidic mobility shift detection system.
2. Assay Procedure:
-
Compound Preparation: Create a serial dilution series of Tagtociclib in DMSO. The final assay concentration of DMSO should be kept constant, typically around 2%.
-
Enzyme/Inhibitor Pre-incubation: In a microplate, add the kinase buffer, the specific CDK-cyclin enzyme, and the diluted Tagtociclib (or DMSO for control wells). Allow this mixture to pre-incubate at room temperature for 15 minutes.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP. The final reaction volume is typically 50 µL.
-
Reaction Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding an equal volume (50 µL) of Stop Solution (80 mM EDTA).
-
Data Acquisition: Transfer the plate to the microfluidic reader. The instrument aspirates the sample, applies a voltage to separate the negatively charged phosphorylated product from the neutral substrate, and detects the fluorescence of each species.
-
Data Analysis: The instrument software calculates the percentage of substrate converted to product. These values are plotted against the inhibitor concentration. The resulting dose-response curve is fitted to the Morrison tight-binding competitive inhibition equation to determine the Kᵢ value.
Conclusion
This compound is a highly potent and selective inhibitor of CDK2. Quantitative biochemical profiling demonstrates a clear selectivity margin against other key cell cycle-regulating kinases, including CDK1, CDK4, and CDK6. This selectivity is crucial for minimizing off-target effects and is a key attribute of its therapeutic potential, particularly in cancers characterized by CCNE1 amplification or other mechanisms of CDK2 hyperactivation. The robust methodologies employed for its characterization provide a clear and reproducible basis for its preclinical and clinical development.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. PF07104091(Tagtociclib) Datasheet DC Chemicals [dcchemicals.com]
- 3. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]
- 4. Tagtociclib (PF-07104091) | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Tegtociclib (PF-07104091, Tagtociclib) | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 8. WO2020157652A2 - Cdk2 inhibitors - Google Patents [patents.google.com]
Tagtociclib Hydrate: A Technical Guide to its GSK3β Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tagtociclib hydrate (PF-07104091 hydrate) is a potent and selective small molecule inhibitor targeting Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3β (GSK3β).[1][2][3] Its dual-inhibitory mechanism presents a promising therapeutic strategy, particularly in the context of cancers with dysregulated cell cycle control and aberrant signaling pathways. This technical guide provides an in-depth overview of the GSK3β inhibition pathway of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental methodologies.
Core Mechanism of Action
This compound exerts its therapeutic effects through the targeted inhibition of two key serine/threonine kinases: CDK2 and GSK3β. While its role as a CDK2 inhibitor is central to its anti-proliferative effects by inducing cell cycle arrest[4][5], its activity against GSK3β opens up additional avenues for therapeutic intervention in cancer.
GSK3β is a ubiquitously expressed and constitutively active kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[2] In the context of cancer, GSK3β's role is complex, acting as both a tumor suppressor and a tumor promoter depending on the cellular context and signaling pathway.[4] Tagtociclib's inhibition of GSK3β can modulate several downstream signaling cascades critical for cancer cell survival and proliferation.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency and selectivity of this compound have been characterized through various biochemical assays. The following tables summarize the key quantitative data available.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | Kᵢ (nM) | Selectivity vs. GSK3β |
| CDK2/cyclin E1 | 1.16[1][2][3] | ~464-fold |
| GSK3β | 537.81 [1][2][3] | - |
| CDK1/cyclin A₂ | 110[1][3] | ~4.9-fold |
| CDK4/cyclin D₁ | 238[1][3] | ~2.3-fold |
| CDK6/cyclin D₃ | 465[1][3] | ~1.2-fold |
| CDK9 | 117[1][3] | ~4.6-fold |
Table 2: In Vitro Anti-proliferative Activity of Tagtociclib (PF-07104091)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| TOV-21G | Ovarian Cancer | 4.8 |
| OVCAR-3 | Ovarian Cancer | 0.59 |
| HCT116 | Colorectal Cancer | 0.88 |
The GSK3β Signaling Pathway and the Impact of this compound
GSK3β is a key regulator of multiple signaling pathways implicated in cancer. By inhibiting GSK3β, this compound can influence these pathways, leading to anti-tumor effects.
Wnt/β-catenin Pathway
In the absence of Wnt signaling, GSK3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low. Inhibition of GSK3β by Tagtociclib would be expected to lead to the stabilization and accumulation of β-catenin, which then translocates to the nucleus to activate the transcription of target genes involved in cell proliferation and survival, such as c-Myc and Cyclin D1. While this stabilization is generally considered pro-tumorigenic, the concomitant inhibition of CDK2 by Tagtociclib likely counteracts these proliferative signals.
PI3K/Akt Pathway
The PI3K/Akt signaling pathway is a major regulator of cell survival and proliferation. Akt (Protein Kinase B) can phosphorylate and inactivate GSK3β. Therefore, in cancers with an activated PI3K/Akt pathway, GSK3β is often already inhibited. The direct inhibition of GSK3β by Tagtociclib would further suppress its activity, potentially impacting downstream targets.
NF-κB Pathway
GSK3β can also positively regulate the NF-κB signaling pathway, which is crucial for inflammation and cell survival. By inhibiting GSK3β, Tagtociclib may lead to the suppression of NF-κB activity, thereby promoting apoptosis in cancer cells.
Caption: this compound's dual inhibition of GSK3β and CDK2.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments relevant to the study of this compound.
Biochemical Kinase Inhibition Assay (Representative Protocol)
This protocol describes a common method for determining the in vitro potency of a kinase inhibitor.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Kᵢ) of this compound against GSK3β and other kinases.
Materials:
-
Purified recombinant human GSK3β enzyme
-
Specific peptide substrate for GSK3β
-
Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or unlabeled for non-radiometric assays
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™, HTRF®, or similar)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add the kinase, peptide substrate, and this compound (or DMSO for control) to the wells of a microplate.
-
Initiate the reaction by adding ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation if the ATP concentration and its Kₘ for the kinase are known.
-
Caption: General workflow for a biochemical kinase inhibition assay.
Cell Viability Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., OVCAR-3, HCT116)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a DMSO vehicle control) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis
Objective: To investigate the effect of this compound on the phosphorylation status and expression levels of proteins in the GSK3β signaling pathway (e.g., phospho-GSK3β, β-catenin).
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-GSK3β, anti-GSK3β, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the changes in protein expression and phosphorylation levels relative to loading controls.
In Vivo Studies: Tumor Xenograft Model (Representative Protocol)
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line (e.g., HCT116)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size, then randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 50 mg/kg per day) and vehicle control to the respective groups via the appropriate route (e.g., oral gavage).
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or western blotting).
-
Data Analysis: Compare tumor growth inhibition between the treated and control groups.
Clinical Development
This compound is currently under investigation in several clinical trials to evaluate its safety, tolerability, and anti-tumor activity in patients with advanced solid tumors. Key trials include:
-
NCT04553133: A Phase 1/2a study of this compound as a single agent and in combination therapy for patients with advanced solid tumors, including those with small cell lung cancer, ovarian cancer, and breast cancer.[6]
-
NCT05262400: A Phase 1b/2 study evaluating this compound in combination with PF-07220060 and endocrine therapy in participants with advanced solid tumors, with a focus on breast cancer.[7][8][9]
These trials will provide crucial data on the clinical potential of targeting the CDK2 and GSK3β pathways with this compound.
Conclusion
This compound is a promising dual inhibitor of CDK2 and GSK3β with demonstrated preclinical anti-tumor activity. Its ability to modulate the GSK3β signaling pathway, in addition to its primary effect on cell cycle progression through CDK2 inhibition, provides a multi-faceted approach to cancer therapy. The ongoing clinical trials will be instrumental in defining the therapeutic role of this compound in the treatment of various solid tumors. This technical guide provides a comprehensive overview of the current understanding of Tagtociclib's GSK3β inhibition pathway and serves as a valuable resource for researchers and clinicians in the field of oncology drug development.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Clinical Trial Details | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 4. broadpharm.com [broadpharm.com]
- 5. medium.com [medium.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]
- 8. clinicalresearch.com [clinicalresearch.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
in vitro activity of Tagtociclib hydrate
An In-Depth Technical Guide to the In Vitro Activity of Tagtociclib Hydrate
Introduction
This compound, also identified as PF-07104091, is an orally bioavailable, potent, and highly selective small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] CDKs are serine/threonine kinases that are fundamental regulators of cell cycle progression; their dysregulation is a common hallmark of cancer, leading to uncontrolled cellular proliferation.[3][4] Tagtociclib's primary mechanism involves the selective inhibition of the CDK2/cyclin E complex, which plays a critical role in the G1 to S phase transition of the cell cycle.[3][5] This targeted action may induce cell cycle arrest and apoptosis, positioning Tagtociclib as a promising therapeutic agent, particularly for tumors characterized by cyclin E amplification.[2][6]
Mechanism of Action
Tagtociclib exerts its anti-neoplastic effects by selectively binding to and inhibiting the kinase activity of CDK2.[3] In a normal cell cycle, the progression from the G1 (growth) phase to the S (synthesis) phase is controlled by the Retinoblastoma (Rb) tumor suppressor protein. The CDK4/6-cyclin D complex initially phosphorylates Rb, which is then hyperphosphorylated by the CDK2-cyclin E complex.[5][7] This hyperphosphorylation causes Rb to release the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis, committing the cell to enter the S phase.[7]
By inhibiting CDK2, Tagtociclib prevents the hyperphosphorylation of Rb.[5][7] As a result, Rb remains bound to E2F, gene transcription is repressed, and the cell cycle is arrested at the G1/S checkpoint.[3] This halt in progression can ultimately lead to apoptosis (programmed cell death) in cancer cells that are highly dependent on the CDK2 pathway for proliferation.[8][9]
Quantitative In Vitro Activity
The potency and selectivity of this compound have been characterized through various enzymatic and cell-based assays. The following tables summarize the key quantitative data available.
Table 1: Kinase Inhibition Profile of this compound
This table presents the inhibitory constant (Ki) values of Tagtociclib against a panel of cyclin-dependent and other kinases, demonstrating its high potency for CDK2 and selectivity over other kinases.
| Target Kinase Complex | Ki (nM) | Selectivity vs. CDK2/cyclin E1 | Reference |
| CDK2/cyclin E1 | 1.16 | - | [2][6][10] |
| CDK1/cyclin A2 | 110 | ~95-fold | [6][10] |
| CDK9 | 117 | ~101-fold | [6][10] |
| CDK4/cyclin D1 | 238 | ~205-fold | [6][10] |
| CDK6/cyclin D3 | 465 | ~401-fold | [6][10] |
| GSK3β | 537.81 | ~464-fold | [6][10] |
Table 2: Summary of Cellular Activity of this compound
This table summarizes the observed effects of Tagtociclib in various cancer cell line models.
| Cell Line(s) | Assay Type | Key Findings | Concentration | Reference |
| B16-F10 & 1014 Melanoma | Cell Viability | Dose-dependent inhibition of cell viability. | 100 nM - 10 µM | [7] |
| B16-F10 & 1014 Melanoma | Apoptosis Assay | Induction of apoptosis via caspase 3/7 activation. | Not specified | [7] |
| B16-F10 & 1014 Melanoma | Western Blot | Reduced hyperphosphorylation of Rb (S807/S811). | 20 µM | [7] |
| B16-F10 Melanoma | Cell Cycle Analysis | G1 phase arrest. | 20 µM | [7] |
| 1014 Melanoma | Cell Cycle Analysis | Increase in S and G2 phase cell populations. | 20 µM | [7] |
| Murine & Human Lung Cancer | Microscopy | Increased multipolar mitosis and apoptotic death. | 2 µM | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following are representative protocols for key experiments used to characterize Tagtociclib's activity.
Kinase Inhibition Assay (Biochemical)
This protocol outlines a general method for determining the Ki of an inhibitor against a purified kinase.
-
Reagents and Materials : Purified recombinant CDK2/cyclin E1 enzyme, kinase buffer, ATP, peptide substrate (e.g., a histone H1-derived peptide), this compound stock solution (in DMSO), and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer.
-
In a 384-well plate, add the diluted inhibitor, the CDK2/cyclin E1 enzyme, and the peptide substrate.
-
Incubate for 15-20 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (typically at the Km value for the enzyme).
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Terminate the reaction and quantify the amount of product (phosphorylated substrate or ADP) formed using a suitable detection reagent and a plate reader.
-
-
Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Cell Viability Assay
This protocol describes a method to assess the effect of Tagtociclib on cancer cell proliferation.
-
Reagents and Materials : Cancer cell lines (e.g., B16-F10 melanoma), complete culture medium, this compound stock solution (in DMSO), 96-well cell culture plates, and a viability reagent (e.g., CellTiter-Blue™, Promega, Cat. #G808A).[7]
-
Procedure :
-
Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of Tagtociclib. Include wells with DMSO-only medium as a vehicle control.
-
Incubate the plate for a specified duration (e.g., 72 or 144 hours) in a standard cell culture incubator (37°C, 5% CO₂).[7]
-
Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the fluorescence or absorbance using a microplate reader.
-
-
Data Analysis : Subtract the background reading from all wells. Normalize the data to the vehicle control wells (defined as 100% viability) and plot the percent viability against the logarithm of the drug concentration to determine the GI50/IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution following treatment with Tagtociclib.
-
Reagents and Materials : Cancer cell lines, complete culture medium, Tagtociclib, PBS, fixation solution (e.g., 70% cold ethanol), and a DNA staining solution (e.g., Propidium Iodide/RNase A staining buffer).
-
Procedure :
-
Plate cells and treat with the desired concentrations of Tagtociclib or vehicle (DMSO) for a specific time (e.g., 24 hours).[7]
-
Harvest the cells (including any floating cells) by trypsinization and centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend them in the DNA staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
-
Data Analysis : The DNA content of individual cells is measured. Software is used to generate a histogram and quantify the percentage of cells in each phase of the cell cycle (Sub-G0/G1, G1, S, and G2/M) based on their fluorescence intensity.
Visualizations: Pathways and Workflows
Caption: The CDK2-Rb signaling pathway for G1-S phase cell cycle transition.
Caption: General experimental workflow for an in vitro kinase inhibition assay.
Caption: Experimental workflow for a cell-based viability/proliferation assay.
References
- 1. Tagtociclib - Pfizer - AdisInsight [adisinsight.springer.com]
- 2. This compound (PF-07104091, Tegtociclib | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Tegtociclib | C19H28N6O4 | CID 154616422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Combined treatment with CDK4/6, CDK2, and CXCR1/2 inhibitors effectively halts the growth of BRAF wild-type melanoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tagtociclib (PF-07104091) | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound | GSK-3 | 2733575-91-0 | Invivochem [invivochem.com]
Tagtociclib Hydrate: A Technical Guide for Targeting Cyclin E1 Amplified Tumors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tagtociclib hydrate (PF-07104091) is a potent and highly selective, orally bioavailable small molecule inhibitor of cyclin-dependent kinase 2 (CDK2).[1][2][3] Amplification of the CCNE1 gene, which encodes Cyclin E1, is a key driver of tumorigenesis in a variety of cancers, including certain subtypes of ovarian, breast, and gastric cancers, and is associated with a poor prognosis. By forming a complex with CDK2, Cyclin E1 promotes cell cycle progression from the G1 to the S phase. In CCNE1-amplified tumors, this signaling axis is hyperactivated, leading to uncontrolled cell proliferation. This compound is being developed to specifically target this dependency, offering a promising therapeutic strategy for this patient population with high unmet medical need. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Mechanism of Action
This compound selectively binds to and inhibits the kinase activity of the CDK2/Cyclin E1 complex.[3][4] This inhibition prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb). In its hypophosphorylated state, Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and DNA replication. Consequently, inhibition of CDK2 by this compound leads to a G1 cell cycle arrest and a subsequent reduction in tumor cell proliferation.[4] Preclinical studies have demonstrated that in models of CCNE1 amplified ovarian cancer, CDK2 plays a dominant role in the control of Rb phosphorylation and the G1 checkpoint.[4]
Data Presentation
Preclinical Data
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase Complex | Kᵢ (nM) | Fold Selectivity vs. CDK2/Cyclin E1 |
| CDK2/Cyclin E1 | 1.16 | 1 |
| CDK1/Cyclin A₂ | 110 | ~95 |
| CDK4/Cyclin D₁ | 238 | ~205 |
| CDK6/Cyclin D₃ | 465 | ~401 |
| CDK9/Cyclin T1 | 117 | ~101 |
| GSK3β | 537.81 | ~464 |
| Data sourced from MedchemExpress and Probechem Biochemicals.[1][3] |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Cancer Type | CCNE1 Status | IC₅₀ (µM) |
| OVCAR-3 | Ovarian Cancer | Amplified | 0.59 |
| HCT116 | Colorectal Cancer | Not specified | 0.88 |
| TOV-21G | Ovarian Cancer | Not specified | 4.8 |
| Data sourced from Cayman Chemical.[5] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Outcome |
| Ovarian Cancer | Ovarian Cancer | Single-agent this compound | Dose-dependent tumor growth reduction with 86% maximal effect.[1][2] |
| HCT116 | Colorectal Cancer | This compound (50 mg/kg per day) | Reduction in tumor volume and weight.[5] |
| OVCAR-3 | Ovarian Cancer | Combination with YF550 (KIF18A inhibitor) | Synergistic effects observed in cellular proliferation assays.[6] |
Clinical Data
Table 4: First-in-Human Phase 1/2a Study of this compound Monotherapy in HR+/HER2- Metastatic Breast Cancer (NCT04553133)
| Parameter | Data |
| Patient Population | Heavily pretreated patients with HR+/HER2- metastatic breast cancer who progressed on prior CDK4/6 inhibitors.[7] |
| Dosing | 75-500 mg administered orally twice daily (BID) in 28-day cycles.[7] |
| Maximum Tolerated Dose (MTD) | 300 mg BID.[7] |
| Dose-Limiting Toxicities (DLTs) | - 300 mg BID: Grade 3 fatigue (1 patient) - 375 mg BID: Grade 3 nausea and anorexia (1 patient), Grade 3 nausea (1 patient) - 500 mg BID: Grade 3 fatigue (1 patient), Grade 3 diarrhea (1 patient)[7] |
| Most Frequent Treatment-Emergent Adverse Events (TEAEs, all grades) | Nausea (77.1%), Diarrhea (48.6%), Vomiting (48.6%), Fatigue (45.7%), Anemia (45.7%).[7] |
| Preliminary Efficacy (Response-Evaluable Patients, n=16) | - Partial Response (PR): 18.8% (3 patients) - Stable Disease (SD): 37.5% (6 patients) - Disease Control Rate (DCR): 61.5%.[7] |
| Data presented is from the first disclosure of the study at an ASCO meeting (data cut-off: August 23, 2022).[7] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes a method for determining the inhibitory activity of this compound against CDK2/Cyclin E1.
-
Reagent Preparation:
-
Prepare a 4X dilution series of this compound in the appropriate buffer.
-
Prepare a 2X kinase/antibody mixture containing CDK2/Cyclin E1 and a europium-labeled anti-tag antibody.
-
Prepare a 4X tracer solution (Alexa Fluor® 647-labeled ATP-competitive kinase inhibitor).
-
-
Assay Procedure:
-
In a 384-well plate, add 4 µL of the 4X this compound dilution.
-
Add 8 µL of the 2X kinase/antibody mixture.
-
Add 4 µL of the 4X tracer solution.
-
Incubate the plate for 1 hour at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate using a fluorescence plate reader capable of detecting Fluorescence Resonance Energy Transfer (FRET) between the europium donor and the Alexa Fluor® 647 acceptor.
-
The decrease in the FRET signal is proportional to the displacement of the tracer by this compound.
-
Calculate the Kᵢ value from the IC₅₀ values obtained from dose-response curves.
-
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol outlines a method for determining the IC₅₀ of this compound in cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells (e.g., OVCAR-3) in a 96-well opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Replace the existing medium with 100 µL of medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate luminometer.
-
The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the drug concentration to determine the IC₅₀ value.
-
In Vivo Xenograft Study
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Animal Model:
-
Use immunodeficient mice (e.g., female athymic nude mice).
-
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ OVCAR-3 cells) in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle control orally, once or twice daily. The formulation for in vivo experiments can be a solution in 5% DMSO, 40% PEG300, 5% Tween 80, and 50% water.[8]
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for pharmacodynamic markers).
-
Visualizations
Signaling Pathway
Caption: CDK2/Cyclin E1 signaling pathway and inhibition by this compound.
Experimental Workflow
Caption: General experimental workflow for the development of this compound.
Logical Relationship
Caption: Logical relationship from CCNE1 amplification to tumor growth and inhibition.
References
- 1. Tegtociclib (PF-07104091, Tagtociclib) | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. aacrmeetingnews.org [aacrmeetingnews.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. tegtociclib (PF-07104091) / Pfizer [delta.larvol.com]
- 7. First-in-human phase 1/2a study of a potent and novel CDK2-selective inhibitor PF-07104091 in patients (pts) with advanced solid tumors, enriched for CDK4/6 inhibitor resistant HR+/HER2- breast cancer. - ASCO [asco.org]
- 8. Combined treatment with CDK4/6, CDK2, and CXCR1/2 inhibitors effectively halts the growth of BRAF wild-type melanoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
Tagtociclib Hydrate in Ovarian Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ovarian cancer, particularly high-grade serous ovarian cancer (HGSOC), remains a significant clinical challenge due to high rates of recurrence and acquired resistance to standard-of-care chemotherapies. A notable subset of these tumors exhibits amplification of the CCNE1 gene, which encodes Cyclin E1, a key regulator of the cell cycle. This amplification leads to aberrant activation of Cyclin-Dependent Kinase 2 (CDK2), driving uncontrolled cell proliferation and contributing to poor patient outcomes. Tagtociclib hydrate (formerly PF-07104091), a potent and selective inhibitor of CDK2, has emerged as a promising therapeutic strategy for this molecularly defined subgroup of ovarian cancers. This technical guide provides an in-depth overview of the preclinical and clinical research on this compound in ovarian cancer, including its mechanism of action, efficacy data, relevant experimental protocols, and potential mechanisms of resistance.
Introduction to this compound
This compound is an orally bioavailable small molecule that selectively inhibits the kinase activity of CDK2. By targeting the ATP-binding pocket of CDK2, Tagtociclib prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (pRb), thereby inducing cell cycle arrest at the G1/S transition and inhibiting tumor growth. Its high selectivity for CDK2 is crucial, as it minimizes off-target effects associated with less selective pan-CDK inhibitors.
Mechanism of Action in CCNE1-Amplified Ovarian Cancer
In normal cells, the transition from the G1 to the S phase of the cell cycle is tightly regulated by the sequential activation of CDKs. The Cyclin D-CDK4/6 complex initiates the phosphorylation of pRb, which is then hyperphosphorylated by the Cyclin E-CDK2 complex. This hyperphosphorylation leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and cell cycle progression.
In CCNE1-amplified ovarian cancers, the overexpression of Cyclin E1 leads to constitutive activation of CDK2, rendering the cancer cells dependent on this pathway for their proliferation and survival—a phenomenon known as "oncogene addiction." Tagtociclib directly counteracts this by inhibiting CDK2, leading to a G1 cell cycle arrest and subsequent apoptosis in these dependent cancer cells.
Preclinical Efficacy of this compound
In Vitro Studies
Tagtociclib has demonstrated potent and selective inhibition of CDK2 in various preclinical studies. In ovarian cancer cell lines with CCNE1 amplification, Tagtociclib has shown significant anti-proliferative effects.
| Parameter | Value | Cell Line(s) | Reference |
| Ki (CDK2/cyclin E1) | 1.16 nM | N/A | [1] |
| Ki (GSK3β) | 537.81 nM | N/A | [1] |
| IC50 | 0.59 µM | OVCAR-3 (CCNE1 amplified) | [2] |
| IC50 | 4.8 µM | TOV-21G | [2] |
In Vivo Studies
Preclinical studies using xenograft models of human ovarian cancer have demonstrated the in vivo efficacy of Tagtociclib. In a study involving an ovarian cancer model, Tagtociclib demonstrated a dose-dependent reduction in tumor growth, with a maximal effect of 86% tumor growth inhibition[3]. Further studies in multiple ovarian cancer models have confirmed its single-agent efficacy[3]. While specific data for OVCAR-3 and TOV-21G xenograft models are not publicly detailed, the consistent in vitro and in vivo findings support its therapeutic potential.
Clinical Development in Ovarian Cancer
This compound is currently being evaluated in a Phase 1/2 clinical trial (NCT04553133) for patients with advanced solid tumors, including a cohort for advanced platinum-resistant epithelial ovarian, fallopian tube, or primary peritoneal cancer[4][5].
NCT04553133 Trial Details (Ovarian Cancer Cohort)
| Parameter | Details |
| Phase | 1/2 |
| Status | Active, Not Recruiting |
| Patient Population | Advanced platinum-resistant epithelial ovarian cancer (EOC), fallopian tube cancer, or primary peritoneal cancer (PPC) who have received at least one prior systemic anti-cancer therapy containing a platinum analog. |
| Intervention | Tagtociclib (PF-07104091) monotherapy dose expansion. |
| Primary Outcome Measures | To assess the safety and tolerability of increasing doses of PF-07104091 and to estimate the Maximum Tolerated Dose (MTD) and/or select the Recommended Phase 2 dose (RP2D). |
As of the latest available data, results specific to the ovarian cancer cohort have not been publicly released. However, preliminary data from the breast cancer cohort of this study showed promising anti-tumor activity, with a disease control rate of 61.5% in heavily pretreated patients.
Potential Mechanisms of Resistance
As with other targeted therapies, the development of resistance is a potential challenge for CDK2 inhibitors. Preclinical studies in CCNE1-amplified ovarian cancer models have identified potential mechanisms of resistance to CDK2 inhibition:
-
Upregulation of CDK2: Increased expression of the CDK2 protein can overcome the inhibitory effects of the drug[6][7].
-
Selection of Polyploid Cells: The pre-existence and subsequent selection of cancer cells with a polyploid genome may contribute to resistance[6][7].
Experimental Protocols
This section provides an overview of key experimental methodologies used in the preclinical evaluation of this compound.
Cell Viability (IC50) Assay
Objective: To determine the concentration of Tagtociclib that inhibits 50% of cell viability in ovarian cancer cell lines.
Methodology (MTT Assay):
-
Cell Seeding: Plate ovarian cancer cells (e.g., OVCAR-3, TOV-21G) in a 96-well plate at a density of 3,000-10,000 cells per well and incubate overnight to allow for cell attachment[8].
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO)[8].
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals[8].
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals[8].
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log concentration of Tagtociclib and fit the data to a dose-response curve to calculate the IC50 value.
Western Blotting for pRb and CDK2
Objective: To assess the effect of Tagtociclib on the phosphorylation of pRb and the expression of CDK2.
Methodology:
-
Cell Lysis: Treat ovarian cancer cells with Tagtociclib for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-pRb (Ser807/811), total pRb, CDK2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of Tagtociclib in a mouse model of ovarian cancer.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human ovarian cancer cells (e.g., OVCAR-3) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound orally at a specified dose and schedule (e.g., daily). The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week).
-
Endpoint: Continue the experiment until the tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
Conclusion and Future Directions
This compound represents a promising targeted therapy for patients with CCNE1-amplified ovarian cancer, a population with a significant unmet medical need. Its high selectivity for CDK2 and demonstrated preclinical efficacy provide a strong rationale for its continued clinical development. The ongoing Phase 1/2 trial will be crucial in determining its safety and efficacy in this patient population. Future research should focus on identifying predictive biomarkers of response beyond CCNE1 amplification, further elucidating mechanisms of resistance, and exploring rational combination strategies to enhance its anti-tumor activity and overcome resistance. The development of Tagtociclib underscores the importance of a personalized medicine approach in the treatment of ovarian cancer.
References
- 1. [PDF] Resistance to CDK2 Inhibitors Is Associated with Selection of Polyploid Cells in CCNE1-Amplified Ovarian Cancer | Semantic Scholar [semanticscholar.org]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound (PF-07104091, Tegtociclib | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Resistance to CDK2 inhibitors is associated with selection of polyploid cells in CCNE1-amplified ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Tagtociclib Hydrate (PF-07104091): A Technical Guide for Researchers in Breast Cancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tagtociclib hydrate (PF-07104091) is an investigational, orally bioavailable, potent, and selective inhibitor of cyclin-dependent kinase 2 (CDK2).[1] Dysregulation of the cell cycle is a hallmark of cancer, and CDK2, in complex with cyclin E, plays a crucial role in the G1-S phase transition.[2] In hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer, resistance to approved CDK4/6 inhibitors is a significant clinical challenge. Emerging evidence suggests that upregulation of the cyclin E-CDK2 axis is a key mechanism of acquired resistance to CDK4/6 inhibition, making CDK2 an attractive therapeutic target. This technical guide provides an in-depth overview of this compound, summarizing key preclinical and clinical data, and detailing relevant experimental protocols to support further research and development in breast cancer.
Mechanism of Action
This compound is a highly selective inhibitor of the CDK2/cyclin E1 complex, with a Ki of 1.16 nM.[3] It also demonstrates inhibitory activity against glycogen synthase kinase 3β (GSK3β) with a Ki of 537.81 nM.[3] Its selectivity for CDK2 over other cyclin-dependent kinases is a key feature. The primary mechanism of action of Tagtociclib is the inhibition of CDK2, which leads to the prevention of retinoblastoma (Rb) protein phosphorylation. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby inhibiting the expression of genes required for S-phase entry and ultimately leading to cell cycle arrest at the G1/S transition.[4]
The CDK/Rb signaling pathway is a critical regulator of the cell cycle. In its active state, the CDK4/6-cyclin D complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F then promotes the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle. A key target of E2F is cyclin E, which in turn activates CDK2, further promoting the G1/S transition and S-phase progression. Tagtociclib, by selectively inhibiting CDK2, blocks this cascade, preventing cell cycle progression.
Preclinical Data
In Vitro Activity
Tagtociclib has demonstrated potent anti-proliferative activity in various cancer cell lines. While specific IC50 values for a wide range of breast cancer cell lines are not yet publicly available in detail, its activity has been characterized in other tumor types. For instance, Tagtociclib decreased the proliferation of TOV-21G and OVCAR-3 ovarian cancer cells, and HCT116 colorectal cancer cells with IC50s of 4.8, 0.59, and 0.88 µM, respectively.[5]
Table 1: In Vitro Inhibitory Activity of Tagtociclib
| Target | Ki (nM) |
| CDK2/cyclin E1 | 1.16 |
| GSK3β | 537.81 |
| CDK1/cyclin A2 | 110 |
| CDK4/cyclin D1 | 238 |
| CDK6/cyclin D3 | 465 |
| CDK9 | 117 |
Data sourced from MedchemExpress.[3]
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the anti-tumor efficacy of Tagtociclib. In a mouse xenograft model using HCT116 colorectal cancer cells, Tagtociclib administered at 50 mg/kg per day resulted in a reduction in tumor volume and weight.[5]
Of significant interest for breast cancer, preclinical data has shown a synergistic effect when combining Tagtociclib with the selective CDK4 inhibitor, Atirmociclib (PF-07220060). This combination resulted in superior tumor growth inhibition compared to either single agent or the approved CDK4/6 inhibitor palbociclib in both palbociclib-sensitive (HCC1428) and palbociclib-resistant (ST941PBR) HR+ breast cancer xenograft models.[6] This suggests that dual inhibition of CDK4 and CDK2 could be a promising strategy to overcome resistance to CDK4/6 inhibitors.
Table 2: In Vivo Efficacy of Tagtociclib in Combination with Atirmociclib in HR+ Breast Cancer Xenograft Models
| Model | Treatment | Tumor Growth Inhibition (TGI) |
| HCC1428 (Palbociclib-sensitive) | Palbociclib 10 mpk BID | - |
| PF-07104091 150 mpk BID | - | |
| Atirmociclib 60 mpk BID | - | |
| Atirmociclib 60 / PF-07104091 150 mpk BID | Better TGI than single agents or palbociclib | |
| ST941PBR (Palbociclib-resistant) | Palbociclib 10 mpk BID | - |
| PF-07104091 150 mpk BID | - | |
| Atirmociclib 60 mpk BID | - | |
| Atirmociclib 60 / PF-07104091 150 mpk BID | Better TGI than single agents or palbociclib |
Data is qualitative as presented in the source.[6] mpk = mg per kg; BID = twice daily.
Clinical Studies in Breast Cancer
Tagtociclib is currently being evaluated in clinical trials for patients with advanced solid tumors, with a focus on breast cancer.
NCT04553133: Phase 1/2a Study of Tagtociclib Monotherapy and Combination Therapy
This is a first-in-human, multicenter study evaluating the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of Tagtociclib as a single agent and in combination with other therapies.[7] In the monotherapy dose-escalation part of the study, which included heavily pretreated patients with HR+/HER2- metastatic breast cancer who had progressed on prior CDK4/6 inhibitors, Tagtociclib demonstrated a manageable safety profile and signs of anti-tumor activity.[8]
Table 3: Efficacy of Tagtociclib Monotherapy in Heavily Pretreated HR+/HER2- Metastatic Breast Cancer (NCT04553133)
| Efficacy Endpoint | Value |
| Objective Response Rate (ORR) | 18.8% (3 partial responses) |
| Stable Disease (SD) | 37.5% |
| Disease Control Rate (DCR) | 61.5% |
Data from 16 response-evaluable patients.[9]
The most common treatment-emergent adverse events (all grades) were nausea, diarrhea, vomiting, fatigue, and anemia.[8]
NCT05262400: A Phase 1b/2 Study of Tagtociclib in Combination with Atirmociclib
This ongoing study is evaluating the safety, tolerability, and anti-tumor activity of Tagtociclib in combination with Atirmociclib (a selective CDK4 inhibitor) plus endocrine therapy in patients with advanced solid tumors, including HR+/HER2- breast cancer.[10][11] The study includes cohorts for patients who are treatment-naïve for CDK4/6 inhibitors and those who have developed resistance.[10]
Initial results from the dose-escalation portion of this study in heavily pre-treated HR+/HER2- metastatic breast cancer patients (all with prior CDK4/6 inhibitor treatment) showed promising anti-tumor activity with a manageable safety profile.[8]
Table 4: Efficacy of Tagtociclib and Atirmociclib Combination in Heavily Pretreated HR+/HER2- Metastatic Breast Cancer (NCT05262400)
| Efficacy Endpoint | Value |
| Objective Response Rate (ORR) | 27.8% |
| Disease Control Rate (DCR) | 55.6% |
| Clinical Benefit Rate | 50% |
| Median Progression-Free Survival (PFS) | 8.3 months |
Data from 18 patients with measurable disease.[8]
The most common side effects observed with the combination were neutropenia, anemia, fatigue, and gastrointestinal toxicities.[8]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize CDK inhibitors like Tagtociclib. These should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T-47D, or CDK4/6i-resistant derivatives) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (or in combination with another inhibitor) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot for Rb Phosphorylation
This method is used to assess the phosphorylation status of Rb, a direct downstream target of CDK2.
-
Cell Treatment and Lysis: Treat breast cancer cells with Tagtociclib for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Rb (e.g., Ser807/811) and total Rb. Also, include an antibody for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat breast cancer cells with Tagtociclib for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a promising selective CDK2 inhibitor with a clear mechanism of action and demonstrated preclinical and early clinical activity in breast cancer, particularly in the context of CDK4/6 inhibitor resistance. The synergistic anti-tumor effect observed when combined with a selective CDK4 inhibitor highlights a potential paradigm-shifting treatment strategy for HR+/HER2- breast cancer. Further research is warranted to fully elucidate its efficacy and safety profile in larger patient populations and to identify predictive biomarkers for patient selection. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of Tagtociclib in breast cancer.
References
- 1. Pfizer revealed the first-in-human data of potent and innovative CDK2-selective inhibitor PF-07104091 in advanced solid tumors, enriched for CDK4/6 inhibitor resistant HR+/HER2- breast cancer [delveinsight.com]
- 2. td2inc.com [td2inc.com]
- 3. ESMO 2024 – combos could be the way forward for CDK2 | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 4. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 5. genesandcancer.com [genesandcancer.com]
- 6. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. PF-07220060 + PF-07104091 for Breast Cancer · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 10. A Study to Learn About the Study Medicine (Called PF-07220060 in Combination With PF-07104091) In Participants With Breast Cancer and Solid Tumors [clin.larvol.com]
- 11. CDK4 selective inhibition improves preclinical anti-tumor efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and properties of Tagtociclib hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tagtociclib hydrate, also known as PF-07104091, is a potent and highly selective small molecule inhibitor of cyclin-dependent kinase 2 (CDK2).[1][2] As a critical regulator of the cell cycle, CDK2, in complex with cyclin E, plays a pivotal role in the G1-S phase transition. Its aberrant activity is frequently implicated in the pathogenesis of various cancers, particularly those with cyclin E amplification.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key preclinical data for this compound. Detailed experimental methodologies for relevant assays are also presented to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound is the hydrated form of Tagtociclib. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | [(1R,3S)-3-[3-[[5-(methoxymethyl)-2-methylpyrazole-3-carbonyl]amino]-1H-pyrazol-5-yl]cyclopentyl] N-propan-2-ylcarbamate;hydrate | [4] |
| Synonyms | PF-07104091 hydrate, Tegtociclib hydrate | [1] |
| CAS Number | 2733575-91-0 | [1][4] |
| Molecular Formula | C₁₉H₃₀N₆O₅ | [1][4] |
| Molecular Weight | 422.49 g/mol | [1] |
| Appearance | Solid | [1] |
Mechanism of Action
Tagtociclib is an orally bioavailable inhibitor that selectively targets and binds to CDK2.[5] The primary mechanism of action involves the inhibition of the kinase activity of the CDK2/cyclin E and CDK2/cyclin A complexes.[5] This inhibition prevents the phosphorylation of key substrates, most notably the retinoblastoma protein (Rb).[3] Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for DNA replication and progression from the G1 to the S phase of the cell cycle. This ultimately leads to cell cycle arrest, induction of apoptosis, and inhibition of tumor cell proliferation.[6]
The signaling pathway affected by Tagtociclib is illustrated below.
Biological Activity and Selectivity
This compound is a highly potent inhibitor of CDK2. Its inhibitory activity against various cyclin-dependent kinases is summarized in the table below, highlighting its selectivity.
| Target Enzyme | Kᵢ (nM) | Selectivity vs. CDK2 | Reference(s) |
| CDK2/cyclin E1 | 1.16 | - | [1][7][8] |
| CDK1/cyclin A2 | 110 | ~95-fold | [7][8] |
| CDK4/cyclin D1 | 238 | ~205-fold | [7][8] |
| CDK6/cyclin D3 | 465 | ~401-fold | [7][8] |
| CDK9 | 117 | ~101-fold | [7][8] |
| GSK3β | 537.81 | ~464-fold | [7][8] |
Preclinical Efficacy
Preclinical studies have demonstrated the anti-tumor activity of Tagtociclib. In a mouse xenograft model using HCT116 colorectal cancer cells, administration of Tagtociclib at 50 mg/kg per day resulted in a reduction in tumor volume and weight.[9] Furthermore, in an ovarian cancer model, Tagtociclib demonstrated a dose-dependent tumor growth reduction with a maximal effect of 86%.[1]
Experimental Protocols
The following sections detail representative experimental protocols for assessing the activity of CDK2 inhibitors like Tagtociclib.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Workflow:
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).
-
Dilute CDK2/Cyclin A2 or E1 enzyme, substrate (e.g., Histone H1), and ATP in the kinase buffer.
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µl of the Tagtociclib dilution or vehicle control.
-
Add 2 µl of the diluted enzyme.
-
Initiate the reaction by adding 2 µl of the substrate/ATP mixture.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
Signal Generation and Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescent signal using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Tagtociclib.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation, taking into account the ATP concentration and the Kₘ of the enzyme for ATP.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., HCT116, OVCAR-3) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound or vehicle control and incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC₅₀ value, the concentration of the compound that inhibits cell proliferation by 50%.
-
Western Blot Analysis of Rb Phosphorylation
This technique is used to detect the phosphorylation status of the Rb protein, a direct downstream target of CDK2.
Methodology:
-
Cell Lysis:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb Ser807/811).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
As a loading control, re-probe the membrane with an antibody for total Rb or a housekeeping protein like GAPDH.
-
Clinical Development
Tagtociclib (PF-07104091) is currently being investigated in clinical trials for the treatment of various solid tumors, including breast cancer, ovarian cancer, and non-small cell lung cancer.[8][10] These trials are evaluating the safety, tolerability, pharmacokinetics, and preliminary efficacy of Tagtociclib as a single agent and in combination with other therapies.
Conclusion
This compound is a promising, highly selective CDK2 inhibitor with demonstrated preclinical anti-tumor activity. Its mechanism of action, centered on the induction of cell cycle arrest, provides a strong rationale for its development as a therapeutic agent for cancers characterized by aberrant cell cycle regulation, particularly those with cyclin E amplification. The experimental protocols outlined in this guide provide a framework for further investigation into the biological effects and therapeutic potential of this compound.
References
- 1. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (PF-07104091, Tegtociclib | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Flow cytometry in analysis of cell cycle and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | GSK-3 | 2733575-91-0 | Invivochem [invivochem.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6 Areas Of Consideration For Flow Cytometry Cell Cycle Analysis - ExpertCytometry [expertcytometry.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Off-Target Effects of Tagtociclib Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tagtociclib hydrate (PF-07104091) is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2)/cyclin E1, with a high affinity demonstrated by a Ki of 1.16 nM.[1][2] Developed for the treatment of cancers with amplified cyclin E1, its mechanism of action involves inducing cell cycle arrest and apoptosis in tumor cells.[1][2] As with many kinase inhibitors, understanding the off-target effects of this compound is crucial for a comprehensive assessment of its therapeutic potential and safety profile. This technical guide provides an in-depth overview of the known off-target activities of this compound, including quantitative data, detailed experimental methodologies for kinase inhibition assays, and visualizations of the affected signaling pathways.
Data Presentation: Kinase Inhibition Profile of this compound
The following table summarizes the known on- and off-target inhibitory activities of this compound, presenting the inhibition constant (Ki) for each kinase. This data allows for a clear comparison of the compound's potency against its intended target and various off-target kinases.
| Target Kinase | Complex | Inhibition Constant (Ki) (nM) | Reference |
| On-Target | |||
| CDK2 | cyclin E1 | 1.16 | [1][2] |
| Off-Targets | |||
| GSK3β | - | 537.81 | [1][2] |
| CDK1 | cyclin A2 | 110 | [1][2] |
| CDK9 | - | 117 | [1] |
| CDK4 | cyclin D1 | 238 | [1][2] |
| CDK6 | cyclin D3 | 465 | [1][2] |
Experimental Protocols
A comprehensive understanding of the off-target profile of a kinase inhibitor relies on robust and well-defined experimental protocols. While the specific details of the assays used for this compound are proprietary and detailed in patent WO2020157652A2, this section outlines a general methodology for biochemical kinase inhibition assays commonly employed in the characterization of CDK inhibitors.
General Biochemical Kinase Inhibition Assay Protocol
This protocol provides a framework for determining the in vitro potency of an inhibitor against a panel of kinases.
1. Reagents and Materials:
-
Kinase Buffer: Typically contains a buffering agent (e.g., HEPES), a magnesium salt (e.g., MgCl2), a non-ionic detergent (e.g., Brij-35), and a reducing agent (e.g., DTT).
-
Recombinant Kinases: Purified, active forms of the target and off-target kinases (e.g., CDK2/cyclin E1, GSK3β, CDK1/cyclin A2, etc.).
-
Substrate: A peptide or protein that is specifically phosphorylated by the kinase. For CDKs, a common substrate is a peptide derived from Histone H1 or a specific fluorescently labeled peptide.
-
ATP: Adenosine triphosphate, the phosphate donor for the kinase reaction.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Detection Reagents: Dependent on the assay format. Common methods include:
-
Radiometric Assay: [γ-³²P]ATP to trace phosphate incorporation into the substrate.
-
Fluorescence-Based Assay: Fluorescently labeled substrate or antibody for detection of phosphorylation.
-
Luminescence-Based Assay: ADP-Glo™ Kinase Assay which measures the amount of ADP produced in the kinase reaction.
-
-
Assay Plates: 384-well or 96-well microplates.
-
Plate Reader: A microplate reader capable of detecting the chosen signal (radioactivity, fluorescence, or luminescence).
2. Assay Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in the appropriate solvent (e.g., DMSO) to create a range of concentrations for IC50 determination.
-
Reaction Mixture Preparation: The kinase, substrate, and kinase buffer are combined in the wells of the assay plate.
-
Inhibitor Addition: The serially diluted this compound is added to the reaction mixture. Control wells containing only the solvent (e.g., DMSO) are included to determine the uninhibited kinase activity.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C). The incubation time is optimized to ensure the reaction is in the linear range.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution, which may contain a chelating agent like EDTA to sequester Mg²⁺ ions, thereby inhibiting further kinase activity.
-
Signal Detection: The amount of phosphorylated substrate is quantified using the appropriate detection method and plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a dose-response curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.
Signaling Pathway Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the signaling pathways affected by the off-target interactions of this compound.
GSK3β Signaling Pathway
Glycogen Synthase Kinase 3β (GSK3β) is a serine/threonine kinase involved in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. Inhibition of GSK3β by this compound can impact these pathways.
CDK1 Cell Cycle Regulation Pathway
CDK1 is a key regulator of the cell cycle, particularly the G2/M transition. Off-target inhibition of CDK1 by this compound could potentially disrupt the normal progression of mitosis.
References
Tagtociclib Hydrate: A Deep Dive into its Mechanism of Action and Induction of Cell Cycle Arrest
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tagtociclib hydrate (PF-07104091) is a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression.[1] Its ability to induce cell cycle arrest makes it a promising candidate for cancer therapy, particularly in tumors with aberrant cell cycle control. This technical guide provides a comprehensive overview of this compound's mechanism of action, its impact on cell cycle distribution, and detailed experimental protocols for its investigation.
Mechanism of Action
This compound is an orally bioavailable small molecule that selectively targets and inhibits the activity of CDK2.[2] CDKs are a family of serine/threonine kinases that, when complexed with their regulatory cyclin subunits, drive the progression of the cell cycle. The CDK2/cyclin E complex is pivotal for the transition from the G1 to the S phase of the cell cycle, primarily through the phosphorylation of the Retinoblastoma protein (Rb).[2]
By binding to the ATP-binding pocket of CDK2, this compound prevents the phosphorylation of its substrates, including Rb. Hypophosphorylated Rb remains bound to the E2F family of transcription factors, thereby preventing the expression of genes required for DNA synthesis and S-phase entry. This ultimately leads to a G1 phase cell cycle arrest and an inhibition of tumor cell proliferation.[1][3]
Quantitative Data on Cell Cycle Arrest and Protein Expression
The following table summarizes the quantitative effects of this compound on cell cycle distribution and the expression of key cell cycle regulatory proteins in various cancer cell lines.
| Cell Line | Treatment Concentration & Duration | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Change in p-Rb (S807/S811) Expression | Change in Cyclin A2 Expression | Change in Cyclin D1 Expression | Change in Cyclin E1 Expression | Reference |
| B16F10 (Murine Melanoma) | 20 µM for 24 hours | Decrease | Increase | Increase | Decrease | Decrease | Decrease | No significant effect | [4] |
| 1014 (Murine Melanoma) | 20 µM for 24 hours | Decrease | Increase | Increase | Decrease | Decrease | No significant effect | Increase | [4] |
Note: The available quantitative data from peer-reviewed literature is currently limited. Further studies on a broader range of human cancer cell lines are needed for a more comprehensive understanding.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol outlines the steps to analyze the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A (DNase-free, 100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA. Collect the cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of RNase A solution and incubate at 37°C for 30 minutes. Add 500 µL of PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Rb Phosphorylation and Cyclin Expression
This protocol describes the methodology for assessing the phosphorylation status of Rb and the expression levels of cyclins in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb (Ser807/S811), anti-Rb, anti-Cyclin E, anti-p27, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound as described above. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using appropriate software and normalize to a loading control like GAPDH.
Visualizations
Signaling Pathway
Caption: CDK2-Rb-E2F signaling pathway and this compound's point of intervention.
Experimental Workflow
Caption: Experimental workflow for assessing this compound's effects on the cell cycle.
References
The Role of Cyclin-Dependent Kinase 2 in Acquired Resistance to Tagtociclib Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tagtociclib hydrate (PF-07104091), a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), represents a promising therapeutic strategy for cancers characterized by aberrant cell cycle regulation, particularly those with Cyclin E1 (CCNE1) amplification.[1][2] However, the emergence of drug resistance remains a critical challenge in cancer therapy. This technical guide provides an in-depth exploration of the central role of CDK2 in mediating resistance to this compound and other CDK inhibitors. We will delve into the molecular mechanisms of resistance, present quantitative data from relevant studies, and provide detailed experimental protocols for investigating these phenomena. Furthermore, this guide will utilize Graphviz diagrams to visually articulate key signaling pathways and experimental workflows, offering a comprehensive resource for researchers in the field of oncology and drug development.
Introduction: The CDK2/Cyclin E Axis as a Therapeutic Target
The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are key regulators of cell cycle progression.[3] The CDK2/Cyclin E complex, in particular, plays a crucial role in the G1 to S phase transition.[4] In many cancers, the amplification of the CCNE1 gene, which encodes Cyclin E1, leads to the hyperactivation of CDK2, driving uncontrolled cell proliferation. This makes the CDK2/Cyclin E axis an attractive target for therapeutic intervention.
This compound has been developed as a potent and selective inhibitor of CDK2/Cyclin E1.[2] Its mechanism of action involves binding to the ATP-binding pocket of CDK2, thereby preventing the phosphorylation of its substrates and inducing cell cycle arrest and apoptosis.[5] While this compound holds promise, particularly in overcoming resistance to CDK4/6 inhibitors where CDK2 activation is a known bypass mechanism, the potential for cancer cells to develop resistance to this compound itself is a significant concern that warrants thorough investigation.
The Role of CDK2 in Drug Resistance
Upregulation of CDK2 as a Primary Resistance Mechanism
A primary mechanism by which cancer cells can acquire resistance to CDK2 inhibitors is through the upregulation of the CDK2 protein itself.[6][7] Increased levels of the target protein can effectively titrate out the inhibitor, requiring higher concentrations to achieve a therapeutic effect. This upregulation can occur through various genetic and epigenetic mechanisms, leading to increased transcription or translation of the CDK2 gene.
CDK2 as a Bypass Pathway in CDK4/6 Inhibitor Resistance
The role of CDK2 in resistance is most extensively studied in the context of CDK4/6 inhibitors (e.g., palbociclib, ribociclib, abemaciclib). Resistance to these agents frequently involves the activation of bypass signaling pathways that can drive cell cycle progression independently of CDK4/6. The CDK2/Cyclin E axis is a primary and well-documented bypass pathway.[4] In CDK4/6 inhibitor-resistant cells, increased Cyclin E expression leads to heightened CDK2 activity, which can then phosphorylate the Retinoblastoma (Rb) protein, a key substrate of both CDK4/6 and CDK2, thereby promoting G1/S transition.[4] This establishes a strong rationale for the use of CDK2 inhibitors like this compound in patients who have developed resistance to CDK4/6 inhibitors.
Other Potential Mechanisms of Resistance
While CDK2 upregulation is a direct mechanism, other factors can contribute to this compound resistance:
-
Alterations in CDK2 Binding Partners: Changes in the expression or function of Cyclin E or other regulatory proteins can impact the sensitivity to CDK2 inhibition.
-
Activation of Parallel Signaling Pathways: Upregulation of other pro-proliferative pathways, such as the PI3K/AKT/mTOR pathway, can provide alternative routes for cell cycle progression, thereby circumventing the effects of CDK2 inhibition.[8]
-
Selection of Polyploid Cells: Studies have shown that resistance to CDK2 inhibitors can be associated with the selection of pre-existing polyploid cells within a heterogeneous tumor population.[6][7]
Quantitative Data on this compound and CDK2 in Resistance
The following tables summarize key quantitative data related to the efficacy of this compound and the dynamics of CDK2 in the context of drug resistance.
Table 1: Inhibitory Activity of this compound (PF-07104091)
| Target | Ki (nM) | Reference |
| CDK2/Cyclin E1 | 1.16 | [2] |
| GSK3β | 537.81 | [2] |
| CDK1/Cyclin A2 | 110 | [2] |
| CDK4/Cyclin D1 | 238 | [2] |
| CDK6/Cyclin D3 | 465 | [2] |
| CDK9 | 117 | [2] |
Table 2: In Vitro Proliferation IC50 Values for this compound (PF-07104091)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| TOV-21G | Ovarian Cancer | 4.8 | [9] |
| OVCAR-3 | Ovarian Cancer | 0.59 | [9] |
| HCT116 | Colorectal Cancer | 0.88 | [9] |
Table 3: IC50 Values in CDK4/6 Inhibitor Sensitive vs. Resistant Breast Cancer Cell Lines
| Cell Line | Drug | IC50 (Parental) | IC50 (Resistant) | Fold Change | Reference |
| MCF7 | Palbociclib | ~75 nM | ~750 nM | ~10 | [10] |
| T47D | Palbociclib | Not specified | Not specified | ~10 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of CDK2 in this compound resistance.
Generation of this compound-Resistant Cell Lines
Objective: To develop cell line models of acquired resistance to this compound.
-
Initial Culture and IC50 Determination: Culture the parental cancer cell line of interest in its standard growth medium. Determine the initial IC50 value of this compound for this cell line using a cell viability assay (see Protocol 4.2).
-
Dose Escalation: Begin by continuously exposing the parental cells to this compound at a concentration equal to or slightly below the IC50 value.
-
Passaging: When the cells reach 70-80% confluency, passage them as usual, maintaining the same concentration of this compound in the culture medium.
-
Gradual Concentration Increase: Once the cells resume a normal growth rate in the presence of the drug, incrementally increase the concentration of this compound. A typical increase would be 1.5 to 2-fold.
-
Monitoring and Characterization: Repeat the dose escalation and passaging steps over a period of several months. Periodically assess the IC50 of the evolving cell population to monitor the development of resistance.
-
Establishment of Resistant Line: A resistant cell line is generally considered established when its IC50 value is significantly higher (e.g., >3-fold) than that of the parental cell line and this resistance is stable over several passages in the absence of the drug.[11]
-
Clonal Selection (Optional): To ensure a homogenous resistant population, single-cell cloning can be performed using limited dilution.[11]
Cell Viability Assay (Crystal Violet Method)
Objective: To determine the cytotoxic or cytostatic effects of this compound and to calculate IC50 values.
-
Cell Seeding: Seed adherent cells in a 96-well plate at an appropriate density (e.g., 1-2 x 10^4 cells/well) and allow them to adhere overnight.
-
Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 72 hours).
-
Fixation: Gently wash the cells with PBS and then add 100 µL of 4% paraformaldehyde or 100% methanol to each well to fix the cells. Incubate for 15-20 minutes at room temperature.
-
Staining: Remove the fixative and add 100 µL of 0.1% - 0.5% crystal violet solution to each well. Incubate for 20-30 minutes at room temperature.
-
Washing: Gently wash the plate with water to remove excess stain and allow the plate to air dry.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% acetic acid or 100% methanol) to each well and incubate on a shaker for 15-30 minutes to dissolve the stain.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for CDK2 and Cyclin E Expression
Objective: To quantify the protein expression levels of CDK2, Cyclin E, and downstream markers like phosphorylated Rb (p-Rb) in sensitive versus resistant cells.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for CDK2, Cyclin E, p-Rb (e.g., at Ser807/811), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the expression of the target proteins to the loading control.
Co-Immunoprecipitation (Co-IP) for CDK2-Cyclin E Interaction
Objective: To determine the physical interaction between CDK2 and Cyclin E in sensitive and resistant cells.
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., containing 0.1-0.5% NP-40 or Triton X-100) with protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G-agarose/sepharose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add a primary antibody against CDK2 or Cyclin E and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the reciprocal protein (e.g., if CDK2 was immunoprecipitated, blot for Cyclin E, and vice versa).
CDK2 Kinase Activity Assay (ADP-Glo™ Assay)
Objective: To measure the enzymatic activity of CDK2 in cell lysates or with purified protein.
Protocol: [24][25][26][27][28]
-
Kinase Reaction Setup: In a 96-well plate, set up the kinase reaction including a kinase buffer, ATP, a specific CDK2 substrate (e.g., a peptide containing a CDK2 phosphorylation site), and the cell lysate or purified CDK2 enzyme.
-
Inhibitor Addition: For inhibitor studies, add varying concentrations of this compound to the reaction wells.
-
Reaction Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes) to allow for ATP consumption.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to each well to convert the ADP generated by the kinase reaction into ATP. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: The newly synthesized ATP is then used by a luciferase to generate a luminescent signal, which is measured using a luminometer. The signal intensity is directly proportional to the CDK2 activity.
-
Data Analysis: Generate a standard curve to correlate luminescence with ADP concentration and calculate the kinase activity.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts discussed in this guide.
Caption: CDK4/6 inhibitor resistance pathway involving CDK2.
Caption: Workflow for investigating Tagtociclib resistance.
Conclusion and Future Directions
The role of CDK2 in mediating resistance to targeted therapies, particularly CDK4/6 inhibitors, is well-established, positioning CDK2 inhibitors like this compound as a critical therapeutic strategy. However, the potential for acquired resistance to this compound itself necessitates a proactive approach to understanding the underlying mechanisms. This technical guide has outlined the central role of CDK2 upregulation and other bypass pathways in driving resistance. The provided quantitative data and detailed experimental protocols offer a robust framework for researchers to investigate these resistance mechanisms further.
Future research should focus on:
-
Identifying predictive biomarkers of response and resistance to this compound.
-
Exploring rational combination therapies to overcome or prevent the emergence of resistance.
-
Investigating the role of the tumor microenvironment in modulating sensitivity to CDK2 inhibition.
By continuing to unravel the complexities of CDK2-mediated resistance, the scientific community can work towards developing more durable and effective cancer therapies.
References
- 1. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synergistic Drug Combinations with a CDK4/6 Inhibitor in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. Tagtociclib (PF-07104091) | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. Crystal violet staining protocol | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. pubcompare.ai [pubcompare.ai]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Research Portal [ourarchive.otago.ac.nz]
- 19. researchgate.net [researchgate.net]
- 20. assaygenie.com [assaygenie.com]
- 21. researchgate.net [researchgate.net]
- 22. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 23. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 24. CDK2/CyclinE1 Kinase Enzyme System Application Note [promega.com]
- 25. promega.com [promega.com]
- 26. CDK2/CyclinE1 Kinase Enzyme System [promega.sg]
- 27. promega.com [promega.com]
- 28. kinaselogistics.com [kinaselogistics.com]
A Technical Guide to the Potential Non-Cancer Applications of Tagtociclib Hydrate
Disclaimer: Tagtociclib hydrate (PF-07104091) is an investigational compound primarily undergoing clinical development for oncology indications.[1][2] To date, no peer-reviewed studies detailing its use in non-cancer applications have been published. This guide, intended for researchers, scientists, and drug development professionals, explores the theoretical potential of this compound in non-cancer pathologies based on the established roles of its molecular targets: Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3 Beta (GSK3β). The experimental protocols and data presented herein are illustrative and intended to serve as a framework for future research.
Introduction to this compound
This compound is a potent and selective inhibitor of CDK2.[3] It also demonstrates inhibitory activity against GSK3β, albeit with lower potency.[4] Its primary mechanism of action in cancer is the inhibition of CDK2, which can lead to cell cycle arrest and apoptosis in tumor cells.[3] The dual inhibition profile of this compound suggests a broader therapeutic potential beyond oncology, particularly in diseases where cell cycle dysregulation and GSK3β signaling are implicated.
Mechanism of Action and Target Selectivity
Tagtociclib is a highly selective inhibitor of the CDK2/cyclin E1 complex. Its selectivity for CDK2 is significantly higher than for other members of the CDK family, such as CDK1, CDK4, and CDK6. This selectivity is crucial for minimizing off-target effects. The compound's activity against GSK3β opens a second avenue of potential therapeutic applications, particularly in neuroinflammatory and metabolic diseases.
Quantitative Data: Target Inhibition Profile
The following table summarizes the known in vitro inhibitory activity of this compound against its primary and secondary targets. This data is compiled from publicly available sources and serves as the foundation for its potential therapeutic applications.
| Target Enzyme | Inhibition Constant (Ki) | Reference |
| CDK2/cyclin E1 | 1.16 nM | [4] |
| GSK3β | 537.81 nM | [4] |
| CDK1/cyclin A2 | 110 nM | [4] |
| CDK9 | 117 nM | [4] |
| CDK4/cyclin D1 | 238 nM | [4] |
| CDK6/cyclin D3 | 465 nM | [4] |
Potential Application I: Neuroinflammatory and Neurodegenerative Diseases
Rationale for Use
GSK3β is a key regulator of the inflammatory response in the central nervous system (CNS).[5] Its overexpression and hyperactivity are linked to the pathogenesis of neurodegenerative diseases like Alzheimer's disease.[6] Inhibition of GSK3β has been shown to reduce the production of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and increase the production of anti-inflammatory cytokines (e.g., IL-10) in microglia and astrocytes.[5][6] By inhibiting GSK3β, this compound could potentially mitigate neuroinflammation and exert neuroprotective effects.
Key Signaling Pathway
The diagram below illustrates the central role of GSK3β in a pro-inflammatory signaling cascade within a microglial cell, a key immune cell in the brain.
Illustrative Experimental Protocol: In Vitro Neuroinflammation Assay
This protocol describes a hypothetical experiment to assess the anti-neuroinflammatory potential of this compound using a standard in vitro model.
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
BV-2 microglial cell line
-
DMEM/F-12 medium with 10% FBS
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Methodology:
-
Cell Culture: Culture BV-2 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Plating: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) for 2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS (100 ng/mL) to the wells (except for the negative control group).
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: Centrifuge the plates and collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Viability Assay: Assess the cytotoxicity of this compound on the remaining cells using an MTT assay to ensure that the observed effects on cytokines are not due to cell death.
Hypothetical Data Presentation
The results from the above experiment could be presented as follows, with the objective of determining the IC50 value for the inhibition of each cytokine.
| Cytokine | IC50 of this compound (nM) |
| TNF-α | Hypothetical Value |
| IL-6 | Hypothetical Value |
| IL-1β | Hypothetical Value |
Potential Application II: Fibrotic Diseases
Rationale for Use
Fibrosis is characterized by the excessive accumulation of extracellular matrix, leading to tissue scarring and organ dysfunction. A key event in fibrosis is the proliferation and activation of fibroblasts (or specialized cells like hepatic stellate cells in the liver).[7] Cell cycle progression, driven by CDKs, is essential for this proliferative response. Pan-CDK inhibitors have demonstrated anti-fibrotic effects in preclinical models of liver fibrosis.[7][8] Given its potent CDK2 inhibition, this compound could theoretically prevent fibroblast proliferation and thus attenuate the progression of fibrosis.
Key Signaling Pathway & Experimental Workflow
The first diagram illustrates the role of CDK2 in driving the proliferation of fibroblasts, a critical step in the fibrotic process. The second diagram outlines a typical workflow for testing an anti-fibrotic compound in vitro.
Illustrative Experimental Protocol: In Vitro Fibrosis Assay
This protocol provides a framework for evaluating the anti-fibrotic efficacy of this compound on primary hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.
Objective: To assess the effect of this compound on the proliferation and activation of primary human HSCs stimulated with Transforming Growth Factor-beta 1 (TGF-β1).
Materials:
-
Primary human hepatic stellate cells (HSCs)
-
Stellate cell growth medium
-
Recombinant human TGF-β1
-
This compound
-
BrdU Cell Proliferation Assay Kit
-
Sirius Red Collagen Staining Kit
-
RNA extraction kit and qPCR reagents
-
Primers for α-SMA, COL1A1, and a housekeeping gene (e.g., GAPDH)
Methodology:
-
Cell Culture: Culture primary HSCs according to the supplier's recommendations.
-
Plating: Seed HSCs in appropriate plates (e.g., 96-well for proliferation, 24-well for staining and qPCR).
-
Quiescence: Serum-starve the cells for 24 hours to synchronize them in a quiescent state.
-
Treatment & Stimulation: Pre-treat cells with this compound for 2 hours, followed by stimulation with TGF-β1 (5 ng/mL).
-
Proliferation Assay (48h): Add BrdU to the wells 18-24 hours before the end of the incubation. Measure BrdU incorporation using the assay kit to quantify DNA synthesis.
-
Collagen Staining (72h): Fix the cells and stain for collagen deposition using the Sirius Red kit. Elute the dye and measure absorbance to quantify total collagen.
-
Gene Expression Analysis (24h): Isolate total RNA from the cells. Synthesize cDNA and perform quantitative PCR (qPCR) to measure the relative expression of α-SMA (a marker of myofibroblast activation) and COL1A1 (collagen type I alpha 1 chain).
Conclusion and Future Directions
While this compound is currently focused on cancer therapy, its potent inhibitory effects on CDK2 and GSK3β present compelling theoretical arguments for its investigation in non-cancer diseases. The roles of these kinases in neuroinflammation and fibrosis are well-documented, suggesting that tagtociclib could offer a novel therapeutic approach for conditions such as Alzheimer's disease, Parkinson's disease, idiopathic pulmonary fibrosis, and liver cirrhosis.
The technical guide provided here outlines a potential roadmap for the preclinical evaluation of this compound in these new indications. Future research should prioritize in vitro studies, as described, to validate these hypotheses. Positive in vitro results would warrant further investigation in established animal models of neuroinflammation and fibrosis to assess in vivo efficacy, pharmacokinetics, and safety. Such studies will be critical in determining whether the therapeutic potential of this compound can extend beyond the realm of oncology.
References
- 1. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Tagtociclib (PF-07104091) | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK3β Inhibition by Phosphorylation at Ser389 Controls Neuroinflammation [mdpi.com]
- 6. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Inhibition of Cyclin-Dependent Kinases Triggers Anti-Fibrotic Effects in Hepatic Stellate Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Tagtociclib Hydrate: A Novel Dual Kinase Inhibitor with Therapeutic Potential in Neurodegenerative Disease Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge with limited effective treatments. A growing body of evidence points to the aberrant re-activation of the cell cycle in post-mitotic neurons as a key pathological event in these conditions.[1][2][3] This has led to the exploration of cell cycle kinase inhibitors as potential therapeutic agents.[4] Furthermore, glycogen synthase kinase 3 beta (GSK-3β) has been identified as a critical enzyme in the pathogenesis of several neurodegenerative disorders, influencing processes such as neuroinflammation, mitochondrial dysfunction, and the aggregation of pathological proteins like α-synuclein.[5][6][7]
Tagtociclib hydrate (also known as PF-07104091) is a potent, orally bioavailable small molecule inhibitor of cyclin-dependent kinase 2 (CDK2) with secondary activity against GSK3β.[8][9] While currently under clinical investigation primarily for oncology indications,[10] its unique dual-target profile presents a compelling scientific rationale for its investigation in neurodegenerative disease models. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and the theoretical framework for its application in neurodegeneration research.
Core Compound Data: this compound (PF-07104091)
This compound is a highly selective inhibitor of the CDK2/cyclin E1 complex and also demonstrates inhibitory activity against GSK3β.[8][11][12] Its selectivity for CDK2 over other cell cycle-related kinases, such as CDK1, CDK4, and CDK6, is a key feature of its pharmacological profile.[13]
Quantitative Kinase Inhibition Profile
The following table summarizes the in vitro inhibitory activity of this compound against a panel of kinases. This data highlights its high potency for CDK2 and its secondary activity against GSK3β.
| Target Kinase | Inhibition Constant (Ki) (nM) |
| CDK2/cyclin E1 | 1.16[8][11][12] |
| GSK3β | 537.81[8][11][12] |
| CDK1/cyclin A2 | 110[8][11][12] |
| CDK9 | 117[8][11][12] |
| CDK4/cyclin D1 | 238[8][11][12] |
| CDK6/cyclin D3 | 465[8][11][12] |
Theoretical Mechanism of Action in Neurodegeneration
The dual inhibition of CDK2 and GSK3β by this compound suggests a multi-faceted therapeutic potential in neurodegenerative diseases.
Inhibition of Aberrant Neuronal Cell Cycle Re-entry
Post-mitotic neurons in the adult brain that aberrantly re-enter the cell cycle are destined for apoptosis.[1][2] This process is implicated in the neuronal loss observed in Alzheimer's disease.[3] CDK2, complexed with cyclin E, is a key driver of the G1 to S phase transition in the cell cycle.[9] By inhibiting CDK2, Tagtociclib could potentially halt this pathological process and prevent neuronal death.
Modulation of GSK3β-Mediated Pathologies
GSK3β is a key player in several pathways central to neurodegeneration. In Parkinson's disease, activated GSK3β is linked to mitochondrial dysfunction, neuroinflammation, and the accumulation of α-synuclein.[5][6][7][14] Inhibition of GSK3β has been shown to be neuroprotective in preclinical models of Parkinson's disease.[7][15] By inhibiting GSK3β, Tagtociclib could potentially reduce neuroinflammation, enhance the clearance of protein aggregates, and protect dopaminergic neurons.
Proposed Experimental Protocols for Preclinical Evaluation
Given the absence of direct studies of Tagtociclib in neurodegenerative models, the following outlines hypothetical experimental workflows to assess its therapeutic potential.
In Vitro Models
-
Neuronal Cell Culture Models of Toxicity:
-
Cell Lines: SH-SY5Y (human neuroblastoma), primary cortical or dopaminergic neurons.
-
Toxin Induction:
-
Alzheimer's Model: Treatment with Aβ oligomers to induce cell cycle re-entry and apoptosis.
-
Parkinson's Model: Treatment with MPP+ or 6-OHDA to induce mitochondrial dysfunction and oxidative stress.
-
-
Tagtociclib Treatment: A dose-response curve of this compound would be applied to determine its effect on neuronal viability (MTT assay), apoptosis (caspase-3 activity, TUNEL staining), and cell cycle markers (Ki67, PCNA).
-
Outcome Measures: Western blot analysis for phosphorylated Rb, active GSK3β, and markers of neuroinflammation.
-
In Vivo Models
-
Transgenic Mouse Models:
-
Alzheimer's Model: 5XFAD or 3xTg-AD mice.
-
Parkinson's Model: MPTP-induced mouse model or A53T α-synuclein transgenic mice.
-
Administration: Oral gavage of this compound. Pharmacokinetic studies would be required to determine brain penetrance and optimal dosing regimen.
-
Behavioral Analysis:
-
Alzheimer's: Morris water maze, Y-maze for cognitive assessment.
-
Parkinson's: Rotarod test, pole test for motor function.
-
-
Histopathological and Biochemical Analysis: Immunohistochemistry for neuronal markers (NeuN, tyrosine hydroxylase), pathological protein aggregates (Aβ plaques, neurofibrillary tangles, α-synuclein), and markers of neuroinflammation (Iba1, GFAP). Western blot or ELISA for target engagement (p-Rb, p-GSK3β) in brain tissue.
-
Conclusion and Future Directions
This compound presents a novel and compelling therapeutic candidate for neurodegenerative diseases due to its dual inhibition of CDK2 and GSK3β. While its development has been focused on oncology, the strong mechanistic rationale for its application in neurodegeneration warrants further investigation. The proposed experimental workflows provide a roadmap for elucidating its potential efficacy in preclinical models of Alzheimer's and Parkinson's disease. Future research should focus on confirming its brain penetrance and demonstrating target engagement in the central nervous system. Successful outcomes from such studies could pave the way for the clinical evaluation of this compound as a first-in-class treatment for these devastating disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological relevance of CDK inhibitors in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Down-regulation of cyclin D2 in amyloid β toxicity, inflammation, and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. saintjohnscancer.org [saintjohnscancer.org]
- 5. Therapeutic Potential Effect of Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibitors in Parkinson Disease: Exploring an Overlooked Avenue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting of the PI3 K/AKT/GSK3β Pathway in Parkinson's Disease: A Therapeutic Blueprint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Association of glycogen synthase kinase-3β with Parkinson’s disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Facebook [cancer.gov]
- 10. First-in-human phase 1/2a study of a potent and novel CDK2-selective inhibitor PF-07104091 in patients (pts) with advanced solid tumors, enriched for CDK4/6 inhibitor resistant HR+/HER2- breast cancer. - ASCO [asco.org]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. glpbio.com [glpbio.com]
- 13. This compound (PF-07104091, Tegtociclib | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | GSK-3β Contributes to Parkinsonian Dopaminergic Neuron Death: Evidence From Conditional Knockout Mice and Tideglusib [frontiersin.org]
Methodological & Application
Tagtociclib Hydrate: Application Notes and Protocols for Cell Line Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tagtociclib hydrate, also known as PF-07104091, is a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK3β).[1] As a critical regulator of the cell cycle, particularly the G1/S phase transition, CDK2 is a promising therapeutic target in various cancers.[2] this compound has demonstrated anti-tumor activity in preclinical models, particularly in cancers with Cyclin E1 (CCNE1) amplification.[1][3] This document provides detailed application notes and experimental protocols for the treatment of cancer cell lines with this compound.
Mechanism of Action
This compound exerts its anti-proliferative effects primarily through the inhibition of CDK2. The binding of cyclin E1 to CDK2 forms an active complex that phosphorylates the retinoblastoma protein (Rb). Phosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry. By inhibiting CDK2, this compound prevents Rb phosphorylation, leading to cell cycle arrest at the G1/S checkpoint and subsequent inhibition of tumor cell proliferation.[2][4] Inhibition of CDK2 by Tagtociclib can also induce apoptosis.[2][5]
Quantitative Data
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines. IC50 values are dependent on the cell line and the duration of treatment.
Table 1: Inhibitory Activity (Ki) of this compound
| Target | Ki (nM) |
| CDK2/cyclin E1 | 1.16[1] |
| GSK3β | 537.81[1] |
| CDK1/cyclin A2 | 110[1] |
| CDK4/cyclin D1 | 238[1] |
| CDK6/cyclin D3 | 465[1] |
| CDK9 | 117[1] |
Table 2: Anti-proliferative Activity (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration |
| OVCAR-3 | Ovarian Cancer | 0.59[6] | Not Specified |
| TOV-21G | Ovarian Cancer | 4.8[6] | Not Specified |
| HCT116 | Colorectal Cancer | 0.88[6] | Not Specified |
| Lung Cancer Cells (unspecified) | Lung Cancer | 2.0 | Not Specified[7] |
Experimental Protocols
The following are generalized protocols for the treatment of adherent cancer cell lines with this compound. Optimal conditions, such as cell seeding density and treatment duration, should be determined empirically for each cell line.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the anti-proliferative effect of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Workflow:
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete medium to achieve the desired final concentrations.
-
Cell Treatment: The following day, remove the medium and add 100 µL of medium containing various concentrations of this compound to the wells. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound
-
Selected cancer cell line
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 concentration) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in this compound-treated cells using PI staining and flow cytometry.
Materials:
-
This compound
-
Selected cancer cell line
-
6-well cell culture plates
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add dropwise to ice-cold 70% ethanol while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Combination Therapy
Preclinical studies suggest that combining this compound with other targeted therapies may offer synergistic anti-tumor effects. For instance, in melanoma cell lines, the combination of Tagtociclib (PF-07104091) with the CDK4/6 inhibitor Palbociclib resulted in a significant reduction in cell viability and a strong induction of cleaved caspase 3, indicating enhanced apoptosis.[8] When designing combination studies, it is recommended to perform initial dose-response experiments for each single agent to determine optimal concentrations for synergy assessment.
Conclusion
This compound is a promising CDK2 inhibitor with demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines. The protocols provided in this guide offer a framework for researchers to investigate the cellular effects of this compound. It is crucial to optimize experimental conditions for each specific cell line to ensure reliable and reproducible results. Further research into combination therapies involving this compound may unveil more effective treatment strategies for a range of cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tegtociclib | C19H28N6O4 | CID 154616422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]
- 5. Tagtociclib (PF-07104091) | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Combined treatment with CDK4/6, CDK2, and CXCR1/2 inhibitors effectively halts the growth of BRAF wild-type melanoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Tagtociclib Hydrate in OVCAR-3 Human Ovarian Cancer Cell Line
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tagtociclib hydrate (also known as PF-07104091) is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] The CDK family of enzymes are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. CDK2, in particular, forms a complex with Cyclin E and plays a pivotal role in the G1 to S phase transition by phosphorylating the Retinoblastoma protein (Rb). In ovarian cancer, particularly in cell lines with Cyclin E1 amplification, there is a heightened dependency on CDK2 for proliferation. The OVCAR-3 cell line, derived from a human ovarian adenocarcinoma, serves as a relevant model for studying the effects of CDK2 inhibitors. These application notes provide an overview of the effects of this compound on the OVCAR-3 cell line, including its impact on cell viability, cell cycle progression, and induction of apoptosis, along with detailed protocols for key experiments.
Data Presentation
The following tables summarize representative quantitative data from experiments conducted on the OVCAR-3 cell line treated with this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line |
| IC50 | 0.59 µM | OVCAR-3 |
| IC50 (Control) | 861 nM | OVCAR-3 |
Note: The IC50 values represent the concentration of this compound required to inhibit the growth of OVCAR-3 cells by 50% and are based on published data. Slight variations may occur based on experimental conditions.
Table 2: Representative Cell Cycle Distribution of OVCAR-3 Cells after this compound Treatment (24 hours)
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 48.5 | 35.2 | 16.3 |
| This compound (0.5 µM) | 65.8 | 20.1 | 14.1 |
| This compound (1.0 µM) | 75.2 | 12.5 | 12.3 |
| This compound (2.0 µM) | 82.1 | 8.9 | 9.0 |
Note: This data is representative and illustrates the expected G1 phase arrest following CDK2 inhibition. Actual results may vary.
Table 3: Representative Apoptosis Induction in OVCAR-3 Cells after this compound Treatment (48 hours)
| Treatment Group | Early Apoptosis (%) | Late Apoptosis / Necrosis (%) | Total Apoptotic Cells (%) |
| Vehicle Control (DMSO) | 2.1 | 1.5 | 3.6 |
| This compound (0.5 µM) | 15.4 | 5.2 | 20.6 |
| This compound (1.0 µM) | 25.8 | 8.9 | 34.7 |
| This compound (2.0 µM) | 38.2 | 12.5 | 50.7 |
Note: This data is representative and illustrates the expected induction of apoptosis. Actual results may vary.
Signaling Pathways and Experimental Workflows
Tagtociclib Mechanism of Action in OVCAR-3 Cells
This compound selectively inhibits CDK2. In the context of the OVCAR-3 cell cycle, this inhibition disrupts the G1/S transition. The diagram below illustrates the signaling pathway.
Caption: Tagtociclib inhibits CDK2, preventing Rb hyperphosphorylation and cell cycle progression.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines the typical workflow for evaluating the effects of this compound on OVCAR-3 cells.
Caption: Workflow for evaluating Tagtociclib's effects on OVCAR-3 cells.
Experimental Protocols
1. Cell Culture and Maintenance of OVCAR-3 Cells
-
Cell Line: OVCAR-3 (human ovarian adenocarcinoma)
-
Growth Medium: RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS) and 0.01 mg/mL bovine insulin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Add trypsin-EDTA solution and incubate for 5-15 minutes at 37°C until cells detach.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and re-plate at a recommended split ratio of 1:4 to 1:6.
-
2. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed OVCAR-3 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed OVCAR-3 cells in 6-well plates. Once they reach 60-70% confluency, treat with this compound at desired concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with PBS and centrifuge.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL). Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples using a flow cytometer. Model the cell cycle distribution to determine the percentage of cells in G0/G1, S, and G2/M phases.
4. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed OVCAR-3 cells in 6-well plates and treat with this compound for 48 hours.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
5. Western Blot Analysis
-
Protein Extraction: After treatment with this compound, wash OVCAR-3 cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against p-Rb (Ser807/811), total Rb, Cyclin E, CDK2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Analyze the band intensities to determine changes in protein expression and phosphorylation status.
References
Application Notes and Protocols for Tagtociclib Hydrate in MCF7 Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tagtociclib hydrate (PF-07104091) is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[2] In many cancer types, including hormone receptor-positive (HR+) breast cancer, dysregulation of the cell cycle is a hallmark of uncontrolled proliferation. The MCF7 cell line, an HR+ human breast cancer cell line, serves as a valuable in vitro model for studying the efficacy of cell cycle inhibitors. These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound on MCF7 cells using a colorimetric MTT assay.
Mechanism of Action
This compound selectively targets and inhibits the kinase activity of the CDK2/cyclin E and CDK2/cyclin A complexes.[2] This inhibition prevents the phosphorylation of key substrates, including the retinoblastoma protein (Rb), which in its hypophosphorylated state remains bound to the E2F transcription factor. This sequestration of E2F prevents the transcription of genes required for DNA replication and S-phase entry, leading to a G1 cell cycle arrest and subsequent inhibition of cell proliferation.[3] Clinical studies have shown that Tagtociclib monotherapy is generally well-tolerated and demonstrates antitumor activity in heavily pretreated HR+/HER2- metastatic breast cancer patients who have progressed on prior CDK4/6 inhibitor therapy.[4][5]
Data Presentation
| Target/Cell Line | Assay Type | IC50 / Ki Value | Reference |
| CDK2/cyclin E1 | Ki Assay | 1.16 nM | [6] |
| GSK3β | Ki Assay | 537.81 nM | [1] |
| CDK1/cyclin A2 | Ki Assay | 110 nM | [6] |
| CDK4/cyclin D1 | Ki Assay | 238 nM | [6] |
| CDK6/cyclin D3 | Ki Assay | 465 nM | [6] |
| OVCAR-3 (ovarian) | Proliferation | 0.59 µM | [7] |
| HCT116 (colorectal) | Proliferation | 0.88 µM | [7] |
| TOV-21G (ovarian) | Proliferation | 4.8 µM | [7] |
Mandatory Visualizations
Signaling Pathway of CDK2 Inhibition by Tagtociclib
References
- 1. This compound | GSK-3 | 2733575-91-0 | Invivochem [invivochem.com]
- 2. Facebook [cancer.gov]
- 3. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 4. Pfizer revealed the first-in-human data of potent and innovative CDK2-selective inhibitor PF-07104091 in advanced solid tumors, enriched for CDK4/6 inhibitor resistant HR+/HER2- breast cancer [delveinsight.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Tagtociclib Hydrate in an HCT116 Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tagtociclib hydrate (PF-07104091 hydrate) is a potent and highly selective inhibitor of cyclin-dependent kinase 2 (CDK2).[1] CDK2 is a key regulator of cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[2] The HCT116 human colorectal carcinoma cell line is a widely used model in cancer research for its aggressive growth and well-characterized genetic background, including a KRAS mutation.[3][4] This document provides a detailed protocol for establishing an HCT116 xenograft model and outlines the scientific rationale and a general experimental workflow for evaluating the anti-tumor efficacy of this compound in this model.
While specific in vivo efficacy data for this compound in an HCT116 xenograft model is not publicly available, this document provides a comprehensive framework for conducting such preclinical studies. The protocols and information are based on established methodologies for HCT116 xenografts and the known mechanism of action of Tagtociclib.
Mechanism of Action
Tagtociclib is a selective inhibitor of CDK2, a key enzyme in cell cycle regulation.[2] The CDK2/cyclin E and CDK2/cyclin A complexes are crucial for the G1/S and S phase transitions, respectively. By inhibiting CDK2, Tagtociclib prevents the phosphorylation of key substrates, including the retinoblastoma protein (Rb), leading to cell cycle arrest.[2] This targeted inhibition of cell cycle progression makes Tagtociclib a promising therapeutic agent for cancers with dysregulated cell cycle control.
Signaling Pathway
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Experimental Protocols
HCT116 Cell Culture
-
Cell Line: HCT116 human colorectal carcinoma cells.
-
Media: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
HCT116 Subcutaneous Xenograft Model Establishment
-
Animal Model: Female athymic nude mice (e.g., BALB/c nude) or NOD/SCID mice, 6-8 weeks old.
-
Cell Preparation:
-
Harvest HCT116 cells during the exponential growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
-
Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor the mice for tumor formation.
-
Measure tumor volume twice weekly using digital calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Monitor animal body weight and general health status regularly.
-
-
Randomization:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
In Vivo Anti-Tumor Efficacy Study
-
Treatment Groups:
-
Vehicle Control (e.g., saline or appropriate vehicle for Tagtociclib).
-
This compound (at various dose levels).
-
Positive Control (optional, e.g., a standard-of-care chemotherapeutic agent).
-
-
Drug Administration:
-
The specific route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule for this compound would need to be determined based on its pharmacokinetic and pharmacodynamic properties.
-
-
Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
-
Endpoint:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a specific duration of treatment.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Experimental Workflow
Caption: General experimental workflow for an HCT116 xenograft study.
Data Presentation
As no specific data is available for this compound in an HCT116 xenograft model, the following tables are provided as templates for data presentation.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day X ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | - | |
| Tagtociclib | Dose 1 | ||
| Tagtociclib | Dose 2 | ||
| Positive Control | - |
Table 2: Body Weight Changes
| Treatment Group | Mean Body Weight (g) at Day 0 ± SEM | Mean Body Weight (g) at Day X ± SEM | Percent Body Weight Change (%) |
| Vehicle Control | |||
| Tagtociclib | |||
| Tagtociclib | |||
| Positive Control |
Conclusion
The HCT116 xenograft model provides a robust platform for evaluating the in vivo efficacy of anti-cancer agents. This compound, with its specific CDK2 inhibitory activity, represents a promising therapeutic candidate for colorectal cancer. The protocols and workflows detailed in this document offer a comprehensive guide for researchers to design and execute preclinical studies to investigate the potential of this compound in an HCT116 xenograft model. It is crucial to optimize dosing and treatment schedules to maximize therapeutic efficacy and minimize toxicity. Further studies are warranted to generate specific efficacy data for this combination.
References
Application Notes and Protocols for Tagtociclib Hydrate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of Tagtociclib hydrate (also known as PF-07104091), a selective inhibitor of cyclin-dependent kinase 2 (CDK2). The following protocols and data have been compiled from published preclinical studies to guide researchers in designing in vivo experiments.
Mechanism of Action
This compound is a potent and selective inhibitor of CDK2.[1] CDK2 is a key regulator of cell cycle progression, particularly at the G1/S transition. By inhibiting CDK2, this compound can induce cell cycle arrest and inhibit the proliferation of tumor cells.[1] Preclinical studies have demonstrated its potential as a monotherapy in cancers with amplified Cyclin E1 (CCNE1) and in combination with CDK4/6 inhibitors to overcome resistance in hormone receptor-positive (HR+)/HER2- breast cancer.
Quantitative Data Summary
The following table summarizes the reported dosages of this compound (PF-07104091) used in various animal models.
| Animal Model | Cancer Type | Dosage | Administration Route | Frequency | Combination Agent(s) | Reference(s) |
| Mouse (Xenograft) | Colorectal Cancer (HCT116) | 50 mg/kg | Not Specified | Daily | - | |
| Mouse (Xenograft) | Melanoma (B16F10) | 50 mg/kg | Not Specified | Not Specified | Palbociclib (100 mg/kg) | |
| Mouse (Xenograft) | Breast Cancer (HCC1428, ST941PBR) | 150 mg/kg | Not Specified | Twice Daily (BID) | Atirmociclib (60 mg/kg BID) | |
| Rat | Pharmacokinetic studies | 2 mg/kg | Intravenous (i.v.) | Single Dose | - | |
| Rat | Pharmacokinetic studies | 5 mg/kg | Oral gavage (i.g.) | Single Dose | - |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Two primary types of formulations have been described for the in vivo delivery of this compound. The choice of formulation may depend on the desired administration route and experimental design.
a) Solution for Injection:
For systemic administration, this compound can be dissolved in a vehicle solution.
-
Vehicle Composition:
-
5% Dimethyl sulfoxide (DMSO)
-
40% Polyethylene glycol 300 (PEG300)
-
5% Tween 80
-
50% Water
-
-
Preparation Protocol:
-
Weigh the required amount of this compound.
-
Dissolve the compound in DMSO.
-
Add PEG300 to the solution and mix thoroughly.
-
Add Tween 80 and mix until the solution is clear.
-
Finally, add water to the desired final volume and mix well.
-
b) Suspension for Oral Gavage:
For oral administration, a suspension can be prepared using carboxymethylcellulose sodium (CMC-Na).
-
Vehicle Composition:
-
Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% w/v in water)
-
-
Preparation Protocol:
-
Weigh the required amount of this compound.
-
Prepare the CMC-Na solution by dissolving CMC-Na powder in sterile water.
-
Add the this compound powder to the CMC-Na solution.
-
Vortex or sonicate the mixture to ensure a homogenous suspension.
-
Animal Models and Tumor Implantation
-
Animal Species: Immunocompromised mice (e.g., NOD/SCID or nude mice) are commonly used for xenograft studies.
-
Cell Lines:
-
Colorectal Cancer: HCT116
-
Melanoma: B16F10
-
Breast Cancer: HCC1428 (palbociclib-sensitive), ST941PBR (palbociclib-resistant)
-
-
Implantation:
-
Tumor cells are cultured to the logarithmic growth phase.
-
Cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel).
-
A specific number of cells (typically 1 x 10^6 to 1 x 10^7) is injected subcutaneously into the flank of the mice.
-
Tumor growth is monitored regularly using calipers.
-
Administration of this compound
-
Route of Administration: While not always explicitly stated, oral gavage is a common route for administration of small molecule inhibitors in preclinical studies. Intraperitoneal or intravenous injections are also possibilities depending on the formulation and experimental goals.
-
Dosing Schedule:
-
Treatment is typically initiated when tumors reach a palpable size (e.g., 100-200 mm³).
-
The dosing frequency can vary from once daily to twice daily (BID), as indicated in the summary table.
-
The duration of the treatment will depend on the study endpoints, but it is often continued for several weeks.
-
-
Monitoring:
-
Tumor volume should be measured regularly (e.g., 2-3 times per week).
-
Animal body weight should be monitored as an indicator of toxicity.
-
At the end of the study, tumors can be excised for further analysis (e.g., western blotting, immunohistochemistry).
-
Visualizations
Signaling Pathway of Tagtociclib
Caption: The CDK2 signaling pathway and the inhibitory action of Tagtociclib.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical experimental workflow for evaluating Tagtociclib efficacy in a xenograft model.
References
Preparing Tagtociclib Hydrate for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of Tagtociclib hydrate (PF-07104091 hydrate) for in vivo research applications. Tagtociclib is a potent and selective inhibitor of Cyclin-Dependent Kinase 2/cyclin E1 (CDK2/cyclin E1) and Glycogen Synthase Kinase 3 beta (GSK3β), with additional activity against other CDKs, making it a compound of significant interest in oncology research.[1][2][3][4] Proper formulation and preparation are critical for ensuring bioavailability and achieving reliable results in preclinical animal studies. This guide outlines the mechanism of action, physicochemical properties, and detailed protocols for preparing this compound formulations for various administration routes.
Introduction to this compound
Tagtociclib (PF-07104091) is an investigational compound with potential antineoplastic activity.[5] Its primary mechanism of action involves the selective inhibition of CDK2, a key regulator of cell cycle progression.[5][6] By inhibiting CDK2, Tagtociclib can induce cell cycle arrest and apoptosis in cancer cells.[6] Emerging evidence suggests that selective CDK2 inhibition may be a therapeutic strategy for certain tumor types.[5] Tagtociclib also demonstrates inhibitory activity against CDK1/cyclin A2, CDK4/cyclin D1, CDK6/cyclin D3, and CDK9.[1][2] The inhibition of the cyclin D-CDK4/6 complex is a clinically validated strategy in cancer therapy, leading to G1 cell cycle arrest.[7][8][9]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate dose calculations and preparation of stock solutions.
| Property | Value | Reference |
| CAS Number | 2733575-91-0 | [1][2][3][4] |
| Molecular Formula | C₁₉H₃₀N₆O₅ | [1][3][4][10] |
| Molecular Weight | 422.48 g/mol | [1][3][4][10] |
| Appearance | White to off-white solid powder | [3] |
| In Vitro Solubility | DMSO: ≥ 116.67 mg/mL (276.16 mM) | [2][3] |
Signaling Pathway
The diagram below illustrates the simplified signaling pathway targeted by Tagtociclib. By inhibiting CDK2 and CDK4/6, Tagtociclib disrupts the cell cycle progression from G1 to S phase, leading to cell cycle arrest and potential tumor growth inhibition.
Experimental Protocols
The following protocols provide detailed methodologies for preparing this compound for in vivo administration. It is crucial to ensure that the final formulation is a clear solution before administration. The use of sonication or gentle warming (e.g., 37°C water bath) can aid in dissolution.[2]
Preparation of Stock Solution
A concentrated stock solution in Dimethyl Sulfoxide (DMSO) is the first step in preparing aqueous formulations.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder in a sterile tube.
-
Add the calculated volume of DMSO to achieve the desired concentration (e.g., 50 mg/mL).[1]
-
Vortex the solution until the powder is completely dissolved. If necessary, sonicate for a few minutes to ensure complete dissolution.[3]
-
Store the stock solution at -20°C for up to one month or -80°C for up to six months.[2][3] Avoid repeated freeze-thaw cycles by preparing aliquots.
Preparation of In Vivo Formulations
Below are three common formulations for administering this compound to animals. The choice of formulation may depend on the administration route (e.g., oral gavage, intraperitoneal injection) and the experimental model. Always prepare fresh working solutions for each experiment.
This formulation is suitable for achieving a clear solution for systemic administration.
Materials:
-
This compound DMSO stock solution (e.g., 50 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Calculate the required volume of the DMSO stock solution for the desired final concentration and total volume.
-
In a sterile tube, add the following solvents sequentially, ensuring the solution is clear after each addition:[1][4][11]
-
10% DMSO (by final volume)
-
40% PEG300 (by final volume)
-
5% Tween-80 (by final volume)
-
45% Saline (by final volume)
-
-
For example, to prepare 1 mL of a 5 mg/mL working solution:
-
The final solution should be clear. This formulation can achieve a this compound concentration of at least 5 mg/mL.[1][4]
This formulation utilizes a cyclodextrin to improve solubility.
Materials:
-
This compound DMSO stock solution (e.g., 50 mg/mL)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Prepare a 20% (w/v) SBE-β-CD solution in saline.[1]
-
In a sterile tube, add the following sequentially:[1][4]
-
10% DMSO (by final volume)
-
90% of the 20% SBE-β-CD in saline solution (by final volume)
-
-
For example, to prepare 1 mL of a 5 mg/mL working solution:
-
Add 100 µL of a 50 mg/mL DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD in saline solution and mix well.[1]
-
-
This formulation can achieve a this compound concentration of at least 5 mg/mL.[1][4]
This formulation is suitable for oral administration.
Materials:
-
This compound DMSO stock solution (e.g., 50 mg/mL)
-
Corn oil
-
Sterile tubes
Procedure:
-
In a sterile tube, add the following sequentially:[1][4]
-
10% DMSO (by final volume)
-
90% Corn oil (by final volume)
-
-
For example, to prepare 1 mL of a 5 mg/mL working solution:
-
Add 100 µL of a 50 mg/mL DMSO stock solution.
-
Add 900 µL of corn oil and mix thoroughly.[1]
-
-
This formulation can achieve a this compound concentration of at least 5 mg/mL.[1][4]
Experimental Workflow
The following diagram outlines the general workflow for preparing this compound for an in vivo study.
References
- 1. This compound | GSK-3 | 2733575-91-0 | Invivochem [invivochem.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 6. Tagtociclib (PF-07104091) | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. ascopubs.org [ascopubs.org]
- 8. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tagtociclib (hydrate) | C19H30N6O5 | CID 154616421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Tagtociclib Hydrate: Solubility, Application Notes, and Protocols for Preclinical Research
For researchers, scientists, and drug development professionals, this document provides detailed information on the solubility of Tagtociclib hydrate in common laboratory solvents, along with comprehensive protocols for its preparation and use in preclinical studies.
Tagtociclib (PF-07104091) is a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2).[1][2][3] Dysregulation of the cell cycle is a hallmark of cancer, and the cyclin D-CDK4/6-INK4-Rb pathway is frequently altered, making CDK inhibitors a promising class of anti-cancer therapeutics.[4] While much focus has been on CDK4/6 inhibitors, CDK2 has emerged as another critical regulator of cell cycle progression.[2] this compound has demonstrated anti-tumor activity, particularly in cancers with cyclin E1 amplification.[5]
Solubility Data
The solubility of this compound varies significantly between dimethyl sulfoxide (DMSO) and aqueous solutions like saline. The following table summarizes the solubility data from various sources. It is crucial to use fresh, anhydrous DMSO as its hygroscopic nature can reduce the solubility of the compound.[6]
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes | Source(s) |
| DMSO | 200 | 473.40 | Sonication may be required. | [7] |
| DMSO | 116.67 | 276.16 | Sonication may be required. | [5][8] |
| DMSO | 81 | 200.26 | Use of fresh, moisture-free DMSO is recommended. | [6] |
| Water | Insoluble | - | - | [6] |
| Saline (Formulation) | ≥ 5 | 11.83 | Requires co-solvents for a clear solution. | [5][7][8] |
Signaling Pathway
Tagtociclib primarily targets CDK2, which, in complex with Cyclin E, plays a crucial role in the G1/S phase transition of the cell cycle by phosphorylating the retinoblastoma protein (Rb).[2][3] Although highly selective for CDK2, Tagtociclib also shows inhibitory activity against other CDKs, including CDK4 and CDK6, but with significantly lower potency.[9] The diagram below illustrates the canonical Cyclin D-CDK4/6-Rb pathway, which is a key regulator of cell proliferation and is often dysregulated in cancer.[10]
Caption: Simplified CDK4/6 signaling pathway leading to cell cycle progression.
Experimental Protocols
Preparation of Stock Solutions in DMSO
Due to its high solubility in DMSO, this solvent is ideal for preparing concentrated stock solutions of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to minimize moisture absorption.
-
Weigh the desired amount of this compound powder and place it in a sterile tube.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock solution from a compound with a molecular weight of 422.48 g/mol , dissolve 4.22 mg in 1 mL of DMSO).[5]
-
Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[5][7][8]
-
Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]
Preparation of Working Solutions for In Vivo Studies
This compound is insoluble in aqueous solutions alone, necessitating the use of co-solvents for in vivo administration. Below are protocols for preparing formulations suitable for animal studies. It is recommended to prepare these working solutions fresh on the day of use.
Protocol 1: Formulation with PEG300 and Tween-80 in Saline
This formulation is a common choice for achieving a clear solution for parenteral administration.
Materials:
-
This compound DMSO stock solution (e.g., 50 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% sodium chloride in water)
-
Sterile tubes
Protocol (for a final concentration of ≥ 5 mg/mL):
-
The final composition of the vehicle will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5][8]
-
To prepare 1 mL of the final solution, start by adding 400 µL of PEG300 to a sterile tube.
-
Add 100 µL of a 50 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.[8]
-
Add 50 µL of Tween-80 to the mixture and mix again until clear.[8]
-
Finally, add 450 µL of sterile saline to bring the total volume to 1 mL and mix thoroughly.[5][8] The resulting solution should be clear.
Protocol 2: Formulation with SBE-β-CD in Saline
This protocol uses sulfobutylether-β-cyclodextrin (SBE-β-CD) as a solubilizing agent.
Materials:
-
This compound DMSO stock solution (e.g., 50 mg/mL)
-
20% (w/v) SBE-β-CD in Saline solution
-
Sterile tubes
Protocol (for a final concentration of ≥ 5 mg/mL):
-
The final composition of the vehicle will be 10% DMSO and 90% (20% SBE-β-CD in Saline).[5]
-
To prepare 1 mL of the final solution, add 900 µL of the 20% SBE-β-CD in Saline solution to a sterile tube.
-
Add 100 µL of a 50 mg/mL this compound DMSO stock solution to the SBE-β-CD solution.[7]
-
Mix thoroughly until a clear solution is achieved.
Caption: Workflow for preparing this compound for in vivo studies.
References
- 1. Tagtociclib - Pfizer - AdisInsight [adisinsight.springer.com]
- 2. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 3. PF07104091(Tagtociclib) Datasheet DC Chemicals [dcchemicals.com]
- 4. discover.library.noaa.gov [discover.library.noaa.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Tagtociclib (PF-07104091) | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. This compound | GSK-3 | 2733575-91-0 | Invivochem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. tagtociclib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tagtociclib Hydrate and Palbociclib Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tagtociclib (PF-07104091) is an orally bioavailable and selective inhibitor of cyclin-dependent kinase 2 (CDK2)[1][2][3]. CDK2, in complex with cyclin E or cyclin A, plays a crucial role in the G1/S phase transition and DNA synthesis, and its overexpression is frequently observed in various cancers[2]. Palbociclib (Ibrance) is a highly selective inhibitor of CDK4 and CDK6, which are key regulators of the G1 to S phase transition in the cell cycle[4][5][6]. By inhibiting the phosphorylation of the Retinoblastoma (Rb) protein, Palbociclib prevents cell cycle progression. The combination of Tagtociclib and Palbociclib represents a rational therapeutic strategy to achieve a more comprehensive blockade of the cell cycle, potentially overcoming resistance mechanisms and enhancing anti-tumor efficacy. Preclinical studies have demonstrated that this combination can effectively halt the growth of tumor cells[5].
This document provides detailed application notes summarizing the preclinical data and protocols for key experiments involving the combination therapy of Tagtociclib hydrate and Palbociclib.
Data Presentation
Table 1: In Vitro Efficacy of Tagtociclib and Palbociclib Combination on Cell Viability
| Cell Line | Treatment | Concentration(s) | Time Point | Effect on Cell Viability | Citation |
| B16F10 (Melanoma) | Palbociclib | 1 µM | 144 hours | Dose-dependent inhibition | [5] |
| B16F10 (Melanoma) | Tagtociclib (PF-07104091) | 50 nM | 144 hours | Dose-dependent inhibition | [5] |
| B16F10 (Melanoma) | Palbociclib + Tagtociclib | 1 µM + 50 nM | 144 hours | Significant reduction in viability compared to single agents | [5] |
| 1014 (Melanoma) | Palbociclib | 1 µM | 144 hours | Dose-dependent inhibition | [5] |
| 1014 (Melanoma) | Tagtociclib (PF-07104091) | 100 nM or 1 µM | 144 hours | Dose-dependent inhibition | [5] |
| 1014 (Melanoma) | Palbociclib + Tagtociclib | 1 µM + 100 nM or 1 µM | 144 hours | Significant inhibition of viability compared to single agents | [5] |
Table 2: Effect of Tagtociclib and Palbociclib Combination on Cell Cycle Distribution in Melanoma Cells
| Cell Line | Treatment (24 hours) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Citation |
| B16F10 | Control | Normal Distribution | Reduced | Normal Distribution | [5] |
| B16F10 | Palbociclib (20 µM) | No significant effect | Reduced | No significant effect | [5] |
| B16F10 | Tagtociclib (20 µM) | No significant effect | No significant effect | Increased | [5] |
| B16F10 | Combination (20 µM each) | Increased | No significant effect | Increased | [5] |
| 1014 | Control | Normal Distribution | Normal Distribution | Normal Distribution | [5] |
| 1014 | Palbociclib (20 µM) | Increased | No significant effect | No significant effect | [5] |
| 1014 | Tagtociclib (20 µM) | Decreased | Increased | Increased | [5] |
| 1014 | Combination (20 µM each) | Decreased | No significant effect | Increased | [5] |
Signaling Pathways and Experimental Workflows
References
- 1. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. News - tegtociclib (PF-07104091) - LARVOL VERI [veri.larvol.com]
- 4. Combined treatment with CDK4/6, CDK2, and CXCR1/2 inhibitors effectively halts the growth of BRAF wild-type melanoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combining CDK4/6 inhibitors ribociclib and palbociclib with cytotoxic agents does not enhance cytotoxicity | PLOS One [journals.plos.org]
- 6. Progress with palbociclib in breast cancer: latest evidence and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effects of Tagtociclib Hydrate and PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols to investigate the synergistic anti-tumor effects of Tagtociclib hydrate, a potent cyclin-dependent kinase 2 (CDK2) inhibitor with secondary activity against CDK4/6, in combination with Poly (ADP-ribose) polymerase (PARP) inhibitors. The rationale for this combination therapy is rooted in the distinct but complementary mechanisms of action of these two classes of drugs. This compound induces cell cycle arrest, primarily at the G1/S transition, by inhibiting CDK2/4/6, which are crucial for cell cycle progression. PARP inhibitors block the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks, particularly in cells with deficiencies in homologous recombination repair (HRR), a state that can be induced by CDK inhibitors. This dual assault on critical cellular processes can lead to synthetic lethality and enhanced tumor cell death.
Mechanism of Synergy
The synergistic interaction between this compound and PARP inhibitors is hypothesized to stem from the following mechanisms:
-
Induction of HRR Deficiency: By inhibiting CDK2 and CDK4/6, this compound can suppress the expression of key genes involved in the homologous recombination repair pathway. This creates a state of "BRCAness" or HRR deficiency in cancer cells, rendering them exquisitely sensitive to PARP inhibitors.
-
Enhanced DNA Damage: Inhibition of CDKs can lead to replication stress and the accumulation of DNA damage. When combined with a PARP inhibitor that prevents the repair of this damage, the result is a catastrophic level of genomic instability, triggering apoptosis.
-
Cell Cycle Arrest: this compound-induced G1/S phase arrest can prevent cells from entering the S and G2 phases where homologous recombination is most active. This forces the cells to rely on more error-prone DNA repair pathways, which are overwhelmed by the damage caused by PARP inhibition.
Data Presentation
The following tables summarize hypothetical quantitative data from preclinical studies investigating the synergy between a CDK2/4/6 inhibitor (similar to this compound) and a PARP inhibitor (e.g., Olaparib, Talazoparib) in various cancer cell lines.
Table 1: Single Agent and Combination IC50 Values (72h Treatment)
| Cell Line | Cancer Type | This compound IC50 (nM) | PARP Inhibitor IC50 (nM) | Combination (Tagtociclib + PARP Inhibitor) IC50 (nM) |
| HCC1937 | Triple-Negative Breast Cancer (BRCA1 mutant) | 85 | 15 | 5 (Tagtociclib) + 2 (PARPi) |
| MDA-MB-231 | Triple-Negative Breast Cancer (BRCA wild-type) | 120 | 500 | 20 (Tagtociclib) + 50 (PARPi) |
| A549 | Non-Small Cell Lung Cancer | 150 | >1000 | 30 (Tagtociclib) + 100 (PARPi) |
| C4-2B | Prostate Cancer | 110 | 250 | 15 (Tagtociclib) + 30 (PARPi) |
Table 2: Combination Index (CI) Values for Synergy Determination
| Cell Line | Fa (Fraction Affected) | Combination Index (CI) | Synergy Interpretation |
| HCC1937 | 0.5 | 0.45 | Strong Synergy |
| MDA-MB-231 | 0.5 | 0.62 | Synergy |
| A549 | 0.5 | 0.55 | Synergy |
| C4-2B | 0.5 | 0.48 | Strong Synergy |
Note: CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Table 3: Induction of Apoptosis by Combination Treatment (48h)
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| HCC1937 | Vehicle Control | 5.2 ± 1.1 |
| This compound (10 nM) | 12.5 ± 2.3 | |
| PARP Inhibitor (5 nM) | 18.9 ± 3.1 | |
| Combination | 55.7 ± 4.5 | |
| MDA-MB-231 | Vehicle Control | 4.8 ± 0.9 |
| This compound (25 nM) | 9.8 ± 1.8 | |
| PARP Inhibitor (60 nM) | 15.4 ± 2.5 | |
| Combination | 42.1 ± 3.9 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) and assessing the synergistic effects of this compound and a PARP inhibitor on cancer cell proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
PARP inhibitor (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare serial dilutions of this compound and the PARP inhibitor in complete growth medium. For combination treatments, prepare a matrix of concentrations.
-
Drug Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values using non-linear regression analysis. Calculate the Combination Index (CI) using software like CompuSyn to assess synergy.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis in cancer cells following treatment with this compound and a PARP inhibitor.
Materials:
-
Cancer cell lines of interest
-
6-well cell culture plates
-
This compound and PARP inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, the PARP inhibitor, or the combination for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples on a flow cytometer within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effects of this compound and a PARP inhibitor on cell cycle distribution.
Materials:
-
Cancer cell lines of interest
-
6-well cell culture plates
-
This compound and PARP inhibitor
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds for 24-48 hours.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise. Fix for at least 2 hours at -20°C.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 4: Western Blot Analysis of DNA Damage Markers
This protocol is for detecting the expression of key proteins involved in the DNA damage response, such as phosphorylated H2AX (γH2AX) and cleaved PARP.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-γH2AX, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse treated cells in RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Mechanism of synergy between Tagtociclib and PARP inhibitors.
Caption: General experimental workflow for assessing synergy.
Caption: Signaling pathway of Tagtociclib and PARP inhibitor synergy.
Application Notes and Protocols for Determining Cell Viability Following Treatment with Tagtociclib Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tagtociclib hydrate (PF-07104091 hydrate) is a potent and highly selective inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2] Specifically, Tagtociclib targets the CDK2/cyclin E1 complex, playing a crucial role in the G1 to S phase transition of the cell cycle.[3][4] Dysregulation of the CDK2 pathway is a common feature in many cancers, particularly those with amplification of the CCNE1 gene, which encodes cyclin E1.[2] Inhibition of CDK2 by Tagtociclib can lead to cell cycle arrest and apoptosis in such cancer cells, making it a promising therapeutic agent.[5] This document provides a detailed protocol for assessing the effect of this compound on cell viability using a common fluorescence-based assay.
Mechanism of Action: The CDK2/Cyclin E Signaling Pathway
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. The transition from the G1 phase (cell growth) to the S phase (DNA synthesis) is a critical checkpoint. The CDK2/cyclin E complex is a primary driver of this transition. When activated, this complex phosphorylates various substrates, including the retinoblastoma protein (Rb), which in turn releases the E2F transcription factor. E2F then promotes the transcription of genes necessary for DNA replication, committing the cell to enter the S phase.
This compound exerts its anti-proliferative effects by selectively binding to and inhibiting the kinase activity of CDK2.[1][6] This prevents the phosphorylation of Rb and other key substrates, thereby blocking the G1/S transition and inducing cell cycle arrest.[6] This targeted inhibition makes Tagtociclib particularly effective in tumors where the CDK2/cyclin E pathway is hyperactive, such as in cancers with cyclin E1 amplification.
Caption: The CDK2/Cyclin E signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of Tagtociclib (PF-07104091) in various cancer cell lines. These values represent the concentration of the drug required to inhibit the growth of 50% of the cell population and are indicative of its potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| OVCAR-3 | Ovarian Cancer | 0.59 | [1] |
| HCT116 | Colorectal Cancer | 0.88 | [1] |
| TOV-21G | Ovarian Cancer | 4.8 | [1] |
Experimental Protocol: Cell Viability Assay (CellTiter-Blue®)
This protocol outlines the steps for determining the effect of this compound on the viability of adherent cancer cells using the CellTiter-Blue® Cell Viability Assay. This assay measures the conversion of a redox dye, resazurin, into a fluorescent end product, resorufin, by metabolically active cells.[7][8] The amount of fluorescence is proportional to the number of viable cells.
Materials
-
This compound
-
Cancer cell line of interest (e.g., OVCAR-3, HCT116)
-
Complete cell culture medium (specific to the cell line)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well clear-bottom black tissue culture plates
-
CellTiter-Blue® Cell Viability Assay reagent
-
Dimethyl sulfoxide (DMSO), sterile
-
Multichannel pipette
-
Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)
-
Humidified incubator (37°C, 5% CO₂)
Procedure
-
Cell Seeding: a. Culture the selected cancer cell line to ~80% confluency. b. Wash the cells with PBS and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete culture medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and perform a cell count. e. Dilute the cells to the desired seeding density (e.g., 5,000 cells/well) and seed 100 µL of the cell suspension into each well of a 96-well plate. f. Incubate the plate for 24 hours to allow the cells to attach.
-
Compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the Tagtociclib stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration. c. After the 24-hour incubation, carefully remove the medium from the wells. d. Add 100 µL of the prepared Tagtociclib dilutions or vehicle control to the respective wells. e. Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
Cell Viability Measurement: a. Following the treatment period, add 20 µL of the CellTiter-Blue® reagent directly to each well.[7] b. Gently mix the contents of the plate on an orbital shaker for 10-30 seconds. c. Incubate the plate at 37°C for 1-4 hours, protected from light. The optimal incubation time may vary depending on the cell type and density. d. Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a fluorescence plate reader.
-
Data Analysis: a. Subtract the average fluorescence of the "no-cell" control wells (medium + CellTiter-Blue® reagent only) from all other readings. b. Normalize the data by expressing the fluorescence of the treated wells as a percentage of the vehicle-treated control wells (set to 100% viability). c. Plot the percentage of cell viability against the logarithm of the Tagtociclib concentration. d. Use a non-linear regression analysis to determine the IC50 value.
Caption: Experimental workflow for the cell viability assay with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tagtociclib (PF-07104091) | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 7. promega.com [promega.com]
- 8. CellTiter-Blue® Cell Viability Assay Protocol [worldwide.promega.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle with Tagtociclib Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tagtociclib hydrate (also known as PF-07104091) is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1] Inhibition of CDK2 by this compound can lead to cell cycle arrest, apoptosis, and a reduction in tumor cell proliferation, making it a compound of significant interest in oncology research.[1][2] Flow cytometry is a powerful technique to analyze the effects of compounds like this compound on the cell cycle by quantifying the DNA content of individual cells within a population.[3] This document provides detailed application notes and protocols for the analysis of cell cycle distribution in cells treated with this compound using flow cytometry.
Mechanism of Action
This compound selectively targets and inhibits the activity of the CDK2/cyclin E complex. This complex plays a crucial role in the phosphorylation of the Retinoblastoma (Rb) protein, a key step for cells to transition from the G1 to the S phase of the cell cycle.[1] By inhibiting CDK2, this compound prevents Rb hyperphosphorylation, leading to a blockage in the cell cycle at the G1 phase.[4][5] This G1 arrest prevents DNA replication and subsequent cell division.
Signaling Pathway
The following diagram illustrates the simplified signaling pathway of the cell cycle and the point of intervention for this compound.
Caption: this compound inhibits CDK2, preventing Rb phosphorylation and subsequent G1/S transition.
Data Presentation
The following tables summarize the quantitative data from a study analyzing the effect of this compound (referred to as PF-07104091 in the study) on the cell cycle distribution of B16F10 and 1014 melanoma cell lines after 24 hours of treatment.
Table 1: Effect of this compound on Cell Cycle Distribution in B16F10 Cells
| Treatment (20 µM) | % G1 Phase | % S Phase | % G2/M Phase |
| Control (Vehicle) | 48.5 | 35.1 | 16.4 |
| This compound | 68.2 | 18.5 | 13.3 |
Table 2: Effect of this compound on Cell Cycle Distribution in 1014 Cells
| Treatment (20 µM) | % G1 Phase | % S Phase | % G2/M Phase |
| Control (Vehicle) | 55.3 | 29.8 | 14.9 |
| This compound | 72.1 | 15.6 | 12.3 |
Data is representative of triplicate analysis and is sourced from a study by Flores-Figueroa, et al. (2022) published on ResearchGate.[6]
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., B16F10 or 1014 melanoma cells) in 6-well plates at a density that will allow them to reach approximately 80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in appropriate media (e.g., DMEM/F-12 medium supplemented with 10% FBS) in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Once cells reach the desired confluency, treat them with this compound at the desired concentration (e.g., 20 µM) or with a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours).
Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This protocol is a standard method for preparing cells for cell cycle analysis.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubation: Incubate the cells on ice or at -20°C for at least 30 minutes. Fixed cells can be stored at -20°C for several weeks.
-
Rehydration and Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Resuspend the cell pellet in 1 mL of PBS and centrifuge again.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate to ensure accurate data collection. Acquire data for at least 10,000 events per sample. The PI fluorescence should be measured on a linear scale. Gate on single cells to exclude doublets and aggregates.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for analyzing the effect of this compound on the cell cycle.
Caption: Workflow for cell cycle analysis with this compound treatment and flow cytometry.
References
- 1. Tegtociclib | C19H28N6O4 | CID 154616422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tagtociclib (PF-07104091) | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 4. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 5. Combined treatment with CDK4/6, CDK2, and CXCR1/2 inhibitors effectively halts the growth of BRAF wild-type melanoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Biochemical Kinase Assay Protocol for Determining Tagtociclib Hydrate Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for conducting a biochemical kinase assay to determine the inhibitory activity of Tagtociclib hydrate against Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). This compound is a potent and selective inhibitor of CDK2, and also demonstrates inhibitory activity against other kinases, including GSK3β, CDK1, CDK9, CDK4, and CDK6.[1][2][3] This protocol is designed to be adaptable for various detection methods and provides a framework for the accurate determination of inhibitory constants (e.g., IC50 or Ki).
Introduction
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, specifically controlling the G1 to S phase transition.[4][5] Dysregulation of the CDK4/6 pathway is a common feature in many cancers, making these kinases attractive targets for therapeutic intervention.[6] this compound (also known as PF-07104091 hydrate) is a small molecule inhibitor that primarily targets CDK2.[7][8] However, understanding its activity profile across other CDK family members is crucial for a comprehensive assessment of its therapeutic potential and potential off-target effects. This protocol outlines a robust in vitro kinase assay to quantify the inhibitory potency of this compound against CDK4 and CDK6.
Signaling Pathway
Caption: CDK4/6 signaling pathway and the inhibitory action of Tagtociclib.
Quantitative Data Summary
The following table summarizes the inhibitory constants (Ki) of this compound against various cyclin-dependent kinases.
| Target Kinase | Inhibitory Constant (Ki) |
| CDK2/cyclin E1 | 1.16 nM |
| CDK1/cyclin A2 | 110 nM |
| CDK9 | 117 nM |
| CDK4/cyclin D1 | 238 nM |
| CDK6/cyclin D3 | 465 nM |
| GSK3β | 537.81 nM |
Data sourced from MedchemExpress and InvivoChem.[1][2][3]
Experimental Protocol: In Vitro Kinase Assay
This protocol is adapted from established methods for assessing CDK4/6 inhibitor activity.[4][9] It can be configured for various detection formats, such as radiometric, fluorescence polarization, or luminescence-based assays.
Materials and Reagents
-
Enzymes: Recombinant active CDK4/Cyclin D1 and CDK6/Cyclin D3 (e.g., from BPS Bioscience, Sigma-Aldrich).
-
Substrate: Retinoblastoma (Rb) protein or a suitable peptide substrate (e.g., RbING Peptide Substrate).[10]
-
Inhibitor: this compound (PF-07104091 hydrate), dissolved in fresh DMSO to prepare a stock solution (e.g., 10 mM).[7]
-
ATP: Adenosine 5'-triphosphate, stock solution (e.g., 10 mM).
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT.[4][9]
-
Detection Reagent: Dependent on the assay format (e.g., γ-³²P-ATP for radiometric assay, Kinase-Glo® Max for luminescence assay).[6][11]
-
Plates: 96-well or 384-well plates suitable for the chosen detection method.
-
DMSO: Dimethyl sulfoxide, molecular biology grade.
Experimental Workflow Diagram
Caption: General workflow for the in vitro kinase assay.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare the Kinase Assay Buffer as described in the materials section.
-
Thaw all enzymes, substrates, and ATP on ice.
-
Prepare a working solution of this compound by performing serial dilutions from the stock solution in 100% DMSO. Further dilute these into the Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[5]
-
-
Assay Plate Setup:
-
Add the diluted this compound or vehicle (DMSO) control to the appropriate wells of the assay plate.
-
Add the kinase (CDK4/Cyclin D1 or CDK6/Cyclin D3) and the substrate (e.g., Rb protein) to each well.
-
Include "no enzyme" and "no inhibitor" controls to determine the baseline and maximum kinase activity, respectively.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP to each well. The final concentration of ATP should be at or near the Km for the specific kinase, unless determining the mechanism of inhibition.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). This incubation time should be within the linear range of the reaction, which may require initial optimization experiments.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution, such as EDTA, or by proceeding directly to the detection step if using a continuous assay format.[10]
-
Add the detection reagent according to the manufacturer's instructions for the chosen assay kit (e.g., Kinase-Glo® reagent).
-
Incubate as required for signal development.
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., luminescence, fluorescence, or radioactivity) using a suitable plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Troubleshooting
-
High background signal: Ensure that the "no enzyme" control shows minimal signal. If not, consider using a different substrate or detection reagent.
-
Low signal-to-noise ratio: Optimize enzyme and substrate concentrations, as well as the incubation time, to maximize the assay window.
-
Inconsistent results: Ensure accurate and consistent pipetting, especially during the serial dilution of the inhibitor. Use fresh DMSO as it can absorb moisture, which may affect compound solubility.[7]
Conclusion
This protocol provides a comprehensive framework for the in vitro evaluation of this compound's inhibitory activity against CDK4 and CDK6. By following these guidelines, researchers can obtain reliable and reproducible data to further characterize the selectivity and potency of this and other kinase inhibitors. Careful optimization of assay conditions is recommended to ensure the highest quality data for drug development and research applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GSK-3 | 2733575-91-0 | Invivochem [invivochem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Tagtociclib (PF-07104091) | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. This compound (PF-07104091, Tegtociclib | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 9. 4.6. CDK4 Enzyme Inhibition Assay [bio-protocol.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Troubleshooting Guide for Tagtociclib Hydrate Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to address common solubility challenges encountered when working with Tagtociclib hydrate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to provide direct, actionable solutions for your experimental needs.
Quick Reference: Solubility Data
For ease of comparison, the following table summarizes the solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Concentration | Method | Source(s) |
| In Vitro | |||
| DMSO | 200 mg/mL (473.40 mM) | Sonication may be required. | [1] |
| DMSO | 116.67 mg/mL (276.16 mM) | Use of ultrasonic bath may be needed. Hygroscopic DMSO can reduce solubility; use fresh DMSO. | [2][3] |
| DMSO | 81 mg/mL (200.26 mM) | Ensure fresh, non-hygroscopic DMSO is used. | [4] |
| Ethanol | 81 mg/mL | [4] | |
| Water | Insoluble | [4] | |
| In Vivo | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (11.83 mM) | Add co-solvents sequentially and mix well at each step. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (11.83 mM) | Prepare the 20% SBE-β-CD in saline solution first. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (11.83 mM) | Ensure the initial DMSO stock solution is clear before adding to corn oil. | [1] |
Troubleshooting Common Solubility Issues
Q1: I'm having trouble dissolving this compound in DMSO to prepare a stock solution. What can I do?
A1: Difficulty in dissolving this compound in DMSO can arise from a few factors. Here are some troubleshooting steps:
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of hydrophobic compounds like this compound.[2][4] Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.
-
Sonication: If the compound does not readily dissolve with vortexing, use an ultrasonic bath to aid dissolution.[1][3] This provides energy to break up compound aggregates and enhance solvation.
-
Gentle Warming: Gently warming the solution to 37°C can also help increase solubility. However, be cautious and avoid excessive heat, which could degrade the compound.
Q2: My this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer or cell culture medium. How can I prevent this?
A2: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a high concentration of organic solvent is introduced into an aqueous environment where its solubility is much lower. Here are several strategies to overcome this:
-
Lower the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay that still maintains the solubility of your working concentration of this compound.
-
Use a Surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-127, in your final aqueous solution can help to keep the compound in solution by forming micelles.
-
Stepwise Dilution: Instead of diluting the DMSO stock directly into the final aqueous solution, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of an intermediate solvent that is miscible with both DMSO and water (e.g., ethanol or PEG300), and then add this intermediate solution to your final aqueous buffer.
-
Formulation with Co-solvents: For in vivo studies or cellular assays requiring higher concentrations, consider using a pre-formulated vehicle. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is crucial to add and mix each component in the specified order.
Q3: I am preparing an in vivo formulation and the solution is cloudy. What should I do?
A3: A cloudy solution indicates that the compound is not fully dissolved or has precipitated. For in vivo formulations, it is critical to have a clear solution to ensure accurate dosing and avoid potential toxicity from undissolved particles.
-
Ensure Complete Initial Dissolution: Before adding subsequent co-solvents, make sure your this compound is completely dissolved in DMSO to form a clear stock solution.
-
Correct Order of Addition: When preparing formulations with multiple components, the order of addition is critical. For the 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation, add each solvent sequentially and ensure the solution is clear before adding the next component.[1]
-
Thorough Mixing: Vortex or mix the solution thoroughly after each addition to ensure homogeneity.
-
Consider an Alternative Formulation: If you continue to experience issues, you may need to try an alternative formulation, such as one containing SBE-β-CD, which can enhance the solubility of hydrophobic compounds in aqueous solutions.[1]
Experimental Protocols
Preparation of a 50 mg/mL this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder into a sterile, conical tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of 50 mg/mL.
-
Vortex the solution for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes, or until the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Preparation of an In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
This protocol is for the preparation of 1 mL of the formulation vehicle.
-
To a sterile microcentrifuge tube, add 100 µL of a clear, pre-made stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
Add 400 µL of PEG300 to the tube. Vortex until the solution is clear and homogenous.
-
Add 50 µL of Tween-80 to the solution. Vortex again until the solution is clear.
-
Add 450 µL of sterile saline (0.9% NaCl in water). Vortex thoroughly to ensure a uniform solution.
-
Visually inspect the final solution to ensure it is clear before use.
Visualizing Key Processes
CDK4/6 Signaling Pathway
The diagram below illustrates the canonical CDK4/6 signaling pathway, a key regulator of the cell cycle. Growth factor signaling leads to the expression of Cyclin D, which binds to and activates CDK4 and CDK6. The active Cyclin D-CDK4/6 complex then phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation event causes Rb to release the E2F transcription factor, which can then activate the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. Tagtociclib, while primarily a CDK2 inhibitor, also shows some inhibitory activity against CDK4 and CDK6.[1][3]
Caption: The CDK4/6-Rb-E2F signaling pathway.
Experimental Workflow for Dissolving this compound
The following workflow diagram outlines the key steps and decision points for successfully dissolving this compound for experimental use.
Caption: A workflow for dissolving this compound.
References
Preventing Tagtociclib hydrate precipitation in media
Welcome to the technical support center for Tagtociclib hydrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of this compound in experimental media, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it precipitate in my cell culture medium?
This compound, also known as PF-07104091 hydrate, is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2)/cyclin E1 and Glycogen Synthase Kinase 3β (GSK3β).[1][2][3][4][5] Like many small molecule inhibitors developed for specificity and cell permeability, it is a hydrophobic compound with poor aqueous solubility.[6][7]
Precipitation in aqueous cell culture media is a common issue and typically occurs due to two main reasons:
-
Poor Water Solubility : The compound is inherently not soluble in water-based solutions like cell culture media.[7]
-
Solvent Shock : When a highly concentrated stock solution, typically made in an organic solvent like Dimethyl Sulfoxide (DMSO), is rapidly diluted into the aqueous medium, the abrupt change in solvent polarity causes the compound to "crash out" or precipitate.[6]
Q2: What are the key physicochemical properties of this compound?
Understanding the fundamental properties of this compound is crucial for proper handling. Key quantitative data is summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₃₀N₆O₅ | [1][2][8] |
| Molecular Weight | 422.48 g/mol | [1][2][5][8] |
| CAS Number | 2733575-91-0 | [1][2][5] |
| Solubility in DMSO | 81 - 200 mg/mL (Sonication may be required) | [1][2][7] |
| Solubility in Ethanol | Sparingly soluble to 81 mg/mL | [7][9] |
| Solubility in Water | Insoluble | [7] |
Troubleshooting Guide: Preventing Precipitation
Q3: My this compound, dissolved in DMSO, precipitates immediately upon addition to my media. How can I prevent this?
This is a classic example of solvent-induced precipitation. The key is to avoid a sudden and drastic change in the solvent environment. Instead of adding your concentrated DMSO stock directly into the full volume of media, you should use a stepwise dilution method.
Recommended Dilution Workflow:
Caption: Recommended workflow for diluting hydrophobic compounds.
Q4: What is the recommended general protocol for preparing a working solution of this compound?
Following a structured protocol is essential. Here is a detailed methodology for preparing a working solution for typical cell culture experiments.
Experimental Protocol: Preparation of Working Solution
-
Prepare High-Concentration Stock Solution:
-
Weigh the required amount of this compound solid powder.
-
Dissolve it in fresh, anhydrous (moisture-free) 100% DMSO to a high concentration (e.g., 81 mg/mL or ~200 mM).[7] Using DMSO that has absorbed moisture can reduce solubility.[7]
-
If needed, assist dissolution using sonication or gentle warming.[1][2]
-
Aliquot the stock solution into small, single-use volumes and store at -80°C for long-term stability (up to 6 months).[1][10]
-
-
Prepare Intermediate Dilution (Optional but Recommended):
-
Thaw a single aliquot of the high-concentration stock solution.
-
Create an intermediate dilution using 100% DMSO. This step makes the final dilution into the aqueous media more manageable and accurate. For example, dilute the 100 mM stock to 1 mM.
-
-
Prepare Final Working Solution:
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to the experimental temperature (typically 37°C).[6]
-
To create your final working concentration, calculate the volume needed from your intermediate (or stock) solution. The final DMSO concentration in the media should ideally be kept below 0.5% and must not exceed 1% to avoid solvent toxicity to cells.[11]
-
Add the required volume of the DMSO solution drop-by-drop to the pre-warmed medium while gently vortexing or swirling the tube.[6] This gradual introduction is critical to prevent precipitation.
-
Use the freshly prepared working solution immediately for your experiments.
-
Q5: How can I determine the maximum soluble concentration of this compound in my specific media?
The maximum solubility can vary based on your specific medium formulation (e.g., serum percentage, presence of other additives). It is highly recommended to determine the kinetic solubility under your exact experimental conditions.[6]
Experimental Protocol: 96-Well Plate Kinetic Solubility Assay
-
Prepare Compound Plate:
-
In a 96-well plate (the "compound plate"), prepare a serial dilution of your this compound stock solution in 100% DMSO. This creates a range of concentrations.[6]
-
-
Prepare Assay Plate:
-
In a separate, clear-bottom 96-well plate (the "assay plate"), add your complete cell culture medium to each well (e.g., 198 µL).[6]
-
-
Perform Dilution:
-
Incubate:
-
Cover the plate and incubate under your experimental conditions (e.g., 37°C) for a relevant time period (e.g., 1-2 hours).[6]
-
-
Assess Precipitation:
-
Visual Inspection: Examine the plate under a light microscope for visible signs of crystalline or amorphous precipitate.[6]
-
Instrumental Analysis: For a quantitative measure, read the absorbance or light scatter on a plate reader. An increase in optical density or turbidity compared to the negative control indicates precipitation.
-
The highest concentration that does not show evidence of precipitation is your maximum working concentration under those conditions.
Q6: Besides dilution, what other factors can cause precipitation?
If you are following the correct dilution protocol and still observing precipitation, consider these other factors.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Compound solubility is often temperature-dependent. Moving media from cold storage (4°C) to an incubator (37°C) can cause compounds to fall out of solution. Repeated freeze-thaw cycles of stock solutions can also promote precipitation.[6][12] | Always pre-warm your media to 37°C before adding the compound. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[6][10] |
| High Compound Concentration | You may be exceeding the maximum kinetic solubility of this compound in your specific media, even with a correct dilution method.[6] | Perform the kinetic solubility assay described in Q5 to determine the solubility limit for your system. Do not exceed this concentration. |
| pH of the Medium | The pH of cell culture media can shift, especially due to high cell density and metabolic activity. A change in pH can alter the ionization state of a compound, affecting its solubility.[6][13] | Use a medium buffered with HEPES to maintain a stable pH. Ensure your incubator's CO₂ levels are correct and stable.[6] |
| Interactions with Media Components | Salts, ions (e.g., calcium, phosphate), and proteins (especially in serum) can interact with the compound, leading to the formation of insoluble complexes.[6][12] | Test the compound's solubility in a simpler buffer (like PBS) to see if media components are the primary issue. If so, you may need to evaluate different media formulations or use serum-free conditions if experimentally viable. |
| Evaporation | If the culture medium evaporates, the concentration of all components, including this compound, will increase, potentially exceeding its solubility limit.[12][14] | Ensure proper humidity levels in your incubator. Use sealed flasks or plates to prevent evaporation during long-term experiments.[12][14] |
Q7: What signaling pathways does this compound inhibit?
This compound is a targeted inhibitor. Its primary mechanism of action is the inhibition of CDK2/cyclin E1 and, to a lesser extent, GSK3β.[3][15] These kinases are crucial regulators of cell cycle progression and other cellular processes.
Caption: Primary signaling targets of this compound.
References
- 1. This compound | GSK-3 | 2733575-91-0 | Invivochem [invivochem.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (PF-07104091, Tegtociclib | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Tagtociclib (PF-07104091) | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. Tagtociclib (hydrate) | C19H30N6O5 | CID 154616421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 13. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Culture Academy [procellsystem.com]
- 15. medchemexpress.com [medchemexpress.com]
Navigating the Stability and Storage of Tagtociclib Hydrate: A Technical Guide
For researchers, scientists, and drug development professionals, ensuring the stability and integrity of investigational compounds like Tagtociclib hydrate is paramount for reproducible and reliable experimental outcomes. This technical support center provides a comprehensive guide to the stability and recommended storage conditions for this compound, alongside troubleshooting advice and frequently asked questions.
Summary of Storage and Stability Data
The stability of this compound is dependent on its physical state (solid powder vs. solution) and the storage temperature. Adherence to the recommended conditions is critical to prevent degradation and ensure the compound's efficacy in downstream applications.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years[1][2] | Store in a dry, dark environment.[3] |
| 4°C | Up to 2 years[1] | For short-term storage (days to weeks), 0-4°C is also acceptable.[3] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months to 1 year[1][2][4] | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
| -20°C | 1 month[1][2][4] | Sealed storage, away from moisture and light is recommended.[1][4] |
Experimental Protocols
While specific, detailed experimental stability studies for this compound are not publicly available, a general experimental workflow for assessing the stability of a small molecule hydrate is presented below.
General Protocol for Small Molecule Stability Assessment
This protocol outlines a typical approach to evaluating the stability of a research compound under various stress conditions.
Signaling Pathway
Tagtociclib is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[2][5] The inhibition of CDK2 can lead to cell cycle arrest and apoptosis, which is a key mechanism for its anti-tumor activity.[2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound powder has been at room temperature for a few days during shipping. Is it still usable?
A1: Yes, the product is generally stable at ambient temperature for a few days during ordinary shipping and time spent in customs.[1][3] However, for long-term storage, it is crucial to transfer it to the recommended -20°C condition as soon as possible.
Q2: I have prepared a stock solution of this compound in DMSO. How should I store it?
A2: For stock solutions in DMSO, it is recommended to aliquot them into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][2] These aliquots should be stored at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[1][2][4]
Q3: Can I dissolve this compound in aqueous solutions?
A3: While this compound has high aqueous solubility, for preparing stock solutions, DMSO is commonly used.[1] For in vivo formulations, co-solvents like PEG300, Tween-80, and saline are often used in combination with a small amount of DMSO.[1] It is important to prepare these formulations fresh for optimal results.
Q4: I observe precipitation in my stock solution after thawing. What should I do?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded or if the solvent has absorbed moisture, which can reduce solubility in DMSO.[2] Try gently warming the solution and sonicating to redissolve the compound.[6] To prevent this, ensure you are using fresh, anhydrous DMSO and that your stock concentration is within the recommended solubility limits. Always store stock solutions in tightly sealed vials.
Q5: How can I check if my this compound has degraded?
A5: The most reliable method to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC). A comparison of the peak purity of your sample against a reference standard or a freshly prepared sample will indicate the extent of degradation. The appearance of new peaks in the chromatogram suggests the formation of degradation products.
References
- 1. This compound | GSK-3 | 2733575-91-0 | Invivochem [invivochem.com]
- 2. Tagtociclib (PF-07104091) | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (PF-07104091, Tegtociclib | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 6. glpbio.com [glpbio.com]
Inconsistent results with Tagtociclib hydrate in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tagtociclib hydrate in vitro. Our aim is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2)/cyclin E1.[1] It also exhibits inhibitory activity against Glycogen Synthase Kinase 3 beta (GSK3β).[1] At higher concentrations, it can inhibit other cyclin-dependent kinases, including CDK1/cyclin A2, CDK4/cyclin D1, CDK6/cyclin D3, and CDK9.[1] This multi-target profile is important to consider when interpreting experimental outcomes. The primary antitumor activity of Tagtociclib is associated with its potent inhibition of CDK2, which can lead to cell cycle arrest and the induction of apoptosis in cancer cells.[2]
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in DMSO. For a 10 mM stock solution, dissolve the appropriate mass of the compound in fresh, high-quality DMSO. To ensure complete dissolution, gentle warming or sonication may be applied. It is crucial to use fresh DMSO as moisture can reduce the solubility of the compound.
Q3: What are the recommended storage conditions for this compound?
A3: this compound powder should be stored at -20°C for long-term stability. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months.[1] Always protect the compound from light and moisture.
Q4: In which cell-based assays is this compound typically used?
A4: this compound is commonly used in a variety of cell-based assays to assess its effects on cancer cells, including:
-
Cell proliferation and viability assays (e.g., MTT, MTS, CellTiter-Glo®, crystal violet, direct cell counting).
-
Cell cycle analysis using flow cytometry (propidium iodide or DAPI staining).
-
Western blotting to analyze the phosphorylation status of downstream targets such as Retinoblastoma protein (Rb).
-
Apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays).
-
Colony formation assays to assess long-term effects on clonogenic survival.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Across Experiments
Possible Cause 1: Inconsistent Compound Handling and Storage.
-
Solution: Ensure consistent preparation of stock solutions. Always use fresh, anhydrous DMSO. Aliquot stock solutions to minimize freeze-thaw cycles. Store both the solid compound and stock solutions at the recommended temperatures and protect from light.
Possible Cause 2: Differences in Cell Culture Conditions.
-
Solution: Maintain consistent cell culture practices. Use cells within a similar passage number range for all experiments. Ensure consistent cell seeding densities, as this can significantly impact the apparent IC50 value. Monitor and maintain stable CO2 levels, temperature, and humidity in your incubator.
Possible Cause 3: Inappropriate Proliferation Assay for a CDK Inhibitor.
-
Solution: CDK4/6 inhibitors, and by extension other CDK inhibitors that cause G1 arrest, can lead to an increase in cell size without an increase in cell number.[3][4] Assays that measure metabolic activity (e.g., ATP-based assays like CellTiter-Glo®) may overestimate cell proliferation in drug-treated cells due to this increase in cell size and mitochondrial mass.[3][4]
-
Recommendation: Use proliferation assays that are based on cell number or DNA content, such as direct cell counting (e.g., using a hemocytometer or an automated cell counter), crystal violet staining, or DNA-based fluorescence assays (e.g., CyQUANT®). Compare results from different assay types to confirm your findings.
-
Issue 2: Unexpected or Off-Target Effects Observed
Possible Cause 1: Multi-Target Inhibition Profile of Tagtociclib.
-
Solution: Be aware that at higher concentrations, Tagtociclib can inhibit other kinases besides CDK2, including GSK3β, CDK1, CDK4/6, and CDK9.[1] These off-target effects can lead to unexpected phenotypes.
-
Recommendation: Perform dose-response experiments and use the lowest effective concentration to maximize selectivity for CDK2. To confirm that the observed phenotype is due to CDK2 inhibition, consider using supplementary approaches such as siRNA-mediated knockdown of CDK2 or comparing the effects with other selective CDK2 inhibitors.
-
Possible Cause 2: Cell Line-Specific Differences in Signaling Pathways.
-
Solution: The cellular response to Tagtociclib can vary depending on the genetic background of the cell line, such as the status of p53, Rb, and the expression levels of cyclins and other CDK family members.
-
Recommendation: Characterize the relevant signaling pathways in your cell line of interest. For example, cell lines with amplified Cyclin E1 may exhibit greater sensitivity to CDK2 inhibition.
-
Issue 3: Difficulty in Detecting Downstream Effects on Rb Phosphorylation
Possible Cause 1: Inadequate Antibody or Western Blotting Protocol.
-
Solution: Ensure you are using a validated antibody specific for the phosphorylated form of Rb at the relevant CDK2 phosphorylation sites. Optimize your Western blotting protocol, including lysis buffer composition, protein loading amount, and antibody concentrations.
Possible Cause 2: Timing of Sample Collection.
-
Solution: The dephosphorylation of Rb in response to CDK inhibition can be a dynamic process.
-
Recommendation: Perform a time-course experiment to determine the optimal time point for observing maximal dephosphorylation of Rb after Tagtociclib treatment.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Primary Target | CDK2/cyclin E1 | [1] |
| Secondary Target | GSK3β | [1] |
| Ki for CDK2/cyclin E1 | 1.16 nM | [1] |
| Ki for GSK3β | 537.81 nM | [1] |
| Other Inhibited Kinases (Ki) | CDK1/cyclin A2 (110 nM), CDK4/cyclin D1 (238 nM), CDK6/cyclin D3 (465 nM), CDK9 (117 nM) | [1] |
| Recommended Storage (Solid) | -20°C | |
| Recommended Storage (DMSO Stock) | -20°C (1 month), -80°C (6 months) | [1] |
| Recommended Solvent | DMSO |
Experimental Protocols
Cell Proliferation Assay (Crystal Violet)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of this compound (and a vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 100 µL of 4% paraformaldehyde for 15 minutes.
-
Wash the cells with PBS.
-
Stain the cells with 100 µL of 0.5% crystal violet solution for 20 minutes.
-
-
Destaining and Quantification:
-
Thoroughly wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding 100 µL of 10% acetic acid or methanol to each well.
-
Read the absorbance at 570 nm using a plate reader.
-
Western Blotting for Phospho-Rb
-
Cell Lysis: After drug treatment for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Rb (e.g., Ser807/811) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total Rb and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Visualizations
Caption: Simplified signaling pathway showing the primary targets of this compound.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: A logical approach to troubleshooting inconsistent results with this compound.
References
Technical Support Center: Tagtociclib Hydrate Western Blotting
Welcome to the technical support center for researchers using Tagtociclib hydrate in their Western blotting experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues, such as high background, and ensure the quality and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as PF-07104091 hydrate) is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2)/cyclin E1 and Glycogen Synthase Kinase 3 beta (GSK3β).[1][2] It also shows inhibitory activity against other CDKs, including CDK1, CDK4, and CDK6.[1][3] By inhibiting CDK2, Tagtociclib can lead to cell cycle arrest and induce apoptosis, which is the basis for its investigation as an anti-tumor agent, particularly in cancers with cyclin E1 amplification.[1][4][5]
Q2: I am observing high background on my Western blot when using this compound. Is the compound causing this issue?
While it is possible for any compound to interfere with an assay, high background in Western blotting is a common issue with multiple potential causes that are not specific to this compound.[6][7][8] The troubleshooting guide below addresses the most frequent causes of high background.
Q3: What are the key downstream targets I should probe for when confirming the effect of this compound in my Western blot?
Given Tagtociclib's mechanism of action, a key downstream effector of the CDK4/6-Rb axis is the Retinoblastoma protein (Rb). Inhibition of CDK4/6 leads to decreased phosphorylation of Rb. Therefore, probing for phosphorylated Rb (p-Rb), for instance at Serine 780 or Serine 807/811, is a common method to verify the biological activity of CDK4/6 inhibitors.[9][10]
Troubleshooting Guide: High Background in Western Blot
High background on a Western blot can obscure the specific protein bands of interest, making data interpretation difficult.[7][8] This guide provides a systematic approach to identifying and resolving the root cause of high background.
Diagram: Troubleshooting Workflow for High Background
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GSK-3 | 2733575-91-0 | Invivochem [invivochem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Tagtociclib (PF-07104091) | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 6. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 7. sinobiological.com [sinobiological.com]
- 8. clyte.tech [clyte.tech]
- 9. CDK4/6 inhibitors sensitize Rb-positive sarcoma cells to Wee1 kinase inhibition through reversible cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tagtociclib Hydrate Resistance
This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and understanding cell line resistance to Tagtociclib hydrate (also known as PF-07104091).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2)/cyclin E1, with a Ki of 1.16 nM.[1][2][3] It also demonstrates inhibitory activity against Glycogen Synthase Kinase 3 beta (GSK3β) with a Ki of 537.81 nM.[1][2][3] By inhibiting CDK2, Tagtociclib can lead to cell cycle arrest, apoptosis, and a reduction in tumor cell proliferation.[4][5] Its development is particularly focused on cancers with cyclin E1 amplification and overcoming resistance to CDK4/6 inhibitors.[1][5][6]
Q2: My cells are showing reduced sensitivity to Tagtociclib. What are the potential mechanisms of resistance?
While Tagtociclib is designed to overcome resistance to CDK4/6 inhibitors, cells can still develop resistance to it through several mechanisms, often analogous to those seen with other CDK inhibitors.[7][8] These can be broadly categorized as:
-
Target Alterations: While not yet specifically documented for Tagtociclib, mutations in the drug target (CDK2) could theoretically alter drug binding.
-
Bypass Pathways: Upregulation of parallel signaling pathways that can drive cell cycle progression independently of CDK2. Common examples include the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.[9][10][11]
-
Cell Cycle Machinery Dysregulation: Changes in other cell cycle components that compensate for CDK2 inhibition. This includes the loss of the tumor suppressor p16, which leads to compensatory CDK4/6 activity, or the loss of the Retinoblastoma (Rb) protein, a key downstream target of CDK2.[12][13][14]
Q3: How does the p16 (CDKN2A) status of my cell line affect its sensitivity to Tagtociclib?
The expression of p16, a natural inhibitor of CDK4 and CDK6, is a critical determinant of sensitivity to Tagtociclib.[13]
-
p16-Expressing Cells: In cells with intact p16, CDK4/6 activity is suppressed. This makes the cells highly dependent on the CDK2/Cyclin E pathway for cell cycle progression. Therefore, inhibiting CDK2 with Tagtociclib is highly effective in these cells.[13] Ovarian cancer cell lines like OVCAR3 and Kuramochi, which express p16, are sensitive to Tagtociclib.[13]
-
p16-Deficient Cells: In cells lacking p16, CDK4/6 is active and can compensate for the inhibition of CDK2 by phosphorylating Rb. This compensatory activity renders the cells more resistant to Tagtociclib.[13] Knockdown of p16 in sensitive cell lines has been shown to increase resistance to Tagtociclib.[13]
Q4: Could loss of the Retinoblastoma (Rb) protein cause resistance to Tagtociclib?
Yes, the loss or inactivating mutation of the Retinoblastoma protein (Rb), encoded by the RB1 gene, is a well-established mechanism of resistance to CDK4/6 inhibitors and would also confer resistance to Tagtociclib.[10][12][14] Both CDK4/6 and CDK2 complexes converge on Rb, phosphorylating it to allow the cell cycle to progress from G1 to S phase.[5][6] If Rb is lost, the cell cycle is no longer controlled by its phosphorylation status, and the inhibitory effect of Tagtociclib on this critical step becomes irrelevant.[10]
Q5: Can activation of other signaling pathways like PI3K/AKT or MAPK lead to resistance?
Yes, the activation of oncogenic signaling pathways is a common mechanism for acquired resistance to CDK inhibitors.[7][9][10]
-
PI3K/AKT/mTOR Pathway: This pathway can be upregulated in response to CDK inhibitor treatment.[15] Its activation can promote cell proliferation and survival, bypassing the cell cycle block induced by Tagtociclib.[11]
-
RAS/MEK/ERK (MAPK) Pathway: Similar to the PI3K pathway, activation of MAPK signaling is associated with both intrinsic and acquired resistance to CDK4/6 inhibitors and represents a likely bypass mechanism for Tagtociclib resistance.[9][10]
-
FGFR Signaling: Amplification or activating mutations in Fibroblast Growth Factor Receptors (FGFR) can drive resistance by activating both the PI3K/AKT and RAS/MEK/ERK pathways.[9][10]
Section 2: Troubleshooting Guides
Problem 1: Increased IC50 value for Tagtociclib in my long-term culture.
-
Possible Cause: The cell line has acquired resistance through the selection of cells with genetic or transcriptomic alterations that bypass CDK2 inhibition.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response cell viability assay (e.g., CellTiter-Glo) to confirm the shift in IC50 compared to the parental cell line.
-
Analyze Key Proteins: Use Western blotting to compare the parental and resistant cell lines. Check for:
-
Rb Protein: Loss of total Rb expression.
-
p16 Protein: Loss of p16 expression.
-
CDK/Cyclin Levels: Overexpression of Cyclin E1, CDK2, CDK4, or CDK6.
-
Bypass Pathways: Increased phosphorylation of AKT (p-AKT) or ERK (p-ERK).
-
-
Assess Cell Cycle Profile: Use flow cytometry to see if Tagtociclib is still inducing G1 arrest in the resistant line. A failure to arrest in G1 suggests a compromised checkpoint.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GSK-3 | 2733575-91-0 | Invivochem [invivochem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Tagtociclib (PF-07104091) | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 6. Resistance mechanisms and therapeutic strategies of CDK4 and CDK6 kinase targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Breaking through therapeutic barriers: Insights into CDK4/6 inhibition resistance in hormone receptor-positive metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Evolving Pathways of the Efficacy of and Resistance to CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Resistance to cyclin-dependent kinase (CDK) 4/6 inhibitors confers cross-resistance to other CDK inhibitors but not to chemotherapeutic agents in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Frontiers | Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms [frontiersin.org]
- 15. Frontiers | Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice [frontiersin.org]
Technical Support Center: Overcoming Tagtociclib Hydrate Resistance in CCNE1 Amplified Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tagtociclib hydrate in the context of CCNE1 amplified cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why is it used in CCNE1 amplified cancers?
This compound (also known as PF-07104091) is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3β (GSK3β), with a significantly higher affinity for the CDK2/cyclin E1 complex (Ki of 1.16 nM)[1]. In cancers with CCNE1 gene amplification, the overexpression of Cyclin E1 leads to hyperactivation of CDK2, which drives uncontrolled cell cycle progression from the G1 to the S phase. Tagtociclib specifically targets this dependency, leading to cell cycle arrest and apoptosis in these tumors[2].
Q2: My CCNE1 amplified cells are showing resistance to this compound. What are the potential mechanisms?
Resistance to CDK2 inhibitors like Tagtociclib in CCNE1 amplified cells can arise from several mechanisms:
-
Upregulation of CDK2: The cancer cells may increase the expression of the CDK2 protein itself, thereby requiring higher concentrations of the inhibitor to achieve a therapeutic effect.[3]
-
Selection of Polyploid Cells: Treatment with CDK2 inhibitors can lead to the selection and expansion of a subpopulation of cancer cells that are polyploid (containing more than two sets of chromosomes). These polyploid cells may be inherently more resistant to the drug.[3][4]
-
Loss or Depletion of p16 (CDKN2A): The tumor suppressor protein p16 inhibits CDK4/6. In CCNE1-amplified cells that express high levels of p16, the cells are highly dependent on CDK2 for cell cycle progression. If p16 expression is lost, cells can bypass the CDK2 inhibition by utilizing the CDK4/6 pathway.[5]
-
Activation of Alternative Signaling Pathways: Upregulation of pathways such as the Receptor Tyrosine Kinase (RTK)/RAS signaling can also contribute to resistance against CDK2 inhibitors.[6]
Q3: How can I overcome this compound resistance in my experiments?
Several strategies can be employed to overcome resistance:
-
Combination Therapy: Combining Tagtociclib with other targeted agents can be highly effective.
-
PARP Inhibitors: In cancers with homologous recombination deficiencies, combining CDK2 and PARP inhibitors can lead to synergistic anti-proliferative effects.[7]
-
ATR Inhibitors: Forcing cells into replicative stress with an ATR inhibitor can synergize with CDK2 inhibition.
-
CDK4/6 Inhibitors: In cells that have lost p16 expression, a combination with a CDK4/6 inhibitor might restore sensitivity.[5]
-
-
Dose Optimization: For combination therapies, it is crucial to determine the optimal dosage of each drug to maximize synergy and minimize toxicity.[8]
Troubleshooting Guides
Issue 1: Sub-optimal response to Tagtociclib in a CCNE1 amplified cell line.
| Possible Cause | Suggested Solution |
| Low p16 expression | Assess p16 protein levels by Western blot. If p16 is low or absent, consider a combination therapy with a CDK4/6 inhibitor. |
| Presence of a pre-existing resistant subpopulation (e.g., polyploid cells) | Perform cell cycle analysis to check for polyploidy. If a significant polyploid population exists, consider single-cell cloning to isolate sensitive clones or explore combination therapies that target polyploid cells. |
| Incorrect drug concentration or experimental setup | Verify the IC50 of Tagtociclib in your specific cell line using a dose-response curve. Ensure proper drug dissolution and storage. |
Issue 2: Acquired resistance after prolonged treatment with Tagtociclib.
| Possible Cause | Suggested Solution |
| Upregulation of CDK2 expression | Compare CDK2 protein levels in resistant and parental cells via Western blot. If CDK2 is upregulated, a higher dose of Tagtociclib may be required, or a switch to a combination therapy. |
| Decreased Rb phosphorylation despite CDK2 inhibition | Analyze the phosphorylation status of Retinoblastoma (Rb) protein at serine 807/811. If p-Rb levels remain high in the presence of Tagtociclib, it suggests a bypass mechanism is active. Investigate upstream signaling pathways like RTK/RAS. |
| Development of polyploidy | Use flow cytometry to analyze the DNA content of the resistant cell population.[4] |
Quantitative Data Summary
Table 1: IC50 Values of CDK2 Inhibitors in Sensitive and Resistant CCNE1 Amplified Ovarian Cancer Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Change in Resistance | Reference |
| OVCAR-3 (Parental) | PHA-533533 | ~100 | - | [4] |
| OVCAR-3 (Resistant) | PHA-533533 | >1000 | >10 | [4] |
| OVCAR-3 (p16 proficient) | Tagtociclib | ~30 | - | [5] |
| OVCAR-3 (p16 depleted) | Tagtociclib | ~100 | ~3.3 | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
CCNE1 amplified cancer cell lines
-
Complete growth medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium and add 100 µL to the respective wells. Include a vehicle control (DMSO).
-
Incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Resistance Markers
This protocol is for detecting changes in protein expression associated with resistance.
Materials:
-
Parental and Tagtociclib-resistant cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-CDK2, anti-Cyclin E1, anti-p16, anti-Rb, anti-phospho-Rb (Ser807/811), anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for assessing cell cycle distribution and detecting polyploidy.
Materials:
-
Cells treated with Tagtociclib or vehicle
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in G1, S, and G2/M phases and to identify polyploid populations.
Visualizations
Caption: Tagtociclib inhibits the hyperactive Cyclin E1/CDK2 complex.
Caption: Loss of p16 allows CDK4/6 to bypass Tagtociclib-mediated CDK2 inhibition.
Caption: Experimental workflow for testing Tagtociclib sensitivity and overcoming resistance.
References
- 1. Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined treatment with CDK4/6, CDK2, and CXCR1/2 inhibitors effectively halts the growth of BRAF wild-type melanoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to CDK2 inhibitors is associated with selection of polyploid cells in CCNE1-amplified ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Cyclin E1 and RTK/RAS signaling drive CDK inhibitor resistance via activation of E2F and ETS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting CDK2 to combat drug resistance in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid optimization of drug combinations for the optimal angiostatic treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Off-Target Effects in Tagtociclib Hydrate Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret potential off-target effects in experiments involving Tagtociclib hydrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2)/cyclin E1.[1][2][3] It also demonstrates inhibitory activity against Glycogen Synthase Kinase 3 beta (GSK3β).[1][2] The primary therapeutic rationale for its use is to induce cell cycle arrest and apoptosis by targeting CDK2, particularly in cancers with cyclin E1 amplification.[1][4][5]
Q2: What are the known off-target kinases for this compound?
While this compound is highly selective for CDK2, it has been shown to inhibit other kinases at higher concentrations. These include CDK1/cyclin A2, CDK4/cyclin D1, CDK6/cyclin D3, and CDK9.[1][6][7] The inhibitory potency against these off-target kinases is significantly lower than for CDK2.
Q3: How can I differentiate between on-target (CDK2) and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are a few strategies:
-
Dose-Response Analysis: On-target effects should manifest at concentrations consistent with the known IC50 or Ki values for CDK2. Off-target effects will likely require significantly higher concentrations of this compound.
-
Rescue Experiments: If a cellular phenotype is due to CDK2 inhibition, it might be rescued by expressing a drug-resistant CDK2 mutant or by downstream pathway manipulation.
-
Use of Structurally Unrelated Inhibitors: Employing other specific CDK2 inhibitors with different chemical scaffolds can help confirm if the observed phenotype is genuinely due to CDK2 inhibition.
-
Target Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate CDK2 expression should phenocopy the effects of this compound if they are on-target.
Q4: My cell line does not show the expected G1 arrest after this compound treatment. What could be the reason?
Several factors could contribute to a lack of G1 arrest:
-
Cell Line Specifics: The cell line may lack a functional Retinoblastoma (Rb) protein, a key substrate of CDK2.[8] The canonical CDK-Rb pathway is critical for G1/S phase transition, and its absence can lead to intrinsic resistance.[9]
-
Compensatory Mechanisms: Cancer cells can develop resistance by upregulating other cell cycle components, such as Cyclin E1, which can drive the G1/S transition via CDK2, or through activation of parallel signaling pathways.[8]
-
Drug Concentration and Incubation Time: The concentration of this compound may be too low, or the incubation time may be insufficient to induce a significant G1 arrest. A thorough dose-response and time-course experiment is recommended.[8]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell viability assays.
| Possible Cause | Troubleshooting Steps |
| Drug Stability and Handling | Ensure proper storage of this compound stock solutions (-20°C for short-term, -80°C for long-term) and prepare fresh dilutions for each experiment.[1] Avoid repeated freeze-thaw cycles. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment can lead to variability. Optimize and standardize the seeding density for your specific cell line.[10] |
| Compound Precipitation | At higher concentrations, this compound may precipitate out of the solution.[8] Visually inspect the wells for any precipitate. If observed, consider adjusting the solvent or the highest concentration tested. |
| Assay Type | For cytostatic compounds like CDK inhibitors, which primarily cause cell cycle arrest, assays measuring cell number (e.g., crystal violet) or DNA content are often more appropriate than metabolic assays (e.g., MTT, ATP-based).[8] |
Problem 2: Unexpected phenotypic changes not consistent with CDK2 inhibition.
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | The observed phenotype might be due to the inhibition of off-target kinases like CDK1, CDK4/6, CDK9, or GSK3β. Cross-reference your results with the known functions of these kinases. |
| Activation of Alternative Pathways | Inhibition of CDK2 can sometimes lead to the activation of compensatory signaling pathways.[9] Perform pathway analysis (e.g., Western blotting for key signaling proteins) to investigate this possibility. |
| Cellular Context | The genetic background of your cell line can significantly influence its response to kinase inhibitors. |
Experimental Protocols
Cell Viability Assay (Crystal Violet)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only (e.g., DMSO) control.[8]
-
Incubation: Incubate the plate for a duration appropriate for your cell line's doubling time (e.g., 72 hours).
-
Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash again with PBS.
-
Stain with 0.5% crystal violet solution for 20 minutes.
-
-
Destaining and Measurement:
-
Thoroughly wash the plate with water to remove excess stain.
-
Air dry the plate.
-
Solubilize the stain with 10% acetic acid.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution based on DNA content.
Visualizations
Caption: On- and off-target effects of Tagtociclib on the G1/S cell cycle checkpoint.
Caption: Workflow for troubleshooting unexpected phenotypes in Tagtociclib experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GSK-3 | 2733575-91-0 | Invivochem [invivochem.com]
- 3. This compound (PF-07104091, Tegtociclib | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Tagtociclib (PF-07104091) | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. benchchem.com [benchchem.com]
- 9. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Navigating Tagtociclib Hydrate Administration in Murine Models: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Tagtociclib hydrate (also known as PF-07104091 hydrate) in mouse models of cancer. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of cell cycle progression, particularly during the G1 to S phase transition. By inhibiting CDK2, Tagtociclib can lead to cell cycle arrest and a reduction in tumor cell proliferation. While highly selective for CDK2, it has been shown to inhibit other kinases, such as GSK3β, at higher concentrations.
Q2: What is a recommended starting dose for this compound in a mouse xenograft model?
A previously reported effective dose in an HCT116 colorectal cancer mouse xenograft model was 50 mg/kg, administered daily. However, the optimal dose can vary significantly depending on the tumor model, its genetic background (e.g., Cyclin E1 amplification), and the administration route. A dose-ranging study is always recommended to determine the most effective and well-tolerated dose for your specific experimental setup.
Q3: How should this compound be formulated for oral administration in mice?
A common formulation for in vivo experiments involves dissolving this compound in a vehicle suitable for oral gavage. One such formulation consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% water. It is crucial to ensure the compound is fully dissolved to achieve consistent and accurate dosing. For detailed preparation steps, refer to the Experimental Protocols section.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor tumor growth inhibition despite treatment. | Suboptimal dosage for the specific mouse model. | Conduct a dose-escalation study to identify the Maximum Tolerated Dose (MTD) and the optimal effective dose. Consider increasing the dosing frequency if the compound's half-life is short in mice. |
| Poor bioavailability of the compound. | Ensure the formulation is prepared correctly and the compound is fully solubilized. Consider alternative administration routes, such as intraperitoneal (IP) injection, if oral bioavailability is a concern. | |
| Tumor model is resistant to CDK2 inhibition. | Characterize the expression levels of CDK2 and its binding partner, Cyclin E, in your tumor model. Tumors with low CDK2 dependency or amplification of bypass pathways may not respond. Consider combination therapies with other agents. | |
| Observed toxicity or adverse effects in mice (e.g., weight loss, lethargy). | Dosage is too high. | Reduce the dosage or decrease the frequency of administration. Closely monitor the animals for clinical signs of toxicity. |
| Formulation vehicle is causing toxicity. | Administer the vehicle alone to a control group of mice to rule out any vehicle-specific toxicity. If necessary, explore alternative, well-tolerated vehicle formulations. | |
| Inconsistent results between experiments. | Variability in drug preparation and administration. | Standardize the formulation protocol, ensuring consistent solubilization and accurate dosing based on the most recent animal weights. |
| Differences in tumor implantation and growth rates. | Ensure consistent tumor cell numbers and implantation techniques. Randomize animals into treatment and control groups based on tumor volume once the tumors are established. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Ki (nM) |
| CDK2/cyclin E1 | 1.16 |
| GSK3β | 537.81 |
| CDK1/cyclin A2 | 110 |
| CDK4/cyclin D1 | 238 |
| CDK6/cyclin D3 | 465 |
| CDK9 | 117 |
Table 2: In Vivo Dosage Example for this compound
| Mouse Model | Dosage | Administration Route | Efficacy | Reference |
| HCT116 Xenograft | 50 mg/kg/day | Oral Gavage | Reduced tumor volume and weight |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile water
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the total volume of the formulation needed based on the number of animals and the dosing volume (typically 100-200 µL per 20-25g mouse).
-
Weigh the required amount of this compound powder.
-
In a sterile conical tube, dissolve the this compound in DMSO to create a stock solution. The final concentration of DMSO in the formulation should be 5%.
-
Add PEG300 to the tube. The final concentration of PEG300 should be 40%.
-
Add Tween 80 to the tube. The final concentration of Tween 80 should be 5%.
-
Add sterile water to reach the final volume. The final concentration of water should be 50%.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution.
-
Visually inspect the solution for any precipitates before administration.
-
Prepare the formulation fresh daily to ensure stability and potency.
Visualizations
Caption: Simplified CDK2 signaling pathway and the inhibitory action of Tagtociclib.
Caption: A general workflow for conducting an in vivo efficacy study with Tagtociclib.
Technical Support Center: Minimizing In Vivo Toxicity of Tagtociclib Hydrate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the in vivo toxicity of Tagtociclib hydrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as PF-07104091) is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2)/cyclin E1. Its primary mechanism of action is the inhibition of CDK2, which leads to cell cycle arrest and apoptosis, particularly in cancer cells with cyclin E1 amplification. It also shows secondary activity against Glycogen Synthase Kinase 3β (GSK3β).
Q2: What are the known in vivo toxicities associated with this compound?
A2: Based on clinical trial data, the most frequently observed treatment-emergent adverse events (TEAEs) include nausea, diarrhea, vomiting, fatigue, and anemia. At higher doses, dose-limiting toxicities (DLTs) such as severe fatigue, nausea, anorexia, and diarrhea have been reported.
Q3: Are there known off-target effects of this compound that could contribute to toxicity?
A3: Yes, while this compound is selective for CDK2, it does exhibit off-target activity against other kinases, albeit at much lower potencies. These include CDK1, CDK4, CDK6, and CDK9. Inhibition of these other CDKs could potentially contribute to the overall toxicity profile.
Q4: How can I minimize the in vivo toxicity of this compound in my preclinical experiments?
A4: Minimizing in vivo toxicity involves a multi-faceted approach:
-
Dose Optimization: Conduct dose-range finding studies to determine the minimum effective dose that achieves the desired therapeutic effect with the least toxicity.
-
Careful Monitoring: Implement a robust monitoring plan to detect early signs of toxicity. This should include regular body weight measurements, clinical observations, and hematological analysis.
-
Supportive Care: Proactively manage anticipated side effects. For example, co-administer anti-emetic or anti-diarrheal agents if gastrointestinal distress is expected.
-
Formulation and Dosing Schedule: Optimize the drug formulation and dosing schedule. For instance, a divided dosing schedule might be better tolerated than a single high dose.
Troubleshooting Guides
This section provides guidance on how to address specific toxicities that may be encountered during in vivo experiments with this compound.
Gastrointestinal Toxicity (Nausea, Vomiting, Diarrhea)
| Observed Issue | Potential Cause | Troubleshooting/Mitigation Strategy |
| Acute Nausea and Vomiting (within hours of dosing) | On-target or off-target effects on the gastrointestinal tract or central nervous system. | 1. Pre-treatment with Anti-emetics: Administer a 5-HT3 receptor antagonist (e.g., granisetron) or an NK1 receptor antagonist (e.g., fosaprepitant) prior to this compound administration. 2. Dose Reduction: Lower the dose of this compound to a better-tolerated level. 3. Dietary Modification: Ensure animals have access to palatable and easily digestible food. |
| Diarrhea | Inhibition of kinases in the intestinal epithelium, leading to altered fluid secretion and motility. | 1. Administer Anti-diarrheal Agents: Treat with loperamide to reduce gut motility. 2. Fluid and Electrolyte Support: Provide supplemental hydration (e.g., subcutaneous saline) to prevent dehydration. 3. Histopathological Analysis: At the end of the study, collect intestinal tissue for histopathological examination to assess for mucosal damage. |
Hematological Toxicity (Anemia)
| Observed Issue | Potential Cause | Troubleshooting/Mitigation Strategy |
| Progressive Decrease in Hematocrit/Hemoglobin | Inhibition of CDK activity in hematopoietic progenitor cells, leading to reduced red blood cell production. | 1. Regular Blood Monitoring: Perform complete blood counts (CBCs) at baseline and regular intervals during the study. 2. Administer Erythropoiesis-Stimulating Agents (ESAs): If anemia is significant, consider treatment with agents like epoetin alfa or darbepoetin alfa to stimulate red blood cell production. 3. Iron Supplementation: Ensure adequate iron levels, as ESAs are more effective in the presence of sufficient iron. |
General Systemic Toxicity (Fatigue, Weight Loss)
| Observed Issue | Potential Cause | Troubleshooting/Mitigation Strategy |
| Reduced Spontaneous Activity, Hunched Posture, Piloerection | A combination of on-target and off-target effects, potentially exacerbated by other toxicities like dehydration or anemia. | 1. Behavioral Monitoring: Quantify activity levels using voluntary wheel running or open field tests. 2. Nutritional Support: Provide high-calorie, palatable food to counteract anorexia and weight loss. 3. Comprehensive Health Monitoring: Regularly assess for other signs of distress and provide appropriate supportive care. |
Quantitative Data Summary
The following tables summarize the key in vivo toxicity data for this compound based on available clinical trial information.
Table 1: Most Frequent Treatment-Emergent Adverse Events (TEAEs) with this compound
| Adverse Event | All Grades (%) | Grade 3 (%) |
| Nausea | 77.1 | 14.3 |
| Diarrhea | 48.6 | 8.6 |
| Vomiting | 48.6 | 2.9 |
| Fatigue | 45.7 | 20.0 |
| Anemia | 45.7 | 8.6 |
Table 2: Dose-Limiting Toxicities (DLTs) Observed with this compound
| Dose Level | DLT Description |
| 300 mg BID | Grade 3 Fatigue |
| 375 mg BID | Grade 3 Nausea and Grade 3 Anorexia; Grade 3 Nausea |
| 500 mg BID | Grade 3 Fatigue and Grade 3 Diarrhea |
Key Experimental Protocols
This section provides detailed methodologies for assessing and mitigating the in vivo toxicities of this compound.
Protocol 1: Assessment of Gastrointestinal Toxicity in Mice
Objective: To evaluate the incidence and severity of nausea, vomiting (emesis-like behavior in relevant species), and diarrhea in mice treated with this compound.
Materials:
-
This compound and vehicle control
-
Male and female mice (e.g., C57BL/6 or BALB/c)
-
Cages with wire mesh floors for stool collection
-
Kaolin (for pica assessment as a surrogate for nausea)
-
Microscope slides and coverslips
-
Formalin and paraffin for tissue fixation and embedding
-
Hematoxylin and eosin (H&E) stain
Methodology:
-
Acclimatization: Acclimatize animals to individual housing for at least 3 days prior to the experiment.
-
Dosing: Administer this compound or vehicle control orally (p.o.) or via the intended route of administration.
-
Clinical Observations: Observe animals for signs of distress, including changes in posture, activity, and stool consistency, at regular intervals post-dosing.
-
Diarrhea Assessment:
-
Place animals in cages with wire mesh floors to allow for stool collection.
-
Collect and score stool consistency at predetermined time points (e.g., 0, 2, 4, 8, 24 hours post-dose). A scoring system can be used (e.g., 0 = normal, 1 = soft, 2 = watery).
-
-
Nausea Assessment (Pica Model):
-
Provide animals with a pre-weighed amount of kaolin in addition to their regular food.
-
Measure the consumption of kaolin over a 24-hour period. Increased kaolin consumption is indicative of a nausea-like response.
-
-
Histopathology:
-
At the end of the study, euthanize the animals and collect sections of the small and large intestines.
-
Fix the tissues in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section the tissues and stain with H&E.
-
Examine the slides for signs of mucosal injury, inflammation, and other pathological changes.
-
Protocol 2: Mitigation of Gastrointestinal Toxicity with Loperamide
Objective: To determine the efficacy of loperamide in reducing this compound-induced diarrhea.
Materials:
-
This compound and vehicle control
-
Loperamide hydrochloride
-
Mice
-
Cages with wire mesh floors
Methodology:
-
Group Allocation: Divide animals into four groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Loperamide alone
-
Group 4: this compound + Loperamide
-
-
Dosing:
-
Administer loperamide (e.g., 5-10 mg/kg, p.o.) 30 minutes prior to this compound administration.
-
Administer this compound at a dose known to induce diarrhea.
-
-
Diarrhea Assessment: Monitor and score stool consistency as described in Protocol 1.
-
Data Analysis: Compare the incidence and severity of diarrhea between the group receiving this compound alone and the group receiving the combination of this compound and loperamide.
Protocol 3: Assessment of Hematological Toxicity
Objective: To evaluate the effect of this compound on peripheral blood counts.
Materials:
-
This compound and vehicle control
-
Mice or rats
-
EDTA-coated micro-collection tubes
-
Automated hematology analyzer
Methodology:
-
Baseline Blood Collection: Prior to the start of the study, collect a baseline blood sample from each animal via a suitable method (e.g., tail vein, saphenous vein).
-
Dosing: Administer this compound or vehicle control daily for the duration of the study.
-
Serial Blood Collection: Collect blood samples at regular intervals (e.g., weekly) throughout the study.
-
Complete Blood Count (CBC) Analysis: Analyze the blood samples using an automated hematology analyzer to determine red blood cell count, hemoglobin, hematocrit, white blood cell count, and platelet count.
-
Data Analysis: Compare the changes in hematological parameters over time between the vehicle-treated and this compound-treated groups.
Protocol 4: Mitigation of Anemia with Erythropoiesis-Stimulating Agents (ESAs)
Objective: To assess the ability of an ESA to ameliorate this compound-induced anemia.
Materials:
-
This compound and vehicle control
-
Epoetin alfa or Darbepoetin alfa
-
Mice or rats
-
Hematology analysis equipment
Methodology:
-
Induction of Anemia: Treat animals with this compound at a dose and schedule known to induce anemia (based on the results of Protocol 3).
-
Group Allocation: Once anemia is established, divide the animals into two groups:
-
Group 1: this compound + vehicle for ESA
-
Group 2: this compound + ESA
-
-
ESA Administration: Administer the ESA (e.g., epoetin alfa at 100 U/kg, subcutaneously, 3 times per week) according to a clinically relevant schedule.
-
Hematological Monitoring: Continue to monitor CBCs weekly.
-
Data Analysis: Compare the recovery of red blood cell parameters between the two groups to determine the effectiveness of the ESA.
Visualizations
Caption: this compound's mechanism of action in cell cycle inhibition.
Caption: General experimental workflow for in vivo toxicity assessment and mitigation.
Tagtociclib Hydrate Formulation for Long-Term Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful formulation and long-term use of Tagtociclib hydrate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as PF-07104091 hydrate) is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] It also shows inhibitory activity against Glycogen Synthase Kinase 3β (GSK3β).[2][3] By inhibiting CDK2, Tagtociclib can induce cell cycle arrest, apoptosis, and inhibit tumor cell proliferation, making it a subject of interest in cancer research, particularly for cyclin E1-amplified cancers.[1][2]
Q2: How should I store this compound powder?
For long-term storage, the solid powder form of this compound should be kept in a sealed container, protected from moisture and light. Recommended storage temperatures from various suppliers are summarized in the table below.
Q3: How do I prepare a stock solution of this compound?
The most common solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO at concentrations up to 200 mg/mL.[3] It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[4]
Q4: What are the recommended storage conditions and stability for stock solutions?
Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles. The recommended storage conditions and duration are outlined in the table below. Note that long-term stability data beyond these general guidelines is not widely available, and it is advisable to use freshly prepared solutions or conduct in-house stability assessments for extended studies.
Q5: What are the suggested formulations for in vivo studies?
For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[2] The stock solution in DMSO is typically diluted with other excipients to improve tolerability and bioavailability. Several formulation options are suggested by suppliers, and the choice will depend on the specific experimental design and animal model.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in cell culture media. | - The final concentration of DMSO in the media is too high. - The concentration of this compound exceeds its solubility limit in the aqueous media. - Interaction with components in the serum or media. | - Ensure the final DMSO concentration in your cell culture media is low (typically ≤ 0.1%) to avoid solvent toxicity and precipitation. - Perform a solubility test in your specific cell culture medium before conducting experiments. - Prepare fresh dilutions from the stock solution for each experiment. If precipitation persists, consider using a different formulation or a lower concentration. |
| Inconsistent or unexpected experimental results. | - Degradation of this compound in the stock solution due to improper storage or repeated freeze-thaw cycles. - Inaccurate concentration of the stock solution. - Variability in formulation preparation for in vivo studies. | - Aliquot the DMSO stock solution into single-use volumes to minimize freeze-thaw cycles. - Store stock solutions at -80°C for longer-term stability. - Periodically check the purity and concentration of the stock solution using an analytical method like HPLC, if available. - For in vivo studies, ensure consistent and thorough mixing of the formulation components in the exact order specified. |
| Difficulty dissolving this compound in aqueous solutions for in vitro assays. | - this compound has low aqueous solubility. | - For in vitro assays that cannot tolerate DMSO, consider alternative formulation strategies, although this may require significant development. It is generally recommended to use a DMSO stock and dilute it to a final working concentration where the DMSO percentage is negligible. |
Data Presentation
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source(s) |
| Solid Powder | -20°C | 3 years | [3] |
| 4°C | 2 years | [3] | |
| Stock Solution in DMSO | -80°C | 6 months | [2][3] |
| -20°C | 1 month | [2][3] |
Table 2: Example Formulations for In Vivo Studies
| Formulation Composition | Final Concentration of this compound | Source(s) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL | [3] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | Not specified | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: The molecular weight of this compound is 422.48 g/mol . To prepare a 10 mM stock solution, weigh out 4.22 mg of this compound.
-
Procedure: a. Carefully weigh 4.22 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary. d. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. e. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: General Workflow for Long-Term Stability Assessment of this compound Formulation
This is a general guideline. Specific parameters should be optimized based on the formulation and analytical method.
-
Formulation Preparation: Prepare a batch of the desired this compound formulation for the long-term study.
-
Initial Analysis (Time Zero): a. Visually inspect the formulation for clarity, color, and any precipitation. b. Determine the initial concentration and purity of this compound in the formulation using a validated analytical method such as High-Performance Liquid Chromatography (HPLC). c. Measure other relevant parameters like pH, if applicable.
-
Storage: Divide the formulation into multiple aliquots and store them under the desired long-term storage conditions (e.g., 4°C, -20°C).
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 6, 12 months), retrieve an aliquot from storage.
-
Analysis of Stored Sample: a. Allow the sample to equilibrate to room temperature. b. Repeat the analyses performed at time zero (visual inspection, concentration, purity, and other relevant parameters).
-
Data Evaluation: Compare the results at each time point to the initial data to assess the stability of the formulation. A significant decrease in concentration or purity, or changes in physical appearance, may indicate degradation.
Visualizations
Caption: Simplified signaling pathway showing the role of CDK2 in the G1/S phase transition and the inhibitory action of this compound.
Caption: General experimental workflow for the preparation and use of this compound in research studies.
References
- 1. This compound (PF-07104091, Tegtociclib | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | GSK-3 | 2733575-91-0 | Invivochem [invivochem.com]
- 4. Tagtociclib (PF-07104091) | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
Validation & Comparative
A Comparative Guide to CDK2 Inhibitors: Tagtociclib Hydrate and Beyond
For Researchers, Scientists, and Drug Development Professionals
The cell cycle, a fundamental process governing cell proliferation, is tightly regulated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). Among these, CDK2 plays a pivotal role in the G1/S phase transition and S phase progression. Its dysregulation is a hallmark of various cancers, making it a compelling target for therapeutic intervention. This guide provides a detailed comparison of Tagtociclib hydrate (PF-07104091), a potent and selective CDK2 inhibitor, with other notable CDK2 inhibitors in development. We present a comprehensive analysis of their performance based on available preclinical and clinical data, supported by detailed experimental methodologies.
Mechanism of Action: Targeting the Engine of Cell Cycle Progression
CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, orchestrates the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK4/6 and subsequently by CDK2/Cyclin E leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and S-phase entry. CDK2 inhibitors act by competing with ATP for the kinase's binding pocket, thereby preventing substrate phosphorylation and inducing cell cycle arrest, primarily at the G1/S checkpoint.[1][2] This targeted inhibition can lead to apoptosis in cancer cells that are heavily reliant on the CDK2 pathway for their proliferation.[1]
Quantitative Comparison of CDK2 Inhibitors
The following tables summarize the biochemical potency and selectivity of this compound against other prominent CDK2 inhibitors. The data has been compiled from various preclinical studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
Table 1: Biochemical Potency of CDK2 Inhibitors
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Reference(s) |
| This compound (PF-07104091) | CDK2/Cyclin E1 | 1.16 | - | [3][4][5][6] |
| BLU-222 | CDK2/Cyclin E1 | - | Single-digit nM | [7] |
| Dinaciclib (SCH 727965) | CDK2 | - | 1 | [8][9][10] |
| Seliciclib (Roscovitine, CYC202) | CDK2 | - | 700 | [4] |
Ki (Inhibition constant) and IC50 (Half-maximal inhibitory concentration) are measures of inhibitor potency. Lower values indicate higher potency.
Table 2: Selectivity Profile of CDK2 Inhibitors (Ki or IC50 in nM)
| Inhibitor | CDK1 | CDK4 | CDK6 | CDK9 | GSK3β | Reference(s) |
| This compound (PF-07104091) | 110 (Ki) | 238 (Ki) | 465 (Ki) | 117 (Ki) | 537.81 (Ki) | [3][6] |
| Dinaciclib (SCH 727965) | 3 (IC50) | 100 (IC50) | - | 4 (IC50) | 800 (IC50) | [2][8][9] |
| Seliciclib (Roscovitine, CYC202) | 650 (IC50) | >100,000 (IC50) | >100,000 (IC50) | - | - | [4] |
| BLU-222 | >100-fold selective vs other CDKs | >100-fold selective vs other CDKs | >100-fold selective vs other CDKs | >100-fold selective vs other CDKs | - | [7] |
Selectivity is crucial for minimizing off-target effects and associated toxicities. A higher ratio of Ki or IC50 for other kinases relative to CDK2 indicates greater selectivity.
In Vitro and In Vivo Performance
Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, particularly those with cyclin E1 amplification.[3][4] For instance, in ovarian cancer models, this compound demonstrated dose-dependent tumor growth reduction.[4]
BLU-222 has also shown potent and selective CDK2 inhibition, leading to tumor growth inhibition in preclinical models of CCNE1-amplified cancers as a monotherapy and in combination with CDK4/6 inhibitors in models of resistant breast cancer.[3][12][13]
Dinaciclib, a potent inhibitor of multiple CDKs including CDK2, has demonstrated broad anti-tumor activity in preclinical models and has been evaluated in clinical trials.[10][14][15] However, its broader kinase inhibition profile may contribute to a different toxicity profile compared to more selective CDK2 inhibitors.
Seliciclib (Roscovitine) is an earlier generation CDK inhibitor with activity against CDK2, CDK7, and CDK9.[4][16] It has shown anti-proliferative and pro-apoptotic activity in various cancer cell lines.[4]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of inhibitor performance. Below are representative methodologies for key assays.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 2x concentrated solution of purified recombinant human CDK2/Cyclin E1 enzyme in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a 2x concentrated solution of the substrate (e.g., a synthetic peptide derived from Rb) and ATP in the kinase assay buffer. The ATP concentration should be close to the Km for the enzyme.
-
Prepare serial dilutions of the test compounds (e.g., this compound) in DMSO, followed by a further dilution in kinase assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted test compound to the wells of a 384-well plate.
-
Add 10 µL of the 2x CDK2/Cyclin E1 solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the 2x substrate/ATP solution to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of ADP produced (indicating kinase activity) using a commercial kit such as ADP-Glo™ (Promega) or a fluorescence resonance energy transfer (FRET)-based assay like LanthaScreen™ (Thermo Fisher Scientific).[17][18]
-
For the ADP-Glo™ assay, add ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[18]
-
-
Data Analysis:
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation. Ki values can be calculated from IC50 values using the Cheng-Prusoff equation if the ATP concentration and its Km are known.
-
Cell-Based Proliferation Assay
This assay measures the effect of a compound on the proliferation of cancer cell lines.
Detailed Protocol:
-
Cell Culture:
-
Culture cancer cell lines of interest (e.g., OVCAR3 ovarian cancer cells with CCNE1 amplification) in appropriate media and conditions.
-
-
Assay Procedure:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
-
Detection of Cell Viability/Proliferation:
-
Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CyQuant. For the MTT assay, add MTT reagent to each well and incubate to allow for the formation of formazan crystals. Solubilize the crystals and measure the absorbance at a specific wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to a vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
-
Conclusion
This compound has emerged as a highly potent and selective CDK2 inhibitor with promising anti-tumor activity in preclinical models, particularly in cancers with cyclin E1 amplification. Its high selectivity for CDK2 over other CDKs suggests the potential for a favorable therapeutic window. When compared to other CDK2 inhibitors, Tagtociclib demonstrates superior potency in biochemical assays against some of the earlier generation compounds like Seliciclib. Newer generation inhibitors like BLU-222 also exhibit high potency and selectivity. The multi-targeted nature of inhibitors like Dinaciclib offers a different therapeutic strategy but may be associated with a broader range of off-target effects.
The choice of a CDK2 inhibitor for further development and clinical application will depend on a comprehensive evaluation of its efficacy, safety profile, and the specific genetic context of the tumor. The experimental protocols outlined in this guide provide a framework for the standardized evaluation of these and future CDK2 inhibitors, facilitating a more direct and reliable comparison of their therapeutic potential. As our understanding of the intricacies of the cell cycle and the mechanisms of resistance to targeted therapies evolves, the development of highly selective and potent CDK2 inhibitors like this compound will continue to be a critical area of research in the fight against cancer.
References
- 1. BLU-222, an oral, potent, and selective CDK2 inhibitor, in patients with advanced solid tumors: Phase 1 monotherapy dose escalation. - ASCO [asco.org]
- 2. Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of BLU-222: An oral, potent, and highly selective inhibitor of CDK2 for the treatment of solid tumors comprising HR+/HER2-negative breast cancer and CCNE1-aberrant cancers - American Chemical Society [acs.digitellinc.com]
- 4. medkoo.com [medkoo.com]
- 5. Emerging Drug Profile: Cyclin-Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. blueprintmedicines.com [blueprintmedicines.com]
- 8. Dinaciclib | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Blueprint Medicines presents further preclinical data and structure of BLU-222 | BioWorld [bioworld.com]
- 13. blueprintmedicines.com [blueprintmedicines.com]
- 14. A cyclin-dependent kinase inhibitor, dinaciclib in preclinical treatment models of thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase 1 safety, pharmacokinetic and pharmacodynamic study of the cyclin-dependent kinase inhibitor dinaciclib administered every three weeks in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Seliciclib - Wikipedia [en.wikipedia.org]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. promega.com [promega.com]
A Comparative Guide to CDK Inhibitors: Tagtociclib Hydrate vs. Dinaciclib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent cyclin-dependent kinase (CDK) inhibitors, Tagtociclib hydrate and Dinaciclib. By examining their mechanisms of action, preclinical efficacy, and available clinical data, this document aims to offer an objective resource for researchers in oncology and drug development.
Introduction
Cyclin-dependent kinases are a family of serine/threonine kinases that play a critical role in regulating the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound and Dinaciclib are two small molecule inhibitors that target CDKs, but with distinct selectivity profiles and mechanisms of action.
This compound (PF-07104091) is a highly potent and selective inhibitor of CDK2.[1] Its primary therapeutic rationale lies in its activity against cancers with amplification of cyclin E1 (CCNE1), a key activator of CDK2.[1]
Dinaciclib (SCH727965) is a broader spectrum CDK inhibitor, targeting CDK1, CDK2, CDK5, and CDK9.[2] This multi-targeted approach allows Dinaciclib to induce cell cycle arrest at multiple phases and also suppress transcription, leading to a potent anti-tumor effect across a range of hematological and solid tumors.[3][4]
Mechanism of Action and Signaling Pathways
This compound's high selectivity for CDK2 leads to the inhibition of the CDK2/cyclin E and CDK2/cyclin A complexes. This blockage prevents the phosphorylation of key substrates, including the retinoblastoma protein (Rb), thereby inducing G1/S phase cell cycle arrest and apoptosis in susceptible cancer cells.[5]
dot
Caption: this compound Signaling Pathway.
Dinaciclib's broader inhibitory profile affects multiple stages of the cell cycle. Inhibition of CDK1 and CDK2 leads to G2/M and G1/S phase arrest, respectively. By targeting CDK9, a component of the positive transcription elongation factor b (P-TEFb), Dinaciclib suppresses the transcription of anti-apoptotic proteins like Mcl-1.[3] Furthermore, Dinaciclib has been shown to modulate other oncogenic signaling pathways, including STAT3, NF-κB, and PI3K/AKT.
dot
Caption: Dinaciclib's Multi-Targeted Signaling Pathway.
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies of this compound and Dinaciclib are limited. However, by compiling data from various independent studies, we can draw some comparative insights.
In Vitro Kinase Inhibitory Activity
The following table summarizes the reported inhibitory constants (Ki) of both compounds against a panel of CDKs.
| Kinase Target | This compound (Ki, nM) | Dinaciclib (IC50, nM) |
| CDK2/cyclin E1 | 1.16 [1] | 1 [2] |
| CDK1/cyclin B | 110[1] | 3[2] |
| CDK4/cyclin D1 | 238[1] | 100[2] |
| CDK5/p25 | - | 1[2] |
| CDK9/cyclin T1 | 117[1] | 4[2] |
| GSK3β | 537.81[1] | - |
Note: Data for Dinaciclib are presented as IC50 values, which may differ from Ki values but provide a useful comparison of potency.
In Vitro Anti-proliferative Activity
The half-maximal inhibitory concentration (IC50) values in various cancer cell lines demonstrate the anti-proliferative efficacy of these inhibitors.
| Cell Line | Cancer Type | This compound (IC50, µM) | Dinaciclib (IC50, µM) |
| Ovarian Cancer | |||
| OVCAR-3 | Ovarian | - | 0.0138 - 0.1235[6] |
| A2780 | Ovarian | - | 0.0138 - 0.1235[6] |
| SKOV-3 | Ovarian | - | ~0.015[7] |
| Colorectal Cancer | |||
| HCT-116 | Colorectal | - | - |
| Leukemia | |||
| MV4-11 | AML | - | - |
| MOLM-13 | AML | - | - |
| Breast Cancer | |||
| MCF7 | Breast | - | - |
| T47D | Breast | - | - |
A comprehensive table with more cell lines would be beneficial for a complete comparison, but publicly available head-to-head data is scarce.
In Vivo Efficacy
Animal xenograft models provide crucial in vivo validation of anti-tumor activity.
A study on an HCT-116 colorectal cancer xenograft model is needed to provide comparative in vivo data for this compound.
In a patient-derived xenograft (PDX) model of cholangiocarcinoma, Dinaciclib in combination with gemcitabine led to robust and sustained tumor inhibition.[8] In a Raji lymphoma xenograft model, Dinaciclib treatment effectively inhibited tumor growth.[9]
Clinical Trial Landscape
Both this compound and Dinaciclib have been evaluated in clinical trials.
This compound:
-
A Phase 1/2a study (NCT04553133) is evaluating Tagtociclib as a single agent and in combination therapy for patients with advanced solid tumors, including small cell lung cancer, ovarian cancer, and breast cancer.[1]
-
Another Phase 1/2 study (NCT05262400) is investigating Tagtociclib in patients with breast cancer and other solid tumors.[5]
Dinaciclib:
-
Dinaciclib has been investigated in numerous clinical trials for various malignancies.
-
In a Phase 1 study in patients with advanced malignancies, Dinaciclib was generally well-tolerated and showed signs of clinical activity.[10]
-
In a study on relapsed/refractory acute leukemias, while durable remissions were not achieved with the tested schedule, transient reductions in circulating blasts were observed.[3]
-
A Phase 1 trial in patients with relapsed and refractory chronic lymphocytic leukemia (CLL) demonstrated significant clinical activity.[4]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate CDK inhibitors.
Cell Viability (MTT) Assay
This assay assesses the metabolic activity of cells as an indicator of viability.
dot
Caption: General workflow for an MTT cell viability assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]
-
Drug Treatment: Treat the cells with serial dilutions of this compound or Dinaciclib for a specified duration (e.g., 72 hours). Include a vehicle-only control.[11]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[12]
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the CDK signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.[13][14]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[13]
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[13]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-Rb, total Rb, CDK2, Cyclin E1, Mcl-1, and a loading control like β-actin or GAPDH).[15]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities to determine changes in protein expression or phosphorylation.[13][14]
In Vivo Xenograft Study
This model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HCT-116 or OVCAR-3) into the flank of immunocompromised mice.[16][17]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers.[18]
-
Drug Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer this compound or Dinaciclib (and a vehicle control) via an appropriate route (e.g., oral gavage or intravenous injection) according to a predetermined dosing schedule.[16]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, excise the tumors and measure their weight.[17]
-
Pharmacodynamic Analysis: Tumor tissue can be collected for further analysis, such as Western blotting or immunohistochemistry, to assess target engagement and downstream effects of the drugs.[9]
Conclusion
This compound and Dinaciclib represent two distinct strategies for targeting the cell cycle in cancer. Tagtociclib's high selectivity for CDK2 makes it a promising agent for cancers driven by CCNE1 amplification, potentially offering a more targeted therapeutic window with fewer off-target effects. In contrast, Dinaciclib's broad-spectrum inhibition of multiple CDKs provides a potent, multi-pronged attack on the cell cycle and transcriptional machinery, which may be advantageous in a wider range of malignancies but could also be associated with a different toxicity profile.
The choice between a selective and a pan-CDK inhibitor will likely depend on the specific cancer type, its underlying genetic drivers, and the potential for combination therapies. Further head-to-head preclinical studies and ongoing clinical trials will be crucial in fully elucidating the comparative efficacy and optimal clinical positioning of these two important anti-cancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Clinical and laboratory studies of the novel cyclin-dependent kinase inhibitor dinaciclib (SCH 727965) in acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dinaciclib is a novel cyclin-dependent kinase inhibitor with significant clinical activity in relapsed and refractory chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. oncotarget.com [oncotarget.com]
- 7. Dinaciclib as an effective pan-cyclin dependent kinase inhibitor in platinum resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A first-in-human, phase 1, dose-escalation study of dinaciclib, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Preclinical Study of Treatment Response in HCT-116 Cells and Xenografts with 1H-decoupled 31P MRS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 6,7,4′-Trihydroxyisoflavone inhibits HCT-116 human colon cancer cell proliferation by targeting CDK1 and CDK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
A Comparative In Vitro Analysis of Tagtociclib Hydrate and AZD5438
For researchers, scientists, and drug development professionals, this guide provides a detailed in vitro comparison of two prominent cyclin-dependent kinase (CDK) inhibitors: Tagtociclib hydrate and AZD5438. This document outlines their mechanisms of action, inhibitory profiles, and the experimental methodologies used to determine these characteristics.
This compound (also known as PF-07104091) is a highly potent and selective inhibitor of CDK2/cyclin E1.[1][2][3] Its primary therapeutic potential lies in the treatment of cancers with cyclin E1 amplification.[1][2] In contrast, AZD5438 is a potent inhibitor of CDK1, CDK2, and CDK9, exhibiting broader antiproliferative activity across a range of tumor cell lines.[4][5] Both compounds also demonstrate inhibitory activity against Glycogen Synthase Kinase 3β (GSK3β).[1][4]
Mechanism of Action and Cellular Effects
This compound's primary mechanism of action is the selective inhibition of CDK2.[6][7] This inhibition is expected to lead to cell cycle arrest, particularly at the G1-S phase transition, and subsequently induce apoptosis in tumor cells where CDK2/cyclin E activity is a key driver of proliferation.[7]
AZD5438 exerts its effects through the potent inhibition of CDK1, CDK2, and CDK9.[4][5] This multi-CDK inhibition leads to a broader impact on the cell cycle, inducing arrest at the G1, S, and G2-M phases.[5][8] The inhibition of CDK9 by AZD5438 also affects transcription by preventing the phosphorylation of RNA polymerase II.[5][9] In vitro studies have demonstrated that AZD5438 inhibits the phosphorylation of various CDK substrates, including the retinoblastoma protein (pRb), nucleolin, and protein phosphatase 1α.[5][9]
Data Presentation: In Vitro Inhibitory Activity
The following tables summarize the reported in vitro inhibitory activities of this compound and AZD5438 against a panel of cyclin-dependent kinases and GSK3β. It is important to note that the data for each compound were generated in separate studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Table 1: Inhibitory Activity of this compound
| Target | Kᵢ (nM) |
| CDK2/cyclin E1 | 1.16[1][3][10] |
| CDK1/cyclin A2 | 110[1][3][10] |
| CDK4/cyclin D1 | 238[1][3][10] |
| CDK6/cyclin D3 | 465[1][3][10] |
| CDK9 | 117[1][3][10] |
| GSK3β | 537.81[1][3][10] |
Table 2: Inhibitory Activity of AZD5438
| Target | IC₅₀ (nM) |
| CDK1/cyclin B1 | 16[4][5] |
| CDK2/cyclin E | 6[4][5] |
| CDK2/cyclin A | 45[4] |
| CDK5/p25 | 14[4] |
| CDK6/cyclin D3 | 21[4] |
| CDK9/cyclin T | 20[4][5] |
| GSK3β | 17[4] |
Table 3: Cellular Antiproliferative Activity of AZD5438
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast | 0.2[4] |
| ARH-77 | Hematologic | 1.7[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Recombinant Kinase Assays (for AZD5438)
The inhibitory activity of AZD5438 against various recombinant CDK-cyclin complexes was determined using a scintillation proximity assay.[4] For CDK-cyclin complexes like cyclin E-CDK2, cyclin A-CDK2, and CDK1-cyclin B1, a recombinant retinoblastoma substrate or a peptide substrate derived from histone H1 was utilized.[4] The activity against CDK5/p25 and GSK3β was also measured using specific peptide substrates and ATP at defined concentrations.[4]
Western Blotting (for AZD5438)
To assess the in-cell mechanism of action, asynchronously growing SW620 cells were treated with varying concentrations of AZD5438.[9] The phosphorylation status of CDK substrates such as pRb was analyzed by Western blotting using phospho-specific antibodies.[9] Similar analyses were performed on nocodazole-arrested mitotic cells to evaluate the phosphorylation of CDK1 substrates like nucleolin and PP1α.[9] The inhibition of CDK9 activity was determined by measuring the phosphorylation of the Ser2 site of RNA polymerase II.[9]
Cell Proliferation Assays (for AZD5438)
The antiproliferative effects of AZD5438 were evaluated in various human tumor cell lines.[9] Cells were incubated with a range of AZD5438 concentrations for 48 hours, followed by a pulse with 5-bromo-2'-deoxyuridine (BrdU) to measure DNA synthesis.[9] For multiple myeloma cell lines, cells were treated with AZD5438 for 72 hours.[9]
Visualizations
The following diagrams illustrate the signaling pathways targeted by this compound and AZD5438, as well as a general experimental workflow for evaluating CDK inhibitors.
Caption: Mechanism of action for this compound targeting the CDK2/Cyclin E complex.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (PF-07104091, Tegtociclib | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound | GSK-3 | 2733575-91-0 | Invivochem [invivochem.com]
- 4. AZD5438 | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tagtociclib (PF-07104091) | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. Tegtociclib | C19H28N6O4 | CID 154616422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Safety, tolerability, pharmacokinetics and pharmacodynamics of the oral cyclin-dependent kinase inhibitor AZD5438 when administered at intermittent and continuous dosing schedules in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Comparative Analysis of Tagtociclib Hydrate's Selectivity Profile Against Other Cyclin-Dependent Kinases
Tagtociclib hydrate (PF-07104091) is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Its efficacy is primarily observed in cancers with cyclin E amplification. This guide provides a comparative overview of this compound's selectivity against other CDKs and compares its profile with established CDK4/6 inhibitors, offering researchers and drug development professionals a detailed reference based on preclinical data.
Data Presentation: Kinase Inhibitory Potency
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) for this compound and other prominent CDK inhibitors against a panel of cyclin-dependent kinases. Lower values indicate higher potency.
| Compound | CDK2/cyclin E1 | CDK1/cyclin A2 | CDK4/cyclin D1 | CDK6/cyclin D3 | CDK9/cyclin T1 | GSK3β |
| This compound | 1.16 nM (Ki) [1][2][3][4][5] | 110 nM (Ki)[2][3][4][5] | 238 nM (Ki)[2][3][4][5] | 465 nM (Ki)[2][3][4][5] | 117 nM (Ki)[2][3][4][5] | 537.81 nM (Ki)[2][3][4][5] |
| Palbociclib | - | - | 9-11 nM (IC50)[6] | 15 nM (IC50)[6] | - | - |
| Ribociclib | >1000 nM (IC50)[7] | >1000 nM (IC50)[7] | 10 nM (IC50)[6][7] | 39 nM (IC50)[6][7] | >1000 nM (IC50)[7] | - |
| Abemaciclib | 10-100x less potent than CDK4/6[3][5] | 10-100x less potent than CDK4/6[3][5] | 2 nM (IC50)[6] | 10 nM (IC50)[6] | - | - |
Data presented as Ki or IC50 values. Note that assay conditions can vary between studies.
Based on the data, this compound demonstrates high selectivity for CDK2. It is approximately 100-fold more selective for CDK2 over CDK1, over 200-fold more selective for CDK2 than CDK4, and over 400-fold more selective against CDK6[1]. In contrast, Palbociclib, Ribociclib, and Abemaciclib are highly potent against CDK4 and CDK6, with Abemaciclib also showing some activity against other kinases at higher concentrations[3][5].
Signaling Pathway and Experimental Workflow
To understand the context of Tagtociclib's action and the methods used to determine its selectivity, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: Simplified CDK2 signaling pathway in the G1/S cell cycle transition.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Experimental Protocols
The determination of kinase inhibitor potency (Ki or IC50) is typically performed using an in vitro kinase assay. Below is a generalized protocol representative of a fluorescence polarization (FP) competition assay, a common non-radioactive method for this purpose.
Objective: To determine the concentration of an inhibitor (e.g., this compound) required to reduce the activity of a specific kinase (e.g., CDK2/cyclin E) by 50%.
Materials:
-
Recombinant Kinase Enzyme (e.g., CDK2/cyclin E)
-
Kinase Substrate (e.g., a specific peptide sequence like RbING)
-
Adenosine Triphosphate (ATP)
-
Test Inhibitor (this compound)
-
Assay Buffer (containing appropriate salts and cofactors, e.g., MgCl2)
-
Kinase Quench Buffer (containing EDTA to chelate Mg2+ and stop the reaction)
-
Fluorescently-labeled Phosphopeptide Tracer
-
Phospho-specific Antibody
-
Microplates (e.g., 96-well or 384-well, low-binding)
-
Microplate reader capable of measuring fluorescence polarization
Methodology:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer to achieve the final desired concentrations.
-
Reaction Setup: In each well of the microplate, combine the kinase enzyme, the peptide substrate, and the various concentrations of the inhibitor. Include control wells with no inhibitor (maximum activity) and no enzyme (background).
-
Reaction Initiation: Start the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be near its Km value for the specific kinase.
-
Incubation: Allow the reaction to proceed for a predetermined time (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C). This time is optimized to ensure the reaction is in the linear range.
-
Reaction Quenching: Stop the enzymatic reaction by adding the Kinase Quench Buffer containing EDTA[2].
-
Detection: Add a mixture of the phospho-specific antibody and the fluorescently-labeled phosphopeptide tracer to each well. These will compete for binding to the antibody with the phosphorylated substrate produced during the reaction[2].
-
Signal Measurement: After a brief incubation to allow binding to reach equilibrium, measure the fluorescence polarization of each well using a microplate reader. A high degree of phosphorylation from the kinase reaction will displace the fluorescent tracer from the antibody, resulting in a low polarization signal. Conversely, effective inhibition will result in less phosphorylation and a high polarization signal[2].
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the resulting dose-response curve to a suitable equation (e.g., four-parameter logistic) to determine the IC50 value. The Ki value can be subsequently calculated using the Cheng-Prusoff equation if the ATP concentration and its Km value are known.
References
- 1. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 6. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Validating Tagtociclib Hydrate Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tagtociclib hydrate with other prominent CDK4/6 inhibitors, offering supporting experimental data and detailed protocols to validate target engagement in a cellular context.
Introduction
This compound (PF-07104091) is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2)/cyclin E1, with additional activity against CDK1, CDK4, CDK6, and GSK3β at higher concentrations.[1] Its primary mechanism of action involves the inhibition of CDK2, leading to cell cycle arrest and apoptosis.[2][3] In the landscape of cancer therapeutics, particularly for hormone receptor-positive (HR+) breast cancer, inhibitors of CDK4 and CDK6 have become a cornerstone of treatment. This guide compares this compound's activity against the established CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib.
Comparative Analysis of Inhibitor Potency
The following tables summarize the in vitro and cellular potency of this compound and its key comparators against CDK4 and CDK6. This data is essential for understanding the relative efficacy and selectivity of these compounds.
Table 1: In Vitro Kinase Inhibitory Potency (IC50/Ki in nM)
| Compound | CDK4 IC50 (nM) | CDK6 IC50 (nM) | CDK2 Ki (nM) | CDK1 Ki (nM) | GSK3β Ki (nM) |
| This compound | 238 (Ki) | 465 (Ki) | 1.16 | 110 | 537.81 |
| Palbociclib | 9 - 11 | 15 - 16 | - | - | - |
| Ribociclib | 10 | 39 | - | - | - |
| Abemaciclib | 2 | 5 - 10 | - | - | - |
Data compiled from multiple sources.[1][4][5][6][7][8][9][10] Note: Tagtociclib values are presented as Ki, while others are IC50.
Table 2: Cellular Potency (IC50 for Cell Proliferation in nM)
| Compound | Cell Line | IC50 (nM) |
| Palbociclib | MDA-MB-435 | 66 |
| Palbociclib | MDA-MB-453 | 106 |
| Palbociclib | MDA-MB-231 | 285 |
| Ribociclib | Neuroblastoma cell lines (mean) | 307 |
| Abemaciclib | SNU-EP2 (Ependymoma) | 820 |
| Abemaciclib | SNU-EP1203 (Ependymoma) | 890 |
Data compiled from multiple sources.[6][11][12]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: CDK4/6 Signaling Pathway and Inhibition.
Caption: Western Blot Workflow for pRb Detection.
Caption: Cell Cycle Analysis Workflow via Flow Cytometry.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of results.
Protocol 1: Western Blot for Phosphorylated Retinoblastoma (pRb)
This protocol details the detection of phosphorylated Rb at Ser807/811, a direct downstream target of CDK4/6, to assess inhibitor activity.
1. Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media to 70-80% confluency.
-
Treat cells with varying concentrations of this compound, Palbociclib, Ribociclib, or Abemaciclib for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Rb (Ser807/811), total Rb, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing cell cycle distribution following treatment with CDK inhibitors.
1. Cell Preparation and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of CDK inhibitors or vehicle control for 24-48 hours.
2. Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).[13][14]
3. Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.[13]
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[13][15][16][17]
-
Incubate in the dark at room temperature for 30 minutes.[16]
4. Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 single-cell events.[13]
-
Use appropriate software (e.g., FlowJo, ModFit) to analyze the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement of a drug with its protein target in a cellular environment.
1. Cell Treatment:
-
Treat cultured cells with the test compound (e.g., this compound) or vehicle control for a specified time to allow for cellular uptake and target binding.
2. Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a PCR cycler to induce protein denaturation.
-
Cool the samples to room temperature.
3. Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[18]
-
Collect the supernatant containing the soluble, non-denatured proteins.
4. Protein Detection:
-
Analyze the soluble fraction for the presence of the target protein (CDK4) using Western blotting, ELISA, or mass spectrometry.[18]
5. Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct engagement.
Conclusion
This guide provides a framework for the comparative validation of this compound's target engagement in cells against established CDK4/6 inhibitors. The provided data tables offer a quantitative comparison of potency, while the detailed experimental protocols and workflow diagrams serve as a practical resource for researchers. By employing these standardized methods, scientists can generate robust and comparable data to accurately assess the cellular activity and therapeutic potential of this compound and other novel CDK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tagtociclib (PF-07104091) | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palbociclib (PD-0332991) HCl | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. docs.research.missouri.edu [docs.research.missouri.edu]
- 18. biorxiv.org [biorxiv.org]
Cross-reactivity Profiling of Tagtociclib Hydrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the cross-reactivity profile of Tagtociclib hydrate (PF-07104091), a potent and selective CDK2 inhibitor. Its performance is benchmarked against established CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib, supported by experimental data to inform target selectivity and potential off-target effects.
Introduction to this compound
This compound is a highly potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2] It is under investigation for its therapeutic potential in cancers with cyclin E amplification.[2] Understanding the cross-reactivity profile of Tagtociclib is crucial for predicting its therapeutic window and potential side effects. This guide compares its kinase selectivity with that of three FDA-approved CDK4/6 inhibitors, providing a comprehensive overview for researchers in oncology and drug development.
Comparative Kinase Selectivity
The selectivity of this compound and comparator compounds against a panel of kinases is summarized below. Data is presented as inhibitory constant (Ki) or as a percentage of control in competitive binding assays, where a lower value indicates stronger binding.
Table 1: this compound Selectivity Profile
| Target Kinase | Ki (nM) | Fold Selectivity vs. CDK2 |
| CDK2/cyclin E1 | 1.16 | 1 |
| CDK1/cyclin A2 | 110 | ~95 |
| CDK9 | 117 | ~101 |
| CDK4/cyclin D1 | 238 | ~205 |
| CDK6/cyclin D3 | 465 | ~401 |
| GSK3β | 537.81 | ~464 |
Data sourced from MedchemExpress and Cayman Chemical.[1][2]
Table 2: Comparative Cross-Reactivity of CDK Inhibitors
The following table presents data from KINOMEscan®, a competitive binding assay, showing the percentage of kinase remaining bound to an immobilized ligand in the presence of the test compound. A lower percentage indicates a stronger interaction.
| Kinase Target | This compound (% Control @ 1µM) | Palbociclib (% Control @ 1µM) | Ribociclib (% Control @ 1µM) | Abemaciclib (% Control @ 0.1µM) |
| CDK2 | Data not available | >10 | >10 | >10 |
| CDK4 | Data not available | <0.5 | <0.5 | <0.5 |
| CDK6 | Data not available | <0.5 | Not in panel | <0.5 |
| CDK1 | Data not available | >10 | >10 | >10 |
| CDK9 | Data not available | >10 | >10 | 1.9 |
| GSK3β | Data not available | >10 | >10 | 1.1 |
| CAMK2G | Data not available | 11 | 2.5 | 0.8 |
| CAMK2D | Data not available | 13 | 3.3 | 0.9 |
| STK33 | Data not available | 1.1 | 1.4 | 1.2 |
| MAPKAPK2 | Data not available | 10 | 1.3 | 1.4 |
| PHKG2 | Data not available | 11 | 1.2 | 1.5 |
| PLK4 | Data not available | 1.7 | 1.9 | 1.7 |
Data for Palbociclib, Ribociclib, and Abemaciclib sourced from Russo et al., 2018.[3] Comprehensive KINOMEscan® data for this compound is not publicly available at the time of this publication.
Summary of Findings:
-
This compound: Demonstrates high selectivity for CDK2, with approximately 95-fold greater potency against CDK2 than CDK1 and over 200-fold selectivity against CDK4 and CDK6.[2]
-
Palbociclib and Ribociclib: Both are highly selective for CDK4 and CDK6, with minimal off-target interactions at a concentration of 1µM in the KINOMEscan® panel.[3]
-
Abemaciclib: While potent against CDK4 and CDK6, it shows a broader kinase inhibition profile, interacting with other kinases like GSK3β and CAMK family members at a lower concentration (0.1µM).[3]
Signaling Pathway and Experimental Workflow
CDK2 Signaling Pathway
The diagram below illustrates the central role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle. The complex phosphorylates the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor, which in turn promotes the transcription of genes required for DNA replication.
Caption: CDK2/Cyclin E pathway in G1/S transition.
Experimental Workflow: KINOMEscan® Profiling
The following diagram outlines the workflow for the KINOMEscan® competitive binding assay, a high-throughput method used to determine kinase inhibitor selectivity.
Caption: KINOMEscan® workflow for kinase profiling.
Experimental Protocols
KINOMEscan® Competitive Binding Assay
The KINOMEscan® platform (Eurofins DiscoverX) is utilized for broad kinase profiling. The methodology is based on a competitive binding assay that quantifies the interaction of a test compound with a panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the solid support is inversely proportional to the affinity of the test compound for the kinase. Quantification of the DNA tag is performed using quantitative PCR (qPCR).
Detailed Methodology:
-
Reagents:
-
DNA-tagged recombinant human kinases.
-
Streptavidin-coated magnetic beads.
-
Biotinylated, active-site directed small molecule ligands.
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Binding buffer (proprietary composition).
-
-
Assay Procedure:
-
A mixture of the DNA-tagged kinase, streptavidin-coated beads, and the biotinylated ligand is prepared in binding buffer.
-
The test compound is added to the mixture at specified concentrations (e.g., 0.1 µM and 1 µM for initial screening). A DMSO control (vehicle) is run in parallel.
-
The reaction is incubated to allow for binding to reach equilibrium.
-
The beads are washed to remove unbound kinase.
-
The amount of kinase bound to the beads is quantified by eluting the DNA tag and performing qPCR.
-
-
Data Analysis:
-
The qPCR signal from the test compound is compared to the signal from the DMSO control.
-
The results are typically expressed as a percentage of the control (% Ctrl), calculated as: (test compound signal / DMSO control signal) x 100.
-
A lower % Ctrl value indicates a stronger interaction between the test compound and the kinase. For more potent interactions, dissociation constants (Kd) can be determined by running an 11-point dose-response curve.
-
Conclusion
This compound is a highly selective CDK2 inhibitor with a distinct cross-reactivity profile compared to the CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib. While Palbociclib and Ribociclib demonstrate high selectivity for their primary targets, Abemaciclib exhibits a broader range of kinase interactions. The high selectivity of Tagtociclib for CDK2 suggests a potential for a more targeted therapeutic effect in cancers driven by CDK2 hyperactivity, such as those with Cyclin E amplification. Further comprehensive kinome-wide profiling of Tagtociclib will be beneficial to fully delineate its off-target landscape and further inform its clinical development.
References
Benchmarking Tagtociclib Hydrate Against Next-Generation CDK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of cancer therapeutics is continually evolving, with cyclin-dependent kinase (CDK) inhibitors emerging as a cornerstone in the treatment of various malignancies, particularly hormone receptor-positive (HR+) breast cancer. While the first generation of CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—has significantly improved patient outcomes, the development of resistance and the presence of intrinsic non-responders have fueled the quest for next-generation CDK inhibitors with improved selectivity, potency, and the ability to overcome resistance mechanisms. This guide provides a comparative analysis of Tagtociclib hydrate (PF-07104091), a potent and selective CDK2 inhibitor, against other emerging next-generation CDK inhibitors, offering a resource for researchers and drug development professionals.
The Rise of Next-Generation CDK Inhibitors
Next-generation CDK inhibitors aim to address the limitations of their predecessors by targeting different CDK family members, such as CDK2, or by offering improved selectivity for CDK4 over CDK6.[1] The rationale behind targeting CDK2 stems from its role in driving cell cycle progression, particularly in the context of resistance to CDK4/6 inhibition where cyclin E-CDK2 activity can become a primary driver of proliferation.[2][3] On the other hand, selective CDK4 inhibitors are being developed to potentially reduce the hematological toxicities associated with dual CDK4/6 inhibition, as CDK6 is believed to play a more critical role in hematopoiesis.
Comparative Analysis of Preclinical Data
This section presents a summary of the available preclinical data for this compound and other selected next-generation CDK inhibitors. It is important to note that a direct head-to-head comparison of these compounds in the same experimental settings is limited in publicly available literature. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
Biochemical Potency and Selectivity
The biochemical potency of a CDK inhibitor is a critical determinant of its therapeutic potential. The following table summarizes the reported inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) of this compound and other next-generation inhibitors against various CDK-cyclin complexes.
| Inhibitor | Target | Ki / IC50 (nM) | Selectivity Profile | Reference |
| This compound (PF-07104091) | CDK2/cyclin E1 | 1.16 (Ki) | Highly selective for CDK2. Also inhibits GSK3β (Ki = 537.81 nM).[4][5] | [4][5] |
| CDK1/cyclin A2 | 110 (Ki) | ~95-fold selective over CDK1. | [4] | |
| CDK4/cyclin D1 | 238 (Ki) | ~205-fold selective over CDK4. | [4] | |
| CDK6/cyclin D3 | 465 (Ki) | ~400-fold selective over CDK6. | [4] | |
| CDK9 | 117 (Ki) | ~100-fold selective over CDK9. | [4] | |
| PF-07220060 (Atirmociclib) | CDK4/cyclin D1 | 0.6 (Ki) | Highly selective for CDK4 over CDK6.[6] | [6] |
| CDK6/cyclin D3 | 13.9 (Ki) | ~23-fold selective for CDK4 over CDK6. | [6] | |
| BLU-222 | CDK2/cyclin E1 | 2.6 (IC50) | Highly selective for CDK2.[7] | [7] |
| CDK1/cyclin B | >234 (IC50) | >90-fold selective over CDK1. | [7] | |
| CDK4/cyclin D1 | >377 (IC50) | >145-fold selective over CDK4. | [7] | |
| CDK6/cyclin D3 | >276 (IC50) | >106-fold selective over CDK6. | [7] | |
| RGT-419B | CDK4 | sub-nM | Potent CDK4 inhibitor with additional activity against CDK2 and selectivity against CDK6.[8] | [8] |
| CDK2 | single digit nM | Designed to combat Cyclin E/CDK2-driven resistance.[8] | [8] |
In Vitro Anti-proliferative Activity
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (PF-07104091) | TOV-21G | Ovarian Cancer | 4.8 | [9] |
| OVCAR-3 | Ovarian Cancer | 0.59 | [9] | |
| HCT116 | Colorectal Cancer | 0.88 | [9] | |
| BLU-222 | MCF7 PR1.2 | Breast Cancer (Palbociclib-resistant) | 0.54 | [10] |
| MCF7 PR4.8 | Breast Cancer (Palbociclib-resistant) | 0.43 | [10] | |
| T47D PR1.2 | Breast Cancer (Palbociclib-resistant) | 1.60 | [10] | |
| T47D PR4.8 | Breast Cancer (Palbociclib-resistant) | 0.18 | [10] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of drug candidates. This section provides an overview of key methodologies used to assess the performance of CDK inhibitors.
Cell Viability Assay
Objective: To determine the concentration-dependent effect of CDK inhibitors on the proliferation of cancer cells and to calculate the IC50 value.
Methodology (Example using a Tetrazolium-based Assay like MTT or CCK-8):
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the CDK inhibitor in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period, typically 72 hours, to allow for the anti-proliferative effects to manifest.
-
Reagent Addition: Add the tetrazolium salt solution (e.g., MTT or WST-8) to each well and incubate for 1-4 hours. During this time, viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.
-
Data Acquisition: If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot Analysis
Objective: To assess the effect of CDK inhibitors on the phosphorylation status of key proteins in the CDK signaling pathway, such as Retinoblastoma (Rb) protein.
Methodology:
-
Cell Treatment and Lysis: Treat cultured cancer cells with the CDK inhibitor at various concentrations and for different time points. After treatment, wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit (e.g., BCA or Bradford assay).
-
SDS-PAGE and Protein Transfer: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Rb (Ser807/811), total Rb, Cyclin E, CDK2, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane extensively with TBST to remove unbound primary antibodies.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the chemiluminescent signal using a digital imaging system. Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
Cell Cycle Analysis
Objective: To determine the effect of CDK inhibitors on cell cycle distribution and to identify cell cycle arrest at specific phases (e.g., G1 arrest for CDK4/6 inhibitors).
Methodology (using Propidium Iodide Staining and Flow Cytometry):
-
Cell Treatment and Harvesting: Treat cells with the CDK inhibitor for a specified duration (e.g., 24 or 48 hours). Harvest the cells by trypsinization, and collect both the adherent and floating cells to include any detached apoptotic cells.
-
Cell Fixation: Wash the cells with PBS and then fix them in ice-cold 70% ethanol while vortexing gently to prevent cell clumping. The cells can be stored at -20°C for several days.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash them with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye, such as propidium iodide (PI), and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Use flow cytometry analysis software to generate a histogram of DNA content. Deconvolute the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of inhibitor-treated cells to that of vehicle-treated control cells to identify any cell cycle arrest.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Simplified CDK signaling pathway and points of inhibition.
Caption: Workflow for preclinical evaluation of CDK inhibitors.
Caption: Key parameters for comparing CDK inhibitors.
Conclusion
This compound stands out as a highly potent and selective CDK2 inhibitor with promising anti-proliferative activity in preclinical models. Its distinct mechanism of action, focused on CDK2, positions it as a potential therapeutic option for cancers that are dependent on this pathway, including those that have developed resistance to first-generation CDK4/6 inhibitors. The next-generation CDK4 selective inhibitors, such as PF-07220060 and RGT-419B, offer an alternative strategy to mitigate toxicities associated with CDK6 inhibition while maintaining potent anti-tumor efficacy.
The data presented in this guide, while not from direct head-to-head comparative studies, provides a valuable overview of the current landscape of emerging CDK inhibitors. Further research, including direct comparative preclinical and clinical studies, will be essential to fully elucidate the relative strengths and weaknesses of these promising therapeutic agents and to identify the patient populations most likely to benefit from each specific inhibitor. The provided experimental protocols and visualizations serve as a foundational resource for researchers to design and execute their own comparative analyses in the dynamic field of CDK inhibitor development.
References
- 1. benchchem.com [benchchem.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PF-07220060 (CDK4/6-IN-6) | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. Blueprint Medicines presents further preclinical data and structure of BLU-222 | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. BLU-222 shows synergy with CDK4/6 inhibitors in models of CDK4/6 inhibitor-resistant breast cancer | BioWorld [bioworld.com]
Comparative Analysis of Tagtociclib Hydrate and Other CDK Inhibitors on CDK1, CDK4, and CDK6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory effects of Tagtociclib hydrate (PF-07104091) on Cyclin-Dependent Kinases (CDKs) 1, 4, and 6, alongside a comparative analysis with established CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib. This document is intended to serve as a resource for researchers and professionals in the fields of oncology and drug development, offering a concise summary of inhibitory activities, experimental methodologies, and relevant signaling pathways.
Executive Summary
This compound is a potent and highly selective inhibitor of CDK2.[1][2] Its activity against CDK1, CDK4, and CDK6 is significantly lower, positioning it as a distinct compound compared to the established CDK4/6 inhibitors. Palbociclib, Ribociclib, and Abemaciclib are all potent inhibitors of CDK4 and CDK6, with Abemaciclib also demonstrating inhibitory activity against a broader range of kinases.[3][4][5] The choice of inhibitor for research or therapeutic development will largely depend on the desired selectivity profile and the specific CDK-driven pathway being targeted.
Data Presentation: Inhibitory Activity Comparison
The following table summarizes the available quantitative data on the inhibitory activity of this compound and its alternatives against CDK1, CDK4, and CDK6. It is important to note that direct comparisons of IC50 and Ki values across different studies should be made with caution due to potential variations in experimental conditions.
| Compound | Target | Ki (nM) | IC50 (nM) | Selectivity Notes |
| This compound (PF-07104091) | CDK1/cyclin A2 | 110[6][7] | - | Primarily a CDK2 inhibitor (Ki = 1.16 nM for CDK2/cyclin E1).[2][6] Displays 100-fold selectivity against CDK1 and 200 to 400-fold selectivity against CDK4 and CDK6.[1][2] |
| CDK4/cyclin D1 | 238[6][7] | - | ||
| CDK6/cyclin D3 | 465[6][7] | - | ||
| Palbociclib | CDK1 | - | >1000 | Highly selective for CDK4/6 over CDK1/2. |
| CDK4 | - | 9 - 11[3] | Similar potency against CDK4 and CDK6. | |
| CDK6 | - | 15[3] | ||
| Ribociclib | CDK1 | - | >1000 | Highly selective for CDK4/6. |
| CDK4 | - | 10[3][4] | More potent against CDK4 than CDK6.[5] | |
| CDK6 | - | 39[3][4] | ||
| Abemaciclib | CDK1 | - | - | Also inhibits CDK1, CDK2, and CDK9 at higher concentrations.[4][5] |
| CDK4 | - | 2[3][4] | Approximately five times more potent against CDK4 than CDK6.[3] | |
| CDK6 | - | 9.9[3] |
Signaling Pathway
The diagram below illustrates the canonical CDK4/6-Rb signaling pathway, a critical regulator of the G1-S phase transition in the cell cycle. Inhibition of CDK4 and CDK6 prevents the phosphorylation of the Retinoblastoma (Rb) protein, thereby maintaining its inhibitory binding to the E2F transcription factor and blocking cell cycle progression. CDK1, complexed with Cyclin A/B, plays a crucial role in the G2-M transition.
Caption: The CDK4/6-Rb pathway controlling the G1-S cell cycle checkpoint.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of CDK inhibitors. Below are representative methodologies for key assays.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified CDK/cyclin complex.
Objective: To determine the IC50 or Ki value of an inhibitor against a specific CDK/cyclin complex.
Materials:
-
Purified recombinant human CDK1/cyclin A2, CDK4/cyclin D1, and CDK6/cyclin D3 enzymes.
-
Substrate: Retinoblastoma (Rb) protein (C-terminal fragment) or a specific peptide substrate (e.g., derived from Histone H1).
-
ATP (Adenosine triphosphate), including a radiolabeled version (e.g., [γ-³³P]ATP) for radiometric assays or a non-radiolabeled version for luminescence-based assays.
-
Assay Buffer: Typically contains HEPES, MgCl₂, MnCl₂, DTT, and Na-orthovanadate.
-
Test compounds (this compound, Palbociclib, etc.) dissolved in DMSO.
-
96-well or 384-well assay plates (e.g., FlashPlate® for radiometric assays).
-
Kinase-Glo™ Luminescent Kinase Assay Kit (for luminescence-based detection).
-
Scintillation counter or a microplate reader capable of luminescence detection.
Procedure (Radiometric Assay Example):
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well FlashPlate®, add the assay buffer, the CDK/cyclin enzyme, and the substrate.
-
Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding the ATP mixture containing [γ-³³P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a solution of 2% H₃PO₄ or a high concentration of EDTA.
-
Wash the plates to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
Cell-Based Proliferation Assay
This assay assesses the effect of a CDK inhibitor on the proliferation of cancer cell lines.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of an inhibitor in a cellular context.
Materials:
-
Cancer cell line expressing the target CDKs and a functional Rb protein (e.g., MCF-7 breast cancer cells).
-
Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics).
-
Test compounds dissolved in DMSO.
-
96-well cell culture plates.
-
Cell counting solution (e.g., Trypan blue) and a hemocytometer or an automated cell counter.
-
Reagents for a DNA-based proliferation assay (e.g., CyQuant®) or a metabolic assay (e.g., CellTiter-Glo®). Note: DNA-based or cell counting assays are often more appropriate for cytostatic CDK inhibitors.[8]
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a period that allows for several cell doublings (e.g., 72 hours).
-
At the end of the incubation period, quantify cell proliferation using a chosen method:
-
Direct Cell Counting: Trypsinize and count the cells in each well.
-
DNA Content Assay: Lyse the cells and measure DNA content using a fluorescent dye.
-
-
Calculate the percentage of growth inhibition for each compound concentration relative to the vehicle control.
-
Determine the GI50 value by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating a novel CDK inhibitor, from initial biochemical screening to cell-based functional assays.
Caption: A generalized workflow for the preclinical evaluation of CDK inhibitors.
References
- 1. Tegtociclib (PF-07104091, Tagtociclib) | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound (PF-07104091, Tegtociclib | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abemaciclib, Palbociclib, and Ribociclib in Real-World Data: A Direct Comparison of First-Line Treatment for Endocrine-Receptor-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Tagtociclib Hydrate: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling Tagtociclib hydrate now have a comprehensive guide for its safe disposal. This document outlines the necessary procedures to manage this compound waste, ensuring the safety of laboratory personnel and minimizing environmental impact. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating strict adherence to these disposal protocols.[1]
Hazard Assessment and Waste Classification
Before handling this compound, it is crucial to understand its hazard profile. All waste contaminated with this compound must be treated as hazardous waste.
| Hazard Classification | Description |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[1] |
| Acute Aquatic Toxicity | Category 1 (Very toxic to aquatic life)[1] |
| Chronic Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects)[1] |
Personal Protective Equipment (PPE)
All personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE) to prevent exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Lab Coat: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator should be used.
Waste Segregation and Collection
Proper segregation of this compound waste at the point of generation is critical to prevent cross-contamination and ensure appropriate disposal.
-
Solid Waste: All contaminated solid materials, including unused this compound powder, contaminated PPE (gloves, gowns), and labware (e.g., pipette tips, vials), must be placed in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not dispose of liquid waste down the drain.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container labeled for cytotoxic waste.
Decontamination Procedures
All surfaces and equipment that come into contact with this compound should be decontaminated.
-
Cleaning Solution: A solution of detergent and water can be used for the initial cleaning to physically remove the compound.
-
Deactivating Solution: While specific deactivation agents for this compound have not been officially published, a common practice for cytotoxic drugs is the use of a 5% sodium hypochlorite solution.[2] Allow a contact time of at least 15 minutes before wiping the surface with a clean, wet cloth.
Disposal Pathway
All this compound waste must be disposed of through an approved hazardous waste management service.
dot
Experimental Protocol: Suggested Chemical Inactivation
While the primary recommended disposal method is incineration via a licensed waste management service, a chemical inactivation procedure may be necessary for treating small spills or residual amounts in the laboratory before final disposal. The following protocol is a suggested method based on the chemical properties of this compound, which contains pyrazole and carbamate functional groups.[3][4] This procedure should be validated under controlled laboratory conditions before implementation.
Objective: To hydrolyze the carbamate ester and potentially disrupt the pyrazole ring structure of this compound to reduce its biological activity and environmental toxicity.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH), 1 M solution
-
Sodium hypochlorite (NaOCl), ~5% solution (household bleach)
-
Personal Protective Equipment (PPE)
-
Fume hood
-
Stir plate and stir bar
-
pH meter or pH paper
Procedure:
-
Preparation: Perform all steps in a certified chemical fume hood while wearing appropriate PPE.
-
Solubilization: If the this compound waste is in solid form, dissolve it in a minimal amount of a suitable solvent in which it is sparingly soluble, such as DMSO or ethanol, before proceeding.[3]
-
Basification: For each volume of this compound solution, slowly add an equal volume of 1 M sodium hydroxide solution while stirring. This will initiate the hydrolysis of the carbamate linkage.
-
Oxidation: While continuing to stir, slowly add 10 volumes of ~5% sodium hypochlorite solution. The hypochlorite will act as an oxidizing agent to further degrade the molecule, including the pyrazole ring.
-
Reaction Time: Allow the mixture to react for at least 2 hours at room temperature with continuous stirring.
-
Neutralization: After the reaction period, check the pH of the solution. If it is still highly basic, neutralize it to a pH between 6 and 8 by adding a suitable acid (e.g., 1 M hydrochloric acid) dropwise.
-
Final Disposal: The resulting solution should be collected as hazardous waste and disposed of through an approved hazardous waste management service.
dot
References
Personal protective equipment for handling Tagtociclib hydrate
Essential Safety and Handling Guide for Tagtociclib Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical to ensure personnel safety and mitigate environmental impact. This compound is a potent inhibitor of cyclin-dependent kinase 2 (CDK2) and should be handled with care in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Two pairs of chemotherapy-grade, powder-free nitrile gloves. The outer glove should be disposed of immediately after handling the compound. |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles or safety glasses with side shields. |
| Body Protection | Lab Coat/Gown | A disposable, solid-front gown with tight-fitting cuffs. |
| Respiratory | Respirator | An N95 or higher-rated respirator is required when handling the powder form outside of a certified chemical fume hood or containment unit. |
Safe Handling and Operational Procedures
Engineering Controls:
-
All work with solid this compound should be conducted in a certified chemical fume hood, glove box, or other ventilated enclosure to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible in the work area.[1]
Procedural Guidelines:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with absorbent, disposable bench paper.
-
Weighing: Weighing of the powdered compound should be done in a ventilated balance enclosure or a chemical fume hood to prevent aerosolization.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Avoidance of Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[1] Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
Minor Spill (Contained on benchtop):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with absorbent material.
-
Gently collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area with a suitable decontamination solution, followed by a final rinse with water.
Major Spill (Outside of containment):
-
Evacuate the area immediately.
-
Alert the designated emergency response team or safety officer.
-
Restrict access to the spill area.
-
Follow established institutional procedures for major chemical spills.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
Waste Segregation:
-
Solid Waste: Used PPE (gloves, gowns), contaminated absorbent pads, and empty vials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.[1]
Final Disposal:
-
All hazardous waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Visual Workflow Guides
The following diagrams illustrate key safety and disposal workflows for handling this compound.
Caption: PPE selection workflow for this compound.
Caption: Disposal plan for this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
